Dimethyl 3-hydroxyphthalate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
dimethyl 3-hydroxybenzene-1,2-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O5/c1-14-9(12)6-4-3-5-7(11)8(6)10(13)15-2/h3-5,11H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQGDDMMXPRJQHZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=CC=C1)O)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80481212 | |
| Record name | dimethyl 3-hydroxyphthalate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80481212 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36669-02-0 | |
| Record name | dimethyl 3-hydroxyphthalate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80481212 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2-dimethyl 3-hydroxybenzene-1,2-dicarboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to Dimethyl 3-hydroxyphthalate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Dimethyl 3-hydroxyphthalate (CAS No. 36669-02-0), a key chemical intermediate. This document consolidates its physicochemical properties, spectroscopic data, synthesis protocols, and its significant application in the development of advanced therapeutic modalities.
Chemical and Physical Properties
This compound is a solid organic compound. Its core structure is a benzene ring substituted with two methyl ester groups at positions 1 and 2, and a hydroxyl group at position 3. This arrangement of functional groups makes it a valuable precursor in multi-step organic syntheses.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 36669-02-0 | [1][2] |
| Molecular Formula | C₁₀H₁₀O₅ | [2] |
| Molecular Weight | 210.18 g/mol | [2] |
| IUPAC Name | dimethyl 3-hydroxybenzene-1,2-dicarboxylate | [2] |
| Synonyms | 3-Hydroxyphthalic acid dimethyl ester, Dimethyl 3-hydroxybenzene-1,2-dicarboxylate | [2] |
| Physical Form | Solid | Sigma-Aldrich |
| Melting Point | 54-55 °C | Sigma-Aldrich |
| Boiling Point | 287.8 ± 20.0 °C at 760 mmHg | Sigma-Aldrich |
| Storage | Sealed in dry, 2-8°C | BLD Pharm |
Spectroscopic Data
Spectroscopic analysis is crucial for the verification of the structure and purity of this compound. The following tables summarize key available spectral data.
Table 2: ¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment | Source |
| 3.89 | singlet | - | 3H | OCH₃ | [1] |
| 3.92 | singlet | - | 3H | OCH₃ | [1] |
| 6.97 | doublet of doublets | 7.9, 0.9 | 1H | Aromatic CH | [1] |
| 7.09 | doublet of doublets | 8.6, 1.0 | 1H | Aromatic CH | [1] |
| 7.46 | triplet | 8.3 | 1H | Aromatic CH | [1] |
| 10.58 | singlet | - | 1H | Ar-OH | [1] |
| Solvent: CDCl₃ |
Table 3: Mass Spectrometry Data (GC-MS)
| m/z | Relative Intensity (%) | Note | Source |
| 179 | 99.99 | [M-OCH₃]⁺ fragment | PubChem |
| 210 | 23.46 | Molecular Ion [M]⁺ | PubChem |
| 180 | 10.38 | - | PubChem |
| 63 | 7.61 | - | PubChem |
| 65 | 6.52 | - | PubChem |
| Ionization Mode: Electron Ionization (EI) |
Synthesis Protocol
This compound is commonly synthesized via the esterification of 3-hydroxyphthalic anhydride. The following is a representative experimental protocol.
Experimental Protocol: Synthesis of this compound
Materials:
-
3-Hydroxyphthalic anhydride
-
Methanol (MeOH)
-
Sodium bicarbonate (NaHCO₃)
-
Iodomethane (CH₃I)
-
Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Hexane
-
Water (H₂O)
Procedure:
-
Ring Opening: Dissolve 3-hydroxyphthalic anhydride (e.g., 20.5 g, 125 mmol) in methanol (100 mL). Heat the solution to reflux for 3 hours. This step opens the anhydride ring to form the mono-ester carboxylic acid intermediate.
-
Solvent Removal: After the reaction is complete, cool the mixture to room temperature and remove the methanol by vacuum evaporation.
-
Esterification: Suspend the resulting residue and sodium bicarbonate (e.g., 29.4 g, 350 mmol) in DMF (250 mL). Add iodomethane (e.g., 19 mL, 300 mmol) to the suspension.
-
Reaction: Heat the reaction mixture at 55 °C for 4 hours.
-
Work-up: After cooling to room temperature, remove the DMF under vacuum. Partition the residue between ethyl acetate (120 mL) and water (100 mL).
-
Extraction: Separate the organic layer and wash it twice with water (2 x 100 mL).
-
Purification: Dry the organic phase and evaporate the solvent. Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate (6:4) mixture as the eluent to yield this compound.[1]
References
Technical Dossier: Dimethyl 3-Hydroxyphthalate
For Researchers, Scientists, and Drug Development Professionals
**Abstract
This document provides a comprehensive technical overview of Dimethyl 3-hydroxyphthalate, a molecule of interest in organic synthesis and medicinal chemistry. It outlines the definitive nomenclature, key physicochemical properties, and available synthesis protocols. This guide is intended to serve as a foundational resource for professionals engaged in research and development activities involving this compound.
Chemical Identity and Nomenclature
The compound commonly known as this compound is systematically named according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature.
Table 1: Chemical Identifiers
| Identifier Type | Value |
| IUPAC Name | dimethyl 3-hydroxybenzene-1,2-dicarboxylate[1][2] |
| CAS Number | 36669-02-0[1][3] |
| Molecular Formula | C₁₀H₁₀O₅[1][2] |
| Molecular Weight | 210.18 g/mol [1] |
| InChI | InChI=1S/C10H10O5/c1-14-9(12)6-4-3-5-7(11)8(6)10(13)15-2/h3-5,11H,1-2H3[1][2] |
| InChIKey | BQGDDMMXPRJQHZ-UHFFFAOYSA-N[1] |
| SMILES | COC(=O)C1=C(C(=CC=C1)O)C(=O)OC[2] |
Physicochemical Properties
A summary of the key computed and experimental properties of this compound is presented below. These parameters are critical for designing experimental conditions, predicting bioavailability, and understanding the compound's behavior in various matrices.
Table 2: Physicochemical Data
| Property | Value | Source |
| XLogP3 | 2.2 | Computed by PubChem[1] |
| Monoisotopic Mass | 210.05282342 Da | Computed by PubChem[1] |
| Kovats Retention Index (Standard non-polar) | 1500 | NIST Mass Spectrometry Data Center[1] |
Table 3: Predicted Collision Cross Section (CCS) Data
| Adduct | m/z | Predicted CCS (Ų) |
| [M+H]⁺ | 211.06011 | 140.7 |
| [M+Na]⁺ | 233.04205 | 149.0 |
| [M-H]⁻ | 209.04555 | 143.7 |
| [M+NH₄]⁺ | 228.08665 | 159.1 |
| [M+K]⁺ | 249.01599 | 148.6 |
| Data calculated using CCSbase and reported in PubChem.[2] |
Synthesis Protocols
The synthesis of this compound is a key step in the preparation of various more complex molecules. The following section details a common experimental protocol derived from literature.
3.1. Esterification of 3-Hydroxyphthalic Anhydride
A prevalent method for synthesizing this compound involves the methanolysis of 3-hydroxyphthalic anhydride followed by methylation.
Experimental Workflow
Caption: Workflow for the synthesis of this compound.
Detailed Methodology:
-
Ring Opening and Esterification: 3-Hydroxyphthalic anhydride (e.g., 30.2 mmol) is dissolved in methanol (e.g., 60 mL).[3] The solution is then heated to reflux for approximately 3 hours.[3] This step facilitates the opening of the anhydride ring by methanol, forming a mono-ester carboxylic acid intermediate.
-
Solvent Removal: After the reaction is complete, the mixture is cooled to room temperature, and the methanol is removed by vacuum evaporation.[3]
-
Methylation: The resulting residue is suspended in Dimethylformamide (DMF) (e.g., 40 mL).[3] A base, such as sodium bicarbonate (e.g., 84.6 mmol), is added, followed by the addition of a methylating agent, iodomethane (e.g., 72.5 mmol).[3]
-
Reaction and Isolation: The reaction mixture is heated to 50-55 °C for 2 to 4 hours.[3] Upon completion, the final product, this compound, can be isolated following appropriate workup procedures, which typically involve removing the solvent under vacuum.[3]
Logical Relationships in Synthesis
The synthesis pathway can be visualized as a logical progression from starting materials to the final product, governed by specific reagents and conditions.
Caption: Reagent and transformation logic for this compound synthesis.
This guide provides essential, verified information for laboratory and development work. For further details on safety, handling, and disposal, please consult the relevant Safety Data Sheets (SDS).
References
Dimethyl 3-hydroxyphthalate molecular weight and formula
An In-depth Technical Guide to Dimethyl 3-hydroxyphthalate
This technical guide provides a comprehensive overview of this compound, including its chemical properties, synthesis, and analytical methodologies. The information is intended for researchers, scientists, and professionals involved in drug development and chemical synthesis.
Core Properties of this compound
This compound is an organic compound with the chemical formula C10H10O5.[1] It is also known by its IUPAC name, dimethyl 3-hydroxybenzene-1,2-dicarboxylate.[1] This compound belongs to the family of phthalate esters.
Quantitative Data Summary
The key physicochemical properties of this compound are summarized in the table below for easy reference.
| Property | Value | Source |
| Molecular Formula | C10H10O5 | PubChem[1] |
| Molecular Weight | 210.18 g/mol | PubChem[1] |
| CAS Number | 36669-02-0 | PubChem[1] |
| IUPAC Name | dimethyl 3-hydroxybenzene-1,2-dicarboxylate | PubChem[1] |
| Kovats Retention Index | 1500 (Standard non-polar) | PubChem[1] |
Experimental Protocols
Detailed methodologies for the synthesis and analysis of this compound are crucial for its application in research and development.
Synthesis of this compound
A common method for the synthesis of this compound involves the esterification of 3-hydroxyphthalic anhydride.[2]
Materials:
-
3-Hydroxyphthalic anhydride
-
Methanol (MeOH)
-
Sodium bicarbonate (NaHCO3)
-
Dimethylformamide (DMF)
-
Iodomethane (CH3I)
-
Ethyl acetate
-
Hexane
-
Water
Procedure:
-
Reflux: Dissolve 3-hydroxyphthalic anhydride (e.g., 4.96 g, 30.2 mmol) in methanol (e.g., 60 mL) and heat the solution to reflux for 3 hours.[2]
-
Solvent Removal: After the reaction is complete, cool the mixture to room temperature and remove the solvent by vacuum evaporation.[2]
-
Methylation: Suspend the resulting residue in DMF (e.g., 40 mL) with sodium bicarbonate (e.g., 7.11 g, 84.6 mmol). Add iodomethane (e.g., 4.53 mL, 72.5 mmol) to the mixture.[2]
-
Heating: Heat the reaction mixture at 50°C for 2 hours.[2]
-
Work-up: After cooling, remove the solvent under vacuum. Partition the residue with ethyl acetate (e.g., 120 mL) and water (e.g., 100 mL).[2]
-
Washing: Wash the organic phase with water (e.g., 2 x 100 mL) and then evaporate the solvent.[2]
-
Purification: Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate (6:4) eluent to yield this compound.[2]
Analytical Methods for Phthalate Esters
While specific protocols for this compound are not extensively detailed, standard analytical techniques for phthalate esters can be applied for its characterization and quantification.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a common and powerful technique for the analysis of phthalates.[3][4] The general approach involves dissolving the sample, followed by analysis using a GC-MS system.[4] It allows for the separation and identification of different phthalate esters in a mixture.[5]
-
High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is another widely used method for determining the concentration of phthalate derivatives.[6][7] A reversed-phase C18 column is often employed with a mobile phase such as a methanol-water mixture.[6]
Visualized Workflow
Synthesis Workflow for this compound
The following diagram illustrates the key stages in the synthesis and purification of this compound.
Caption: A flowchart of the synthesis and purification process for this compound.
Note on Signaling Pathways: As of the latest review of published literature, specific signaling pathways directly involving this compound have not been extensively documented. Research on related compounds, such as dimethyl phthalate (DMP), has indicated potential interactions with MAPK and calcium signaling pathways in certain biological models.[8] Further investigation is required to determine if this compound engages in similar cellular mechanisms.
References
- 1. This compound | C10H10O5 | CID 12223651 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 36669-02-0 [chemicalbook.com]
- 3. atsdr.cdc.gov [atsdr.cdc.gov]
- 4. cpsc.gov [cpsc.gov]
- 5. Analytical Method for Quantification of Several Phthalate Acid Esters by Gas Chromatography‐Mass Spectrometry in Coffee Brew Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 6. "Method Development for Analysis A of Phthalates s by HPLC" by Uma Ranganadham [opus.govst.edu]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. Dimethyl phthalate induced cardiovascular developmental toxicity in zebrafish embryos by regulating MAPK and calcium signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physical and Chemical Properties of Dimethyl 3-hydroxyphthalate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dimethyl 3-hydroxyphthalate, with the CAS number 36669-02-0, is an organic compound belonging to the phthalate ester class of molecules.[1][2] Its structure consists of a benzene ring substituted with two adjacent methyl ester groups and a hydroxyl group at the 3-position. This arrangement imparts specific chemical characteristics that are of interest in various research and development applications, including its use as a reactant in the synthesis of proteolysis targeting chimeras (PROTACs).[3] This guide provides a comprehensive overview of its known physical and chemical properties, drawing from available experimental and computational data.
Chemical and Physical Properties
The physical and chemical properties of this compound are summarized below. It is important to note that while some experimental data is available, certain properties are based on computational predictions due to a lack of extensive experimental characterization of this specific isomer.
Identification and Structure
| Identifier | Value |
| IUPAC Name | dimethyl 3-hydroxybenzene-1,2-dicarboxylate[1] |
| CAS Number | 36669-02-0[1][2] |
| Molecular Formula | C₁₀H₁₀O₅[1][2] |
| Molecular Weight | 210.18 g/mol [1][2] |
| Canonical SMILES | COC(=O)C1=C(C(=CC=C1)O)C(=O)OC |
| InChI Key | BQGDDMMXPRJQHZ-UHFFFAOYSA-N[2] |
Physical Properties
A compilation of available experimental and predicted physical property data.
| Property | Value | Data Type |
| Melting Point | 54-55 °C[2] | Experimental |
| Boiling Point | 94-96 °C at 0.1 Torr[2] | Experimental |
| Density | 1.284 ± 0.06 g/cm³[2] | Predicted |
| pKa | 8.94 ± 0.10[2] | Predicted |
| XLogP3 | 2.2[1] | Computed |
Spectral Data
Spectroscopic data is crucial for the identification and characterization of this compound.
NMR Spectroscopy
| Spectrum | Data |
| ¹H NMR (CDCl₃) | δ 3.89 (s, 3H), 3.92 (s, 3H), 6.97 (dd, J=7.9 Hz, J=0.9 Hz, 1H), 7.09 (dd, J=8.6 Hz, J=1.0 Hz, 1H), 7.46 (t, J=8.3 Hz, 1H), 10.58 (s, 1H)[3] |
Mass Spectrometry
| Technique | Key Peaks (m/z) and Relative Intensities |
| GC-MS (EI) | 179 (99.99), 210 (23.46), 180 (10.38), 63 (7.61), 65 (6.52)[1] |
Experimental Protocols
Synthesis of this compound
The following protocol is a representative method for the synthesis of this compound.[3]
Materials:
-
3-Hydroxyphthalic anhydride
-
Methanol (MeOH)
-
Sodium bicarbonate (NaHCO₃)
-
Dimethylformamide (DMF)
-
Iodomethane (CH₃I)
-
Ethyl acetate (EtOAc)
-
Water (H₂O)
-
Hexane
-
Silica gel
Procedure:
-
Ring Opening: 3-Hydroxyphthalic anhydride (e.g., 4.96 g, 30.2 mmol) is dissolved in methanol (60 mL) and refluxed for 3 hours. The reaction mixture is then cooled to room temperature, and the solvent is removed by vacuum evaporation.
-
Methylation: The resulting residue is suspended in DMF (40 mL) with sodium bicarbonate (7.11 g, 84.6 mmol). Iodomethane (4.53 mL, 72.5 mmol) is added, and the reaction mixture is heated at 50 °C for 2 hours.
-
Work-up and Purification: After the reaction, the solvent is removed under vacuum. The residue is partitioned between ethyl acetate (120 mL) and water (100 mL). The organic phase is washed twice with water (100 mL each) and then evaporated. The crude product is purified by silica gel column chromatography using a hexane-ethyl acetate (6:4) eluent to yield this compound.
Chemical Reactivity and Pathways
Currently, there is limited information in the public domain regarding specific signaling pathways in which this compound is directly involved. Its primary documented utility is as a chemical intermediate. The synthesis of this compound follows a straightforward two-step process from 3-hydroxyphthalic anhydride.
Caption: Synthesis workflow for this compound.
Safety Information
This compound is associated with the following GHS hazard statements:[1]
-
H315: Causes skin irritation
-
H319: Causes serious eye irritation
-
H335: May cause respiratory irritation
Standard laboratory safety precautions, including the use of personal protective equipment such as gloves and safety glasses, should be employed when handling this compound. Work should be conducted in a well-ventilated area.[1]
References
Technical Guide: Spectroscopic Analysis of Dimethyl 3-hydroxyphthalate
For Researchers, Scientists, and Drug Development Professionals
Compound Information
IUPAC Name: Dimethyl 3-hydroxybenzene-1,2-dicarboxylate[1] Molecular Formula: C₁₀H₁₀O₅[1] Molecular Weight: 210.18 g/mol [1] CAS Number: 36669-02-0[1]
Mass Spectrometry Data
Gas Chromatography-Mass Spectrometry (GC-MS) is a key analytical technique for the separation and identification of volatile and semi-volatile organic compounds. The following table summarizes the available mass spectrometry data for dimethyl 3-hydroxyphthalate.
Table 1: GC-MS Data for this compound
| Parameter | Value |
| Ionization Mode | Electron Impact (EI) |
| Major Peaks (m/z) | 179 (base peak), 210, 180, 63, 65 |
| Kovats Retention Index | 1500 (Standard non-polar column)[1] |
Data sourced from PubChem.[1]
Experimental Protocols: A General Approach for Phthalate Analysis by GC-MS
While specific experimental details for the generation of the above data are not available, a general protocol for the analysis of phthalate esters in various matrices can be described. The following is a representative methodology based on established practices for phthalate analysis.[2][3][4]
Sample Preparation (Liquid-Liquid Extraction)
-
Sample Collection: Collect the sample of interest (e.g., beverage, environmental water, consumer product extract).
-
Spiking: For quantitative analysis, spike the sample with a known concentration of an internal standard (e.g., a deuterated phthalate analogue) to correct for extraction efficiency and instrumental variability.[3]
-
Extraction:
-
Collection: Carefully transfer the organic layer to a clean vial for analysis.
GC-MS Instrumentation and Conditions
-
Gas Chromatograph: An Agilent 8890 GC or similar, coupled to a 5977B Mass Spectrometer or equivalent.
-
Column: A non-polar capillary column, such as a DB-5MS (30 m x 0.25 mm i.d. x 0.25 µm film thickness), is typically used for phthalate analysis.[4]
-
Injector: Operate in splitless mode with an injection volume of 1 µL. A high injector temperature (e.g., 320 °C) can be beneficial for the analysis of higher molecular weight phthalates.[2][4]
-
Carrier Gas: Helium at a constant flow rate (e.g., 2.25 mL/min).[4]
-
Oven Temperature Program: A typical program starts at a lower temperature (e.g., 100 °C, hold for 2 minutes), ramps up to a high temperature (e.g., 300 °C at 15 °C/min), and holds for a few minutes to ensure elution of all analytes.[4]
-
Mass Spectrometer:
Visualization of Experimental Workflow
The following diagram illustrates a general workflow for the analysis of phthalate esters using GC-MS.
Caption: General workflow for phthalate analysis by GC-MS.
Nuclear Magnetic Resonance (NMR) Data
As of the latest search, detailed ¹H and ¹³C NMR spectral data for this compound are not available in the public domain. While NMR data for isomers such as dimethyl 4-hydroxyphthalate and related phthalate compounds can be found, direct comparison and structural elucidation based on these is not advisable. For definitive structural confirmation, it is recommended that researchers acquire NMR data on a purified sample of this compound.
References
- 1. This compound | C10H10O5 | CID 12223651 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. Analytical Method for Quantification of Several Phthalate Acid Esters by Gas Chromatography‐Mass Spectrometry in Coffee Brew Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Synthesis of Dimethyl 3-hydroxyphthalate from 3-hydroxyphthalic anhydride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of dimethyl 3-hydroxyphthalate from 3-hydroxyphthalic anhydride. The synthesis is a crucial step in the preparation of various compounds of interest in medicinal chemistry and materials science. This document outlines the prevalent synthetic methodologies, detailed experimental protocols, and quantitative data to support researchers in their laboratory work.
Reaction Overview
The synthesis of this compound from 3-hydroxyphthalic anhydride is typically achieved through a two-step process. The first step involves the methanolysis of the anhydride ring to yield a monomethyl 3-hydroxyphthalate intermediate. The second step is the esterification of the remaining carboxylic acid group to form the desired diester.
Quantitative Data Summary
The following table summarizes the key quantitative data extracted from various reported experimental procedures for the synthesis of this compound.
| Parameter | Value | Reference |
| Starting Material | 3-Hydroxyphthalic anhydride | [1] |
| Reagent | Methanol | [1] |
| Reaction Time (Step 1) | 3 hours | [1] |
| Reaction Temperature (Step 1) | Reflux | [1] |
| Intermediate | Monomethyl 3-hydroxyphthalate | Inferred |
| Reagents (Step 2) | Iodomethane, Sodium bicarbonate | [1] |
| Solvent (Step 2) | N,N-Dimethylformamide (DMF) | [1] |
| Reaction Time (Step 2) | 2 - 4 hours | [1] |
| Reaction Temperature (Step 2) | 50 - 55 °C | [1] |
| Purification Method | Silica gel column chromatography | [1] |
| Eluent | Hexane-Ethyl acetate (6:4) | [1] |
| Final Product | This compound | [1] |
| Yield | 76-77% | [1] |
Experimental Protocols
This section provides a detailed, step-by-step experimental protocol for the synthesis of this compound based on established literature procedures.[1]
Materials:
-
3-Hydroxyphthalic anhydride
-
Methanol (MeOH)
-
N,N-Dimethylformamide (DMF)
-
Iodomethane (CH₃I)
-
Sodium bicarbonate (NaHCO₃)
-
Ethyl acetate (EtOAc)
-
Hexane
-
Water (H₂O)
-
Silica gel for column chromatography
Procedure:
Step 1: Methanolysis of 3-Hydroxyphthalic Anhydride
-
Dissolve 3-hydroxyphthalic anhydride (e.g., 20.5 g, 125 mmol) in methanol (100 mL).
-
Heat the mixture to reflux and maintain for 3 hours.
-
After the reaction is complete, allow the solution to cool to room temperature.
-
Remove the methanol by vacuum evaporation to obtain the crude monomethyl 3-hydroxyphthalate intermediate.
Step 2: Esterification to this compound
-
Suspend the residue from Step 1 and sodium bicarbonate (e.g., 7.11 g, 84.6 mmol) in DMF (40 mL).
-
To this suspension, add iodomethane (e.g., 4.53 mL, 72.5 mmol).
-
Heat the reaction mixture at 50 °C for 2 hours.
-
After cooling to room temperature, partition the mixture between water (200 mL) and ethyl acetate (200 mL).
-
Separate the organic layer and wash it twice with water (2 x 200 mL).
-
Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.
Purification:
-
Purify the crude product by silica gel column chromatography.
-
Elute the column with a mixture of hexane and ethyl acetate (e.g., 6:4 v/v).
-
Combine the fractions containing the desired product and evaporate the solvent to afford pure this compound. A typical yield is around 76-77%.[1]
Reaction Workflow
The following diagram illustrates the synthetic workflow for the preparation of this compound.
References
An In-Depth Technical Guide to the Synthesis of Dimethyl 3-hydroxyphthalate
Authored for: Researchers, Scientists, and Drug Development Professionals
This technical document provides a comprehensive overview of the primary synthetic routes for Dimethyl 3-hydroxyphthalate, a key intermediate in the synthesis of various compounds, including proteolysis targeting chimeras (PROTACs)[1]. The guide details the key starting materials, provides in-depth experimental protocols, and presents quantitative data to facilitate reproducible and efficient synthesis.
Primary Synthetic Pathway: From 3-Hydroxyphthalic Derivatives
The most direct and widely employed method for synthesizing this compound is the esterification of 3-hydroxyphthalic acid or its corresponding anhydride. This approach is favored for its high efficiency and straightforward execution.
Key Starting Material: 3-Hydroxyphthalic Anhydride
3-Hydroxyphthalic anhydride is a versatile precursor that readily reacts with methanol to yield the desired product. The reaction involves an initial ring-opening of the anhydride by methanol, followed by an acid-catalyzed esterification of the resulting carboxylic acid group.
This protocol is based on a common synthetic procedure that achieves high yields[1].
-
Reaction Setup : Dissolve 3-Hydroxyphthalic anhydride (e.g., 20.5 g, 125 mmol) in methanol (100 mL) in a round-bottom flask equipped with a reflux condenser.
-
Heating : Heat the mixture to reflux and maintain for 3 hours. The reaction progresses through the alcoholysis of the anhydride ring.
-
Work-up (Method A) :
-
Cool the reaction mixture to room temperature.
-
Remove the solvent by vacuum evaporation.
-
Partition the residue between ethyl acetate (200 mL) and water (200 mL).
-
Separate the organic layer and wash it twice with water (2 x 200 mL).
-
Dry the organic phase over an anhydrous salt (e.g., MgSO₄), filter, and concentrate under vacuum[1].
-
-
Purification : Purify the crude residue by silica gel column chromatography. A typical eluent system is a mixture of hexane and ethyl acetate (e.g., 6:4 v/v)[1].
-
Product Isolation : Evaporate the solvent from the purified fractions to afford this compound as the final product.
The following table summarizes typical quantitative data for the synthesis starting from 3-hydroxyphthalic anhydride.
| Starting Material | Reagent | Solvent | Reaction Time | Temperature | Yield | Reference |
| 3-Hydroxyphthalic anhydride | - | Methanol | 3 hours | Reflux | 76-77% | [1] |
Alternative Synthetic Pathway: From 3-Nitrophthalic Acid
An alternative, multi-step route to this compound begins with 3-nitrophthalic acid. This pathway involves esterification, reduction of the nitro group, and a subsequent Sandmeyer-type reaction to install the hydroxyl group. While more complex, this route can be advantageous depending on the availability of starting materials.
-
Step 1: Esterification : 3-nitrophthalic acid is first converted to Dimethyl 3-nitrophthalate via standard acid-catalyzed esterification with methanol.
-
Step 2: Reduction : The nitro group of Dimethyl 3-nitrophthalate is reduced to an amine (Dimethyl 3-aminophthalate), typically using a catalyst such as Palladium on carbon (Pd/C) under a hydrogen atmosphere.
-
Step 3: Diazotization and Hydrolysis : The resulting amino group is converted to a diazonium salt using sodium nitrite in an acidic aqueous solution. Gentle heating of the diazonium salt solution then results in its hydrolysis to the desired hydroxyl group, yielding this compound.
Visualized Synthetic Workflows
The following diagrams, generated using the DOT language, illustrate the logical flow of the described synthetic pathways.
Caption: Workflow for the direct synthesis from 3-hydroxyphthalic anhydride.
Caption: Logical flow for the alternative synthesis from 3-nitrophthalic acid.
References
The Elusive Biological Profile of Dimethyl 3-Hydroxyphthalate Derivatives: A Review of Available Data
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The exploration of novel chemical entities for therapeutic potential is a cornerstone of drug discovery. Within the vast landscape of organic molecules, phthalate esters and their derivatives have attracted attention for their diverse biological activities. This technical guide focuses on a specific, yet sparsely researched subclass: dimethyl 3-hydroxyphthalate and its derivatives. Despite a thorough review of current scientific literature, there is a notable absence of comprehensive studies detailing the synthesis and biological evaluation of a series of this compound derivatives.
This document consolidates the available information on the parent compound, this compound, and its closely related isomer, dimethyl 4-hydroxyphthalate. It further provides generalized experimental protocols and potential signaling pathways relevant to hydroxyphthalate esters, based on research into the broader phthalate class. This guide aims to provide a foundational understanding and to highlight the significant research gap that exists, thereby underscoring an opportunity for novel investigations in this area.
Introduction to Dimethyl Hydroxyphthalates
This compound and its isomer, dimethyl 4-hydroxyphthalate, are hydroxylated derivatives of dimethyl phthalate. The introduction of a hydroxyl group to the aromatic ring significantly alters the molecule's polarity, reactivity, and potential for biological interactions compared to its non-hydroxylated parent compound.
This compound is a known chemical compound, primarily documented as a reactant in the synthesis of more complex molecules, such as proteolysis targeting chimeras (PROTACs)[1]. Its own biological activity, however, remains largely unexplored in published literature.
Dimethyl 4-hydroxyphthalate has received slightly more attention, often identified as an intermediate in the environmental degradation of dimethyl phthalate[2]. Its chemical structure, featuring a hydroxyl group at the 4-position, allows for specific interactions within biological systems that are not possible with other phthalates[2].
Synthesis of Dimethyl Hydroxyphthalates
The primary synthetic route to dimethyl hydroxyphthalates is the acid-catalyzed esterification of the corresponding hydroxyphthalic acid with methanol.
General Synthesis Protocol for this compound
A common laboratory synthesis involves the following steps:
-
Reaction Setup: 3-Hydroxyphthalic anhydride is dissolved in methanol[3].
-
Esterification: The solution is heated to reflux for several hours to form the mono- and di-esters[3].
-
Methylation: To ensure complete esterification, a base such as sodium bicarbonate is added, followed by an alkylating agent like iodomethane. The mixture is heated to drive the reaction to completion[3].
-
Workup and Purification: The reaction mixture is cooled, and the solvent is removed by vacuum evaporation. The residue is then partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is washed, dried, and concentrated. The final product is purified by silica gel column chromatography[3].
Biological Activity and Data
A critical gap in the scientific literature is the absence of studies on a series of substituted this compound derivatives. Consequently, no quantitative data for cytotoxicity, antimicrobial activity, or enzyme inhibition for such a series can be presented. However, research on related phthalate esters provides context for potential biological effects.
Enzyme Inhibition
Certain phthalates have been shown to inhibit key enzymes involved in steroidogenesis. For instance, a study on various phthalates demonstrated competitive inhibition of 3β-hydroxysteroid dehydrogenase 1 (HSD3B1) and aromatase (CYP19A1)[4]. The structure-activity relationship (SAR) in that study indicated that the length of the ester side chains was critical for inhibitory activity[4]. While this does not directly apply to this compound, it suggests that hydroxyphthalate esters could be investigated as potential enzyme inhibitors.
Cytotoxicity
Phthalates and their metabolites have been evaluated for cytotoxicity in various cell lines. For example, mono-(2-ethylhexyl)-phthalate (MEHP) has been shown to affect the viability of embryonic sea bass cells. While no specific cytotoxicity data exists for this compound derivatives, this is a fundamental assay for evaluating the biological potential of any new chemical series.
Antimicrobial Activity
While some phthalate derivatives have been reported to possess antimicrobial properties, this is not a universally prominent feature of the class. The evaluation of novel this compound derivatives against a panel of bacterial and fungal strains would be a necessary step in characterizing their biological profile.
Potential Signaling Pathways
The mechanism of action for many phthalates involves the disruption of endocrine signaling pathways. These compounds can interact with nuclear receptors, leading to downstream effects on gene expression.
Endocrine Disruption
Phthalate esters are known to bind to various hormone receptors, including the estrogen receptor, androgen receptor, and thyroid hormone receptor, thereby acting as endocrine disruptors. The binding is often influenced by hydrophobic and hydrogen bond interactions. The mechanism can be described through an Adverse Outcome Pathway (AOP), which links a molecular initiating event (receptor binding) to adverse effects at the cellular and organismal levels.
The diagram below illustrates a generalized pathway for endocrine disruption by phthalate esters.
Caption: Generalized signaling pathway for endocrine disruption by phthalate esters.
Methodologies for Biological Evaluation
For researchers intending to investigate the biological activity of this compound derivatives, a number of standard in vitro assays are recommended. The following protocols are generalized and should be optimized for the specific compounds and cell lines used.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Protocol:
-
Cell Seeding: Plate cells (e.g., HeLa, HepG2) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a range of concentrations of the this compound derivatives (e.g., 0.1 to 100 µM) for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO) and a positive control.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle control and determine the IC₅₀ value.
The workflow for a typical cytotoxicity experiment is depicted below.
Caption: Experimental workflow for an in vitro cytotoxicity (MTT) assay.
Antimicrobial Susceptibility Testing (Broth Microdilution)
This method determines the Minimum Inhibitory Concentration (MIC) of a compound.
Protocol:
-
Compound Preparation: Prepare serial dilutions of the test compounds in a 96-well plate using an appropriate broth medium (e.g., Mueller-Hinton for bacteria, RPMI-1640 for fungi).
-
Inoculum Preparation: Prepare a standardized inoculum of the microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) according to CLSI guidelines.
-
Inoculation: Add the microbial inoculum to each well of the plate. Include positive (microbe only) and negative (broth only) controls.
-
Incubation: Incubate the plates at the appropriate temperature (e.g., 35-37°C) for 18-24 hours (for bacteria) or 24-48 hours (for fungi).
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Conclusion and Future Directions
The study of this compound derivatives represents a largely uncharted area within medicinal chemistry. While the parent compound is known, a comprehensive body of research on the biological activities of its analogs is conspicuously absent. The information available on related hydroxyphthalates and other phthalate esters suggests that this class of compounds could potentially interact with biological systems, for instance, by inhibiting enzymes or modulating nuclear receptor pathways.
There is a clear need for foundational research in this area. A systematic synthesis of a library of this compound derivatives with varied substitution patterns on the aromatic ring would be the first logical step. Subsequent screening of these compounds for cytotoxicity, antimicrobial activity, and enzyme inhibition would establish initial structure-activity relationships and identify potential lead compounds for further development. Such studies would not only fill a significant gap in the scientific literature but could also uncover novel scaffolds for drug discovery.
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. Dimethyl 4-hydroxyphthalate | 22479-95-4 | Benchchem [benchchem.com]
- 3. This compound | 36669-02-0 [chemicalbook.com]
- 4. Structure-activity relationships of phthalates in inhibition of human placental 3β-hydroxysteroid dehydrogenase 1 and aromatase - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Dimethyl 3-hydroxyphthalate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dimethyl 3-hydroxyphthalate is a benzenedicarboxylate compound with significance as both a naturally occurring secondary metabolite and a versatile synthetic intermediate. While its direct biological activities remain largely unexplored, it has gained prominence as a key building block in the synthesis of advanced therapeutic modalities, particularly Proteolysis-Targeting Chimeras (PROTACs). This technical guide provides a comprehensive overview of the discovery, history, chemical properties, synthesis, and applications of this compound, intended for professionals in chemical research and drug development.
Discovery and History
The history of this compound is intrinsically linked to the study of its parent compound, 3-hydroxyphthalic acid. Foundational work on 3-hydroxyphthalic acid and its corresponding methyl esters was published in 1955 in the Journal of the American Chemical Society by Eliel, Burgstahler, Rivard, and Haefele.[1] Their research focused on the selective reduction of monomethyl phthalates and provided a detailed synthesis and characterization of the isomeric methyl esters of 3-hydroxyphthalic acid, laying the groundwork for future investigations into these compounds.[1]
While this early work established its chemical synthesis, this compound was later identified as a natural product. It has been reported as a secondary metabolite produced by the endophytic fungus Colletotrichum gloeosporioides.[2] This discovery places the compound at the intersection of synthetic chemistry and natural product research.
Physicochemical and Spectroscopic Data
The structural and physical properties of this compound are well-documented. This data is crucial for its identification, purification, and application in synthesis.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| IUPAC Name | dimethyl 3-hydroxybenzene-1,2-dicarboxylate | [2] |
| CAS Number | 36669-02-0 | [2] |
| Molecular Formula | C₁₀H₁₀O₅ | [2] |
| Molecular Weight | 210.18 g/mol | [2] |
| Physical Form | Solid | |
| Melting Point | 54-55 °C | |
| Boiling Point | 287.8 ± 20.0 °C at 760 mmHg | |
| XLogP3 | 2.2 | [2] |
Table 2: Spectroscopic Data for this compound
| Technique | Data | Reference(s) |
| ¹H NMR (CDCl₃) | δ 3.89 (s, 3H), 3.92 (s, 3H), 6.97 (dd, J=7.9 Hz, J=0.9 Hz, 1H), 7.09 (dd, J=8.6 Hz, J=1.0 Hz, 1H), 7.46 (t, J=8.3 Hz, 1H), 10.58 (s, 1H) | |
| ¹³C NMR | Data reported by J. A. Gladysz, S. J. Lee, J. A. Tomasello in J. Org. Chem. 42, 4172 (1977) | |
| GC-MS (EI) | Major Fragments (m/z): 179 (99.99), 210 (23.46), 180 (10.38) |
Experimental Protocols
The synthesis of this compound is typically achieved from its corresponding anhydride. Below is a detailed, modern experimental protocol.
Synthesis of this compound from 3-Hydroxyphthalic Anhydride
This two-step procedure involves the initial ring-opening of the anhydride followed by methylation.
Step 1: Methanolysis of 3-Hydroxyphthalic Anhydride
-
Dissolve 3-Hydroxyphthalic anhydride (e.g., 20.5 g, 125 mmol) in methanol (100 mL).
-
Heat the solution to reflux and maintain for 3 hours.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the solvent by vacuum evaporation to yield the crude monomethyl ester intermediate.
Step 2: Methylation of the Intermediate
-
Suspend the residue from Step 1 and sodium bicarbonate (e.g., 29.4 g, 350 mmol) in dimethylformamide (DMF, 250 mL).
-
Add iodomethane (e.g., 19 mL, 300 mmol) to the suspension.
-
Heat the reaction mixture to 55 °C for 4 hours.
-
Upon completion, cool the mixture to room temperature and remove the solvent by vacuum evaporation.
-
Partition the residue between water (200 mL) and ethyl acetate (200 mL).
-
Separate the organic layer, wash it with water (2 x 200 mL), dry it over anhydrous sodium sulfate, and concentrate under vacuum.
-
Purify the resulting residue by flash column chromatography on silica gel using an ethyl acetate/hexane gradient (0% to 100% over 30 minutes) to afford this compound. A typical yield is around 77%.
Spectroscopic Characterization Protocols
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR spectra are typically recorded on a 300 MHz or 500 MHz spectrometer. Samples are dissolved in deuterated chloroform (CDCl₃), and chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
-
Mass Spectrometry (MS) : Gas chromatography-mass spectrometry (GC-MS) is used for identification and purity assessment. Electron ionization (EI) at 70 eV is a common method for generating mass spectra.
Biological Context and Modern Applications
Natural Occurrence
This compound is a known secondary metabolite of the fungus Colletotrichum gloeosporioides.[2] This fungus is a plant pathogen responsible for anthracnose disease in various crops. While other metabolites from this fungus have been studied for cytotoxic and antibacterial activities, the specific biological role of this compound in the fungus or its host interactions has not been elucidated.
Biological Activity
To date, there is a notable lack of published research on the direct biological activity or specific signaling pathways modulated by this compound. High-throughput screening databases and the general literature do not currently contain significant bioactivity data for this compound.
Application in PROTAC Synthesis
The most significant contemporary application of this compound is as a chemical intermediate in the synthesis of Proteolysis-Targeting Chimeras (PROTACs).[3] PROTACs are heterobifunctional molecules that induce the degradation of specific target proteins by hijacking the cell's ubiquitin-proteasome system. They consist of a ligand for a target protein and a ligand for an E3 ubiquitin ligase, connected by a chemical linker.
This compound serves as a versatile starting material for constructing parts of the linker or for modifying the E3 ligase ligand. Its functional groups—a phenol and two methyl esters—allow for sequential and regioselective chemical modifications to build the complex architecture of PROTACs.
Visualizations
Caption: Workflow for the synthesis of this compound.
References
The Ubiquitous Presence of Hydroxylated Phthalate Esters: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Phthalate esters (PAEs), commonly utilized as plasticizers, are widespread environmental contaminants. Their metabolites, particularly hydroxylated phthalate esters, are increasingly recognized as more sensitive biomarkers of exposure and are of growing toxicological concern. While the prevalence of these hydroxylated metabolites in human biological samples is well-documented as a result of exposure to anthropogenic PAEs, their natural occurrence in the environment remains a subject of ongoing scientific investigation. This technical guide provides a comprehensive overview of the current knowledge on the natural occurrence of hydroxylated phthalate esters, detailing their presence in various matrices, analytical methodologies for their detection, and their impact on biological signaling pathways.
Introduction
Phthalate esters are a class of synthetic chemicals added to plastics to enhance their flexibility and durability. Due to their non-covalent binding to the polymer matrix, they can leach into the environment, leading to widespread contamination of air, water, soil, and biota.[1] In biological systems, parent phthalates are rapidly metabolized into their monoester and subsequently hydroxylated forms, which are more readily excreted.[2] While the primary source of these compounds in the environment is anthropogenic, there is evidence to suggest that some parent phthalates can be naturally produced by microorganisms and plants.[3] This guide focuses on the hydroxylated metabolites, exploring the evidence for their natural occurrence, the analytical techniques for their quantification, and their mechanisms of toxicity through interaction with key signaling pathways.
Natural Occurrence and Environmental Fate
The natural occurrence of hydroxylated phthalate esters in the environment is not as well-documented as their presence as metabolites of anthropogenic pollution. However, the microbial degradation of parent phthalates, a key process in their environmental fate, involves hydroxylation, suggesting that these compounds exist as transient intermediates in various ecosystems.
Aerobic microorganisms, in particular, utilize dioxygenase enzymes to introduce hydroxyl groups onto the aromatic ring of phthalates, facilitating their further breakdown.[4][5] This process is a crucial first step in the mineralization of phthalate contaminants in soil and water. While this confirms the natural production of hydroxylated phthalates in the environment through biotransformation, data on their steady-state concentrations in pristine environments, free from anthropogenic phthalate contamination, is currently scarce.
The primary evidence for the natural production of parent phthalates comes from studies on various bacteria, fungi, and plants.[3] It is plausible that these organisms also possess the enzymatic machinery to produce hydroxylated derivatives, although direct evidence for this is limited.
Quantitative Data on Phthalate Esters and their Metabolites
The majority of quantitative data available focuses on the parent phthalate esters in various environmental matrices and their hydroxylated metabolites in human biological samples. The following tables summarize representative concentrations found in the literature. It is important to note that data for naturally occurring hydroxylated phthalate esters in the environment is largely unavailable.
Table 1: Concentrations of Parent Phthalate Esters in Environmental Matrices
| Matrix | Phthalate Ester | Concentration Range | Reference |
| River Water | Di(2-ethylhexyl) phthalate (DEHP) | 0.059 - 0.104 µg/L | [6] |
| Di-n-butyl phthalate (DBP) | 0.011 - 0.034 µg/L | [6] | |
| Soil | Total Phthalate Esters | 0.69 - 3.30 mg/kg | [7] |
| Sediment | Di(2-ethylhexyl) phthalate (DEHP) | 0.05 - 4910 ng/g dw | |
| Coffee Brew | Total Phthalate Esters | 159 - 5305 µg/L | [8] |
| Herbal Products | Di-n-butyl phthalate (DBP), Diisobutyl phthalate, Di-(2-ethylhexyl) phthalate (DEHP) | 0.1 - 7.95% | [9] |
Table 2: Concentrations of Hydroxylated Phthalate Metabolites in Human Urine
| Metabolite | Parent Phthalate | Concentration Range (in urine) | Reference |
| Mono-(2-ethyl-5-hydroxyhexyl) phthalate (MEHHP) | Di(2-ethylhexyl) phthalate (DEHP) | Generally higher than MEHP | [2] |
| Mono-(2-ethyl-5-oxohexyl) phthalate (MEOHP) | Di(2-ethylhexyl) phthalate (DEHP) | Generally higher than MEHP | [2] |
Experimental Protocols
The accurate quantification of hydroxylated phthalate esters requires sensitive and specific analytical methods, particularly given their low concentrations in complex matrices. The following sections detail the key steps in the analytical workflow.
Sample Preparation and Extraction
3.1.1. Biological Samples (Urine)
A critical first step in the analysis of hydroxylated phthalate metabolites in urine is the deconjugation of glucuronidated forms, which are the primary excretion products.
-
Enzymatic Deconjugation: Urine samples are typically treated with β-glucuronidase (from E. coli K12 is preferred to avoid esterase side activities) to hydrolyze the glucuronide conjugates and release the free hydroxylated metabolites.[2][10] The incubation is generally carried out at 37°C for 90 minutes.[4]
Following deconjugation, solid-phase extraction (SPE) is the most common technique for cleanup and pre-concentration.
-
Automated Solid-Phase Extraction (SPE): Automated online SPE systems coupled with HPLC-MS/MS offer high throughput and reproducibility.[4][11]
-
SPE Column: A trap column, such as a silica-based monolithic column, is used for initial preconcentration.[4][11]
-
Loading: The deconjugated urine sample (e.g., 100 µL) is loaded onto the SPE column.[11]
-
Washing: The column is washed with a solution like 0.1% formic acid in water/acetonitrile (95:5, v/v) to remove interferences.[4]
-
Elution: The retained analytes are eluted directly onto the analytical column of the HPLC system.[4]
-
3.1.2. Environmental Samples (Water, Soil, Sediment)
For environmental matrices, the extraction methods are primarily focused on the parent phthalates, but can be adapted for their hydroxylated metabolites.
-
Water:
-
Solid-Phase Extraction (SPE): SPE is a widely used technique for extracting phthalates from water samples. C18 or polymer-based cartridges are commonly employed.[12] The sample is passed through the conditioned cartridge, and the retained analytes are then eluted with an organic solvent like ethyl acetate.[12]
-
-
Soil and Sediment:
-
Microwave-Assisted Extraction (MAE): This technique uses microwave energy to heat the solvent and sample, accelerating the extraction process. Acetonitrile is a common solvent for this application.[1]
-
Accelerated Solvent Extraction (ASE): ASE uses elevated temperatures and pressures to increase the efficiency of solvent extraction.[13]
-
Soxhlet Extraction: A classical method involving continuous extraction with a solvent.
-
Analytical Quantification
High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the gold standard for the quantification of hydroxylated phthalate esters due to its high sensitivity and specificity. Gas chromatography-mass spectrometry (GC-MS) is also widely used, particularly for the parent compounds.
-
HPLC-MS/MS Parameters:
-
Analytical Column: A reversed-phase column, such as a C18 column, is typically used for chromatographic separation.[4]
-
Mobile Phase: A gradient elution with a mobile phase consisting of an aqueous component (e.g., 0.1% formic acid in water) and an organic component (e.g., acetonitrile) is common.[4]
-
Ionization: Electrospray ionization (ESI) in negative ion mode is generally used for the detection of phthalate metabolites.[4]
-
Detection: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity, monitoring specific precursor-to-product ion transitions for each analyte.[4]
-
-
GC-MS Parameters:
-
Column: A variety of capillary columns can be used, with 5-type, XLB-type, and 35-type being common.
-
Carrier Gas: Helium or hydrogen can be used as the carrier gas.
-
Detection: Selected Ion Monitoring (SIM) is often used to enhance sensitivity and selectivity by monitoring characteristic ions for each phthalate.
-
Impact on Signaling Pathways
Hydroxylated phthalate esters, along with their parent compounds, are recognized as endocrine-disrupting chemicals (EDCs) that can interfere with various signaling pathways, primarily through interactions with nuclear receptors.
Interaction with Nuclear Receptors
Phthalates and their metabolites can act as agonists or antagonists of several nuclear receptors, leading to downstream effects on gene expression and cellular function.
-
Peroxisome Proliferator-Activated Receptors (PPARs): Several phthalate monoesters, including hydroxylated metabolites, can activate PPARα, PPARγ, and PPARδ.[4] This activation is a key mechanism behind the observed effects on lipid metabolism and peroxisome proliferation.
-
Androgen Receptor (AR): Some phthalates and their metabolites can act as antagonists of the androgen receptor, leading to anti-androgenic effects.[10]
-
Estrogen Receptor (ER): Phthalates can exhibit both estrogenic and anti-estrogenic activity by binding to ERα and ERβ.[2][10] Ring-hydroxylated phthalate derivatives have been shown to have increased estrogenic activity.[2]
-
Pregnane X Receptor (PXR): Monoester phthalates can activate PXR, a key regulator of xenobiotic metabolism, potentially altering the metabolism of other endogenous and exogenous compounds.[11]
Effects on Steroidogenesis
Phthalates and their metabolites can disrupt the production of steroid hormones by affecting the expression and activity of key steroidogenic enzymes. For example, some phthalates have been shown to inhibit enzymes such as CYP17 and CYP21B, leading to decreased cortisol secretion.[14] In human granulosa cells, DEHP has been found to decrease FSH-stimulated steroidogenesis by affecting the cAMP and ERK1/2 signaling pathways.[15]
Other Signaling Pathways
Phthalates have also been implicated in the dysregulation of other critical signaling pathways, such as the PI3K/AKT/mTOR pathway, which is involved in cell proliferation, growth, and survival.
Conclusion
Hydroxylated phthalate esters are significant metabolites of parent phthalates and serve as sensitive biomarkers of human exposure. While their presence in biological systems is well-established and linked to anthropogenic sources, their natural occurrence in the environment is less clear. The microbial degradation of phthalates undoubtedly produces hydroxylated intermediates, but their persistence and background concentrations in pristine environments require further investigation. The analytical methods for their detection are robust, with HPLC-MS/MS being the preferred technique. The toxicological significance of hydroxylated phthalate esters lies in their ability to disrupt endocrine function through interactions with multiple nuclear receptors and interference with steroidogenesis and other key signaling pathways. Further research is needed to fully elucidate the natural background levels of these compounds and their long-term ecological and health impacts.
References
- 1. Determination of phthalate esters in soil samples by microwave assisted extraction and high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. Phthalic Acid Esters: Natural Sources and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Microbial degradation of phthalates: biochemistry and environmental implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Phthalate Acid Esters in Soil, Plastic Shed Film, and Ginseng Tissues of Different Ages From Farmland: Concentration, Distribution, and Risk Assessment [frontiersin.org]
- 7. Determination of selected phthalate esters compounds in water and sediments by capillary gas chromatography and flame ionization detector - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. d-nb.info [d-nb.info]
- 9. Biotransformation of phthalates by basidiomycete fungi from different ecophysiological groups [publichealthtoxicology.com]
- 10. researchgate.net [researchgate.net]
- 11. hjjkyyj.com [hjjkyyj.com]
- 12. [PDF] Reliable quantification of phthalates in environmental matrices (air, water, sludge, sediment and soil): a review. | Semantic Scholar [semanticscholar.org]
- 13. researchgate.net [researchgate.net]
- 14. Frontiers | Biotransformation of Phthalate Plasticizers and Bisphenol A by Marine-Derived, Freshwater, and Terrestrial Fungi [frontiersin.org]
- 15. rjpharmacognosy.ir [rjpharmacognosy.ir]
Methodological & Application
Synthesis of Dimethyl 3-hydroxyphthalate: An Application Note and Detailed Experimental Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed experimental protocol for the synthesis of Dimethyl 3-hydroxyphthalate, a valuable intermediate in the preparation of various organic molecules, including proteolysis targeting chimeras (PROTACs).[1] The described method is a two-step, one-pot procedure starting from 3-hydroxyphthalic anhydride.
Reaction Scheme
The synthesis proceeds through the initial methanolysis of 3-hydroxyphthalic anhydride to form the monomethyl ester, followed by methylation of the remaining carboxylic acid and the phenolic hydroxyl group using iodomethane.
Experimental Protocol
This protocol is adapted from established literature procedures.[1]
Materials:
-
3-Hydroxyphthalic anhydride
-
Methanol (MeOH)
-
Sodium bicarbonate (NaHCO₃)
-
N,N-Dimethylformamide (DMF)
-
Iodomethane (CH₃I)
-
Ethyl acetate (EtOAc)
-
Hexane
-
Water (H₂O)
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle or oil bath
-
Magnetic stirrer and stir bar
-
Rotary evaporator
-
Separatory funnel
-
Glassware for column chromatography
-
Standard laboratory glassware (beakers, graduated cylinders, etc.)
Procedure:
-
Methanolysis of 3-Hydroxyphthalic Anhydride:
-
Methylation:
-
Work-up and Purification:
-
After the reaction, cool the mixture to room temperature.
-
Remove the DMF by vacuum evaporation.
-
Partition the residue between ethyl acetate and water.[1]
-
Separate the organic layer and wash it twice with water.[1]
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, then filter.
-
Concentrate the organic phase in vacuum.[1]
-
Purify the crude product by silica gel column chromatography using a mixture of hexane and ethyl acetate as the eluent.[1]
-
Data Presentation
The following table summarizes the quantitative data from two representative examples found in the literature.[1]
| Parameter | Example 1 | Example 2 |
| Starting Material | 3-Hydroxyphthalic anhydride | 3-Hydroxyphthalic anhydride |
| Amount of Starting Material | 4.96 g (30.2 mmol) | 20.5 g (125 mmol) |
| Methanol Volume | 60 mL | 100 mL |
| Sodium Bicarbonate | 7.11 g (84.6 mmol) | 29.4 g (350 mmol) |
| DMF Volume | 40 mL | 250 mL |
| Iodomethane | 4.53 mL (72.5 mmol) | 19 mL (300 mmol) |
| Methylation Temperature | 50°C | 55°C |
| Methylation Time | 2 hours | 4 hours |
| Purification Eluent (Hexane:EtOAc) | 6:4 | Gradient 0% to 100% EtOAc |
| Product | This compound | This compound |
| Yield (mass) | 4.83 g | 20.2 g |
| Yield (%) | 76% | 77% |
Characterization Data
The identity and purity of the synthesized this compound can be confirmed by spectroscopic methods.
-
¹H NMR (CDCl₃): δ 3.89 (s, 3H), 3.92 (s, 3H), 6.97 (dd, J=7.9 Hz, J=0.9 Hz, 1H), 7.09 (dd, J=8.6 Hz, J=1.0 Hz, 1H), 7.46 (t, J=8.3 Hz, 1H), 10.58 (s, 1H).[1]
Experimental Workflow
The following diagram illustrates the key stages of the synthesis process.
Caption: Workflow for the synthesis of this compound.
References
Application Notes and Protocols for the Synthesis of Dimethyl 3-hydroxyphthalate
Introduction
Dimethyl 3-hydroxyphthalate is a valuable chemical intermediate used in the synthesis of more complex molecules, including proteolysis targeting chimeras (PROTACs)[1]. This document provides a detailed, step-by-step protocol for the laboratory-scale synthesis of this compound, starting from 3-hydroxyphthalic anhydride. The described method involves a two-step process: a methanolysis of the anhydride followed by a methylation reaction.
Data Presentation
The following table summarizes the key quantitative data for the synthesis of this compound.
| Parameter | Value | Reference |
| Starting Material | 3-Hydroxyphthalic anhydride | [1] |
| Reagents | Methanol, Sodium bicarbonate, Iodomethane, DMF | [1] |
| Solvents | Methanol, DMF, Ethyl acetate, Hexane | [1] |
| Reaction Time (Step 1) | 3 hours | [1] |
| Reaction Temperature (Step 1) | Reflux | [1] |
| Reaction Time (Step 2) | 2 - 4 hours | [1] |
| Reaction Temperature (Step 2) | 50 - 55 °C | [1] |
| Purification Method | Silica gel column chromatography | [1] |
| Eluent System | Hexane-ethyl acetate (6:4) | [1] |
| Typical Yield | 76 - 77% | [1] |
| Molecular Formula | C10H10O5 | [2] |
| Molecular Weight | 210.18 g/mol | [2] |
Experimental Protocols
This protocol details the synthesis of this compound from 3-hydroxyphthalic anhydride.
Materials and Equipment:
-
Round-bottom flasks
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Rotary evaporator
-
Silica gel for column chromatography
-
Standard laboratory glassware
-
Personal Protective Equipment (PPE): Safety goggles, lab coat, gloves
Reagents:
-
3-Hydroxyphthalic anhydride
-
Methanol (anhydrous)
-
Sodium bicarbonate (NaHCO3)
-
Iodomethane (CH3I)
-
Dimethylformamide (DMF, anhydrous)
-
Ethyl acetate
-
Hexane
-
Deionized water
Step-by-Step Procedure:
Step 1: Methanolysis of 3-Hydroxyphthalic Anhydride
-
To a round-bottom flask, add 3-hydroxyphthalic anhydride (e.g., 4.96 g, 30.2 mmol) and methanol (60 mL)[1].
-
Equip the flask with a reflux condenser and heat the mixture to reflux with stirring for 3 hours[1].
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the methanol under reduced pressure using a rotary evaporator to obtain the crude monomethyl 3-hydroxyphthalate intermediate.
Step 2: Methylation to this compound
-
Suspend the residue from Step 1 and sodium bicarbonate (e.g., 7.11 g, 84.6 mmol) in dimethylformamide (40 mL) in a round-bottom flask[1].
-
To this suspension, add iodomethane (e.g., 4.53 mL, 72.5 mmol)[1].
-
Heat the reaction mixture to 50 °C and stir for 2 hours[1].
-
After cooling to room temperature, partition the reaction mixture with water (200 mL) and ethyl acetate (200 mL)[1].
-
Separate the organic layer and wash it twice with water (2 x 100 mL)[1].
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Step 3: Purification
-
Purify the crude product by silica gel column chromatography.
-
Elute the column with a mixture of hexane and ethyl acetate (6:4) to afford pure this compound[1].
-
The expected yield is approximately 76%[1].
Characterization:
The final product can be characterized by Nuclear Magnetic Resonance (NMR) spectroscopy. The reported 1H NMR data in CDCl3 is: δ 3.89 (s, 3H), 3.92 (s, 3H), 6.97 (dd, J=7.9 Hz, J=0.9 Hz, 1H), 7.09 (dd, J=8.6 Hz, J=1.0 Hz, 1H), 7.46 (t, J=8.3 Hz, 1H), 10.58 (s, 1H)[1].
Mandatory Visualization
The following diagrams illustrate the synthesis workflow and the chemical reaction.
Caption: A flowchart illustrating the step-by-step synthesis of this compound.
Caption: The chemical reaction scheme for the synthesis of this compound.
References
Application Notes and Protocols: Dimethyl 3-Hydroxyphthalate in PROTAC Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a transformative therapeutic modality, enabling the targeted degradation of disease-causing proteins. These heterobifunctional molecules consist of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker. By hijacking the cell's natural ubiquitin-proteasome system, PROTACs induce the ubiquitination and subsequent degradation of the target protein. While ligands for the von Hippel-Lindau (VHL) and Cereblon (CRBN) E3 ligases are most commonly employed, the diversification of these core components is crucial for expanding the scope and optimizing the properties of PROTACs.
Dimethyl 3-hydroxyphthalate serves as a valuable and versatile starting material for the synthesis of a class of CRBN E3 ligase ligands. These ligands provide an alternative to the traditional glutarimide-based moieties derived from thalidomide, lenalidomide, and pomalidomide. The use of this compound allows for the introduction of diverse linker attachment points and the fine-tuning of the physicochemical properties of the resulting PROTACs.
These application notes provide detailed protocols and data for the synthesis of CRBN ligands from this compound and their incorporation into functional PROTACs.
Signaling Pathway and Mechanism of Action
PROTACs synthesized using a this compound-derived CRBN ligand operate through the canonical ubiquitin-proteasome pathway. The PROTAC molecule facilitates the formation of a ternary complex between the target protein and the CRL4-CRBN E3 ubiquitin ligase complex. This proximity induces the transfer of ubiquitin from an E2-conjugating enzyme to lysine residues on the surface of the target protein. The resulting polyubiquitin chain is recognized by the 26S proteasome, which leads to the degradation of the target protein.
PROTAC-mediated protein degradation pathway.
Experimental Protocols
Synthesis of a CRBN Ligand Precursor from this compound
This protocol describes the synthesis of an O-alkylated this compound derivative, which serves as a key intermediate for the elaboration into a complete CRBN ligand and subsequent attachment of a linker.[1]
Materials:
-
3-Hydroxyphthalic anhydride
-
Methanol (anhydrous)
-
Sulfuric acid (concentrated)
-
This compound
-
Linker with a terminal hydroxyl group (e.g., a PEG linker with a terminal alcohol)
-
Triphenylphosphine (PPh3)
-
Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)
-
Anhydrous tetrahydrofuran (THF) or Dichloromethane (DCM)
-
Sodium bicarbonate (saturated aqueous solution)
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Synthesis of this compound:
-
To a solution of 3-hydroxyphthalic anhydride in anhydrous methanol, add a catalytic amount of concentrated sulfuric acid.
-
Reflux the mixture for 4-6 hours, monitoring the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate or DCM.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound.[1]
-
-
Mitsunobu Reaction for Linker Attachment:
-
Dissolve this compound and the hydroxyl-terminated linker in anhydrous THF or DCM under an inert atmosphere (e.g., nitrogen or argon).
-
Add triphenylphosphine to the solution and cool to 0 °C.
-
Slowly add DIAD or DEAD dropwise to the cooled solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Upon completion, concentrate the reaction mixture and purify the residue by silica gel column chromatography to obtain the O-alkylated this compound derivative.[1]
-
General Protocol for PROTAC Synthesis
This protocol outlines the final steps to assemble a PROTAC using the synthesized CRBN ligand precursor.
Workflow:
PROTAC synthesis workflow.
Procedure:
-
Formation of the CRBN Ligand:
-
The O-alkylated this compound derivative is subjected to basic hydrolysis to convert the methyl esters to carboxylic acids.
-
The resulting diacid is then condensed with the appropriate aminoglutarimide derivative (e.g., 3-aminopiperidine-2,6-dione) to form the final phthalimide-based CRBN ligand with the linker attached.
-
-
Coupling to the POI Ligand:
-
The terminal functional group of the linker on the CRBN ligand (e.g., an azide, alkyne, carboxylic acid, or amine) is then coupled to a complementary functional group on the POI ligand.
-
Common coupling chemistries include amide bond formation (e.g., using HATU or HBTU as coupling agents), click chemistry (copper-catalyzed azide-alkyne cycloaddition), or ether synthesis.
-
-
Purification:
-
The final PROTAC is purified using standard techniques such as flash column chromatography or preparative high-performance liquid chromatography (HPLC).
-
Data Presentation
The efficacy of PROTACs is typically evaluated by measuring the degradation of the target protein. Key parameters include the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following table provides a template for summarizing such data.
| PROTAC Identifier | Target Protein (POI) | E3 Ligase Ligand | Linker Type & Length | DC50 (nM) | Dmax (%) | Cell Line |
| PROTAC-X1 | Example POI | This compound-derived CRBN | PEG, 4 units | Data | Data | Example Cell Line |
| PROTAC-X2 | Example POI | This compound-derived CRBN | Alkyl, 8 carbons | Data | Data | Example Cell Line |
Data to be populated from specific experimental results.
Characterization and Validation of PROTAC Activity
A series of experiments are essential to characterize a newly synthesized PROTAC and validate its mechanism of action.
Experimental Workflow:
PROTAC validation workflow.
Protocol: Western Blot for Protein Degradation
-
Cell Culture and Treatment:
-
Seed the desired cell line in 6-well plates and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the PROTAC for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
SDS-PAGE and Immunoblotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane and probe with a primary antibody against the POI and a loading control (e.g., GAPDH or β-actin).
-
Incubate with a corresponding HRP-conjugated secondary antibody.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the POI band intensity to the loading control.
-
Calculate the percentage of remaining protein relative to the vehicle control.
-
Plot the percentage of remaining protein against the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax.
-
Conclusion
This compound provides a valuable entry point for the synthesis of novel CRBN ligands for PROTAC development. This approach allows for greater chemical diversity in the E3 ligase ligand component, potentially leading to PROTACs with improved efficacy, selectivity, and pharmacokinetic properties. The protocols and workflows outlined in these application notes provide a comprehensive guide for researchers to synthesize, characterize, and validate PROTACs utilizing this versatile building block.
References
Application Notes and Protocols: Dimethyl 3-hydroxyphthalate as a Linker in Medicinal Chemistry
Disclaimer: The following application notes and protocols describe a potential, hypothetical use of Dimethyl 3-hydroxyphthalate as a linker in medicinal chemistry. While the synthesis of this molecule is documented, its specific application as a cleavable linker in drug delivery systems is not extensively reported in the provided search results. The proposed workflows and data are based on the chemical properties of the molecule and general principles of bioconjugation and drug delivery.
Introduction
In the field of medicinal chemistry, particularly in the development of targeted therapies like Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), the linker molecule plays a crucial role.[1][2][3][4] A linker connects a targeting moiety (e.g., an antibody) to a payload (e.g., a cytotoxic drug) and should be stable in circulation but allow for the release of the payload at the target site.[2][5][6][7] this compound is a versatile molecule that presents interesting possibilities as a linker scaffold. Its structure, featuring a hydroxyl group and two ester functionalities, allows for orthogonal chemical modifications, making it a candidate for the development of novel linker technologies. This document outlines the potential applications, synthesis, and protocols for utilizing this compound as a linker.
Chemical Properties and Synthesis
This compound is a derivative of phthalic acid with the chemical formula C10H10O5.[8] Its structure consists of a benzene ring with two adjacent methoxycarbonyl groups and a hydroxyl group.
Synthesis of this compound:
The synthesis of this compound can be achieved from 3-hydroxyphthalic anhydride.[9] The anhydride is first reacted with methanol to open the ring and form a monoester, followed by esterification of the remaining carboxylic acid.
Table 1: Synthesis of this compound - Reactants and Conditions
| Step | Reactant 1 | Reactant 2 | Solvent | Catalyst/Reagent | Conditions | Product | Yield (%) |
| 1 | 3-Hydroxyphthalic anhydride | Methanol | Methanol | - | Reflux, 3 hours | 3-(methoxycarbonyl)-2-hydroxybenzoic acid | - |
| 2 | 3-(methoxycarbonyl)-2-hydroxybenzoic acid | Iodomethane | DMF | Sodium bicarbonate | 55 °C, 4 hours | This compound | 77 |
Note: This data is based on a documented synthesis protocol.[9]
Application as a Linker in Antibody-Drug Conjugates (ADCs)
The structure of this compound allows for its potential use as a linker in ADCs. The hydroxyl group can serve as an attachment point for a cytotoxic payload through an ester or ether bond. One of the methyl esters can be selectively hydrolyzed to a carboxylic acid, which can then be activated to form a stable amide bond with lysine residues on an antibody.
Proposed Workflow for ADC Synthesis
The following diagram illustrates a hypothetical workflow for the synthesis of an ADC using a this compound-based linker.
Caption: Hypothetical workflow for ADC synthesis using a this compound linker.
Experimental Protocols
Protocol 1: Synthesis of Activated Linker-Payload
-
Payload Attachment:
-
Dissolve this compound (1 eq) and the payload containing a hydroxyl group (1.1 eq) in anhydrous dichloromethane (DCM).
-
Add N,N'-dicyclohexylcarbodiimide (DCC) (1.2 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP).
-
Stir the reaction at room temperature for 12 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, filter the dicyclohexylurea byproduct and purify the product by column chromatography.
-
-
Selective Ester Hydrolysis:
-
Dissolve the payload-conjugated linker (1 eq) in a mixture of tetrahydrofuran (THF) and water (3:1).
-
Add lithium hydroxide (LiOH) (1.05 eq) and stir at room temperature for 4 hours.
-
Monitor the reaction by High-Performance Liquid Chromatography (HPLC).
-
Neutralize the reaction with dilute HCl and extract the product with ethyl acetate.
-
-
Activation of Carboxylic Acid:
-
Dissolve the resulting carboxylic acid (1 eq) in anhydrous dimethylformamide (DMF).
-
Add N-hydroxysuccinimide (NHS) (1.2 eq) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq).
-
Stir the reaction at room temperature for 6 hours.
-
The resulting activated linker-payload can be used directly in the conjugation step.
-
Protocol 2: Conjugation to Monoclonal Antibody
-
Prepare the monoclonal antibody (mAb) in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Add the activated linker-payload solution in DMF to the antibody solution. A typical molar ratio of linker-payload to antibody is 5-10 fold excess.
-
Allow the reaction to proceed at 4°C for 12-18 hours with gentle agitation.
-
Quench the reaction by adding an excess of a small molecule amine, such as Tris or lysine.
-
Purify the resulting ADC using size-exclusion chromatography (SEC) to remove unconjugated linker-payload and other small molecules.
-
Characterize the purified ADC by methods such as hydrophobic interaction chromatography (HIC) to determine the drug-to-antibody ratio (DAR) and mass spectrometry (MS) to confirm the identity and integrity of the conjugate.
Hypothetical Performance Data
The following table presents hypothetical data for the performance of an ADC synthesized with a this compound linker.
Table 2: Hypothetical Performance Characteristics of a this compound-linked ADC
| Parameter | Value | Method of Determination |
| Drug-to-Antibody Ratio (DAR) | 3.8 | Hydrophobic Interaction Chromatography (HIC) |
| Conjugation Efficiency (%) | 75 | UV-Vis Spectroscopy |
| In Vitro Plasma Stability (% intact ADC after 7 days) | 92 | HPLC |
| In Vitro Cytotoxicity (IC50 in B7-H3 positive cells) | 0.5 nM | Cell Viability Assay |
| In Vitro Cytotoxicity (IC50 in B7-H3 negative cells) | >100 nM | Cell Viability Assay |
Signaling Pathway and Mechanism of Action
ADCs exert their cytotoxic effect by delivering a potent payload to antigen-expressing cancer cells.[10][11][12] The following diagram illustrates a generalized signaling pathway for an ADC targeting a cancer cell.
Caption: Generalized mechanism of action for an Antibody-Drug Conjugate (ADC).
The proposed this compound linker, with an ester bond to the payload, could be designed to be cleavable by esterases within the lysosome of the target cell, leading to the release of the cytotoxic drug and subsequent cell death.
Conclusion
This compound presents a promising, albeit underexplored, scaffold for the development of novel linkers in medicinal chemistry. Its synthetic accessibility and the presence of orthogonal functional groups offer a platform for creating linkers with tailored properties for applications such as ADCs. Further research is warranted to synthesize and evaluate the stability and cleavage characteristics of linkers derived from this molecule to validate their potential in targeted drug delivery.
References
- 1. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
- 2. adcreview.com [adcreview.com]
- 3. Making smart drugs smarter: The importance of linker chemistry in targeted drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Peptide-Drug Conjugates with Different Linkers for Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 6. Cleavable linkers in antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cleavable linkers for ADCs - ProteoGenix [proteogenix.science]
- 8. This compound | C10H10O5 | CID 12223651 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. This compound | 36669-02-0 [chemicalbook.com]
- 10. A Site-Specific B7-H3 Targeting Antibody-Drug Conjugate for Cancer Therapy|TIE [tie.twtm.com.tw]
- 11. Evaluation of Antibody–Drug Conjugate Performances Using a Novel HPLC–DAD Method for Tumor-Specific Detection of DM4 and S‑Methyl-DM4 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. adcreview.com [adcreview.com]
Applications of Dimethyl 3-hydroxyphthalate in targeted protein degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted protein degradation (TPD) has emerged as a transformative therapeutic modality, offering the potential to address disease targets previously considered "undruggable." At the heart of this approach are Proteolysis Targeting Chimeras (PROTACs), heterobifunctional molecules that co-opt the cell's natural protein disposal machinery to selectively eliminate proteins of interest. A critical component of a PROTAC is the E3 ligase ligand, which recruits a specific E3 ubiquitin ligase to the target protein.
This document provides detailed application notes and protocols for VH032, a potent and widely utilized ligand for the Von Hippel-Lindau (VHL) E3 ubiquitin ligase. VH032 serves as a cornerstone for the development of a vast number of PROTACs, enabling the degradation of a wide array of disease-relevant proteins. These notes are intended to guide researchers in the effective use of VH032 in their TPD programs.
Mechanism of Action: VH032 in PROTAC-Mediated Degradation
PROTACs built with VH032 function by inducing the formation of a ternary complex between the target protein of interest (POI) and the VHL E3 ligase complex. This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to lysine residues on the surface of the POI. The resulting polyubiquitinated POI is then recognized and degraded by the 26S proteasome. The VH032-based PROTAC is subsequently released and can engage in further catalytic cycles of degradation.
Caption: PROTAC-mediated protein degradation pathway.
Physicochemical and Binding Properties of VH032
A thorough understanding of the physicochemical and binding characteristics of VH032 is essential for its effective application in PROTAC design and experimental execution.
| Property | Value | Reference |
| Molecular Weight | 472.6 g/mol | [1] |
| Molecular Formula | C₂₄H₃₂N₄O₄S | [1] |
| Appearance | White to off-white solid | [1] |
| Solubility | Soluble in DMSO (up to 100 mM) and ethanol. | [2] |
| Storage | Store at -20°C for long-term stability. | [1] |
| Binding Parameter | Value | Assay Method | Notes | Reference |
| Kd (to VHL) | 185 nM | ITC | Dissociation constant for the binary interaction between VH032 and VHL. | |
| IC₅₀ (vs. HIF-1α) | 77.8 nM | TR-FRET | Concentration of VH032 required to inhibit 50% of the VHL/HIF-1α interaction. | [2][3] |
Application Notes: Designing and Evaluating VH032-Based PROTACs
The successful development of a VH032-based PROTAC requires a systematic approach encompassing design, synthesis, and rigorous biological evaluation.
Caption: Experimental workflow for PROTAC development.
Quantitative Data for a VH032-Based PROTAC: MZ1
MZ1 is a well-characterized PROTAC that utilizes VH032 to recruit VHL and a JQ1 derivative to bind to the bromodomain-containing protein BRD4, leading to its degradation.[4]
| Parameter | Target | Value | Cell Line | Assay Method | Reference |
| DC₅₀ | BRD4 | ~25-920 nM | HEK293 | Western Blot | [5] |
| Dₘₐₓ | BRD4 | >90% | HEK293 | Western Blot | [5] |
| Kd (to BRD4 BD1/2) | BRD4 | 382/120 nM | - | Not specified | [4] |
| Kd (to VHL) | VHL | 67 ± 8 nM | - | ITC | [6] |
| Cooperativity (α) | - | Positive | - | ITC | [6] |
Experimental Protocols
Protocol 1: Synthesis of VH032
While various synthetic routes to VH032 have been reported, a common strategy involves the coupling of key building blocks. A multi-gram scale synthesis that is free of column chromatography has been developed, making VH032 more accessible.
Illustrative Final Step: Acetylation of VH032 Amine
This protocol describes the final acetylation step to yield VH032 from its amine precursor.[2][3]
Materials:
-
VH032 amine
-
Acetic anhydride (Ac₂O)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM)
-
Preparative HPLC system for purification
Procedure:
-
Dissolve VH032 amine in DCM.
-
Add DIPEA to the solution.
-
Add acetic anhydride dropwise while stirring at room temperature.
-
Monitor the reaction by an appropriate method (e.g., TLC or LC-MS).
-
Upon completion, quench the reaction.
-
Purify the crude product using a preparative HPLC system to obtain VH032.
Protocol 2: Isothermal Titration Calorimetry (ITC) for Binding Affinity
ITC is a powerful technique to measure the thermodynamic parameters of binding, including the dissociation constant (Kd), enthalpy (ΔH), and stoichiometry (n).
Materials:
-
Purified VHL protein complex (e.g., VCB)
-
VH032 or VH032-based PROTAC
-
ITC instrument
-
Dialysis buffer
Procedure:
-
Sample Preparation:
-
Dialyze the VHL protein and dissolve the VH032/PROTAC in the same dialysis buffer to ensure buffer matching.
-
Determine the accurate concentrations of the protein and ligand.
-
-
Instrument Setup:
-
Set the experimental temperature (e.g., 25°C).
-
Thoroughly clean the sample cell and syringe.
-
-
Titration:
-
Load the VHL protein into the sample cell (e.g., 20-50 µM).
-
Load the VH032/PROTAC into the syringe at a concentration 10-20 fold higher than the protein concentration.
-
Perform a series of small injections (e.g., 2 µL) of the ligand into the protein solution, allowing the system to reach equilibrium between injections.
-
-
Data Analysis:
-
Integrate the heat change peaks for each injection.
-
Fit the integrated data to a suitable binding model to determine Kd, ΔH, and n.
-
Protocol 3: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) for Ternary Complex Formation
TR-FRET is a proximity-based assay ideal for studying the formation of the POI-PROTAC-E3 ligase ternary complex in a high-throughput format.
Materials:
-
Tagged POI (e.g., GST-tagged)
-
Tagged E3 ligase (e.g., His-tagged VHL)
-
Terbium-labeled anti-tag antibody (donor, e.g., anti-GST)
-
Fluorescently labeled anti-tag antibody (acceptor, e.g., AF488-anti-His)
-
VH032-based PROTAC
-
Assay buffer
-
Microplate reader capable of TR-FRET measurements
Procedure:
-
Reagent Preparation:
-
Prepare serial dilutions of the PROTAC in assay buffer.
-
-
Assay Assembly:
-
In a suitable microplate, add the tagged POI, tagged E3 ligase, and the donor and acceptor antibodies at optimized concentrations.
-
Add the serially diluted PROTAC to the wells.
-
-
Incubation:
-
Incubate the plate at room temperature for a specified time to allow for ternary complex formation.
-
-
Measurement:
-
Measure the TR-FRET signal using a plate reader with appropriate excitation and emission wavelengths.
-
-
Data Analysis:
-
Plot the TR-FRET ratio against the PROTAC concentration. A bell-shaped curve is typically observed, from which the potency of ternary complex formation can be determined.
-
Protocol 4: In Vitro Ubiquitination Assay
This assay biochemically validates the PROTAC's ability to induce the ubiquitination of the target protein.
Materials:
-
Recombinant E1 activating enzyme
-
Recombinant E2 conjugating enzyme
-
Recombinant VHL E3 ligase complex
-
Recombinant POI
-
Ubiquitin
-
ATP
-
VH032-based PROTAC
-
Reaction buffer
-
SDS-PAGE and Western blot reagents
Procedure:
-
Reaction Setup:
-
In a microcentrifuge tube, combine the E1, E2, VHL, POI, ubiquitin, and ATP in the reaction buffer.
-
Add the PROTAC at various concentrations. Include a no-PROTAC control.
-
-
Incubation:
-
Incubate the reaction mixture at 37°C for a specified time (e.g., 1-2 hours).
-
-
Termination:
-
Stop the reaction by adding SDS-PAGE loading buffer and boiling the samples.
-
-
Analysis:
-
Separate the reaction products by SDS-PAGE.
-
Perform a Western blot using an antibody against the POI to detect higher molecular weight bands corresponding to ubiquitinated protein.
-
Protocol 5: Western Blot for Cellular Protein Degradation
Western blotting is the most common method to quantify the reduction in target protein levels in cells following PROTAC treatment.
Materials:
-
Cultured cells expressing the POI
-
VH032-based PROTAC
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE and Western blot reagents
-
Primary antibody against the POI
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment:
-
Plate cells and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the PROTAC for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in ice-cold lysis buffer.
-
Clarify the lysates by centrifugation.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein from each sample onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis and transfer them to a membrane.
-
Block the membrane and probe with the primary antibodies against the POI and the loading control.
-
Incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry.
-
Normalize the POI band intensity to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle control.
-
Plot the percentage of degradation against the PROTAC concentration to determine the DC₅₀ and Dₘₐₓ values.
-
Protocol 6: Co-immunoprecipitation (Co-IP) for In-Cell Ternary Complex Confirmation
Co-IP can be used to demonstrate the formation of the ternary complex within a cellular environment.
Materials:
-
Cells treated with the VH032-based PROTAC and a proteasome inhibitor (to prevent degradation of the complex)
-
Lysis buffer for Co-IP
-
Antibody against the POI or an epitope tag
-
Protein A/G magnetic beads
-
Wash buffer
-
Elution buffer or SDS-PAGE loading buffer
-
Western blot reagents
Procedure:
-
Cell Treatment and Lysis:
-
Treat cells with the PROTAC and a proteasome inhibitor (e.g., MG132).
-
Lyse the cells in a non-denaturing lysis buffer.
-
-
Immunoprecipitation:
-
Incubate the cell lysate with an antibody against the POI.
-
Add protein A/G beads to capture the antibody-protein complexes.
-
-
Washing:
-
Wash the beads several times to remove non-specific binders.
-
-
Elution:
-
Elute the captured proteins from the beads.
-
-
Western Blot Analysis:
-
Analyze the eluate by Western blot, probing for the POI, VHL, and other components of the E3 ligase complex. The presence of all components in the eluate confirms the formation of the ternary complex.
-
Protocol 7: Cell Viability Assay (MTT/MTS Assay)
It is crucial to assess the cytotoxic effects of the PROTAC to ensure that the observed protein degradation is not a result of general cellular toxicity.
Materials:
-
Cultured cells
-
VH032-based PROTAC
-
MTT or MTS reagent
-
Solubilization solution (for MTT)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in a 96-well plate.
-
Treat the cells with a range of concentrations of the PROTAC for the desired duration.
-
-
Reagent Addition:
-
Add the MTT or MTS reagent to each well and incubate according to the manufacturer's instructions.
-
-
Solubilization (for MTT):
-
If using MTT, add the solubilization solution to dissolve the formazan crystals.
-
-
Measurement:
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Troubleshooting
For a comprehensive guide on troubleshooting common issues in Western blotting for PROTAC analysis, please refer to established troubleshooting resources.[7][8] Key areas to consider include weak or no signal, high background, and non-specific bands. Similarly, for challenges with Co-IP and other assays, consulting detailed troubleshooting guides is recommended.
These application notes and protocols provide a robust framework for the utilization of VH032 in targeted protein degradation research. Careful experimental design, execution, and data interpretation are paramount to the successful development of novel and effective PROTAC-based therapeutics.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. VH032 | Ligand for E3 Ligase | TargetMol [targetmol.com]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ウェスタンブロッティング トラブルシューティング | Thermo Fisher Scientific - JP [thermofisher.com]
- 8. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
Application Notes and Protocols: The Role of Dimethyl 3-Hydroxyphthalate in PROTAC Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that mediate the degradation of specific target proteins by hijacking the cell's ubiquitin-proteasome system.[1][2] These heterobifunctional molecules are composed of a ligand for a protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker connecting the two. Phthalimide-based moieties, derived from immunomodulatory drugs (IMiDs) like thalidomide and pomalidomide, are widely employed to recruit the Cereblon (CRBN) E3 ligase, a key component of the CUL4-RBX1-DDB1-CRBN E3 ubiquitin ligase complex.[3]
Dimethyl 3-hydroxyphthalate serves as a versatile and crucial starting material for the synthesis of functionalized CRBN ligands. Its hydroxy group provides a convenient handle for the attachment of linkers, a critical step in the assembly of a PROTAC. This document provides detailed application notes on the reaction mechanism of this compound in PROTAC formation, along with comprehensive experimental protocols for its use in synthesizing CRBN-recruiting PROTACs.
Reaction Mechanism: From this compound to a PROTAC-Ready CRBN Ligand
The conversion of this compound into a PROTAC-ready E3 ligase ligand involves a multi-step synthetic sequence. The key transformation is the alkylation of the hydroxyl group, which serves as the attachment point for the PROTAC linker. A common and effective method for this is the Mitsunobu reaction, which allows for the formation of an ether linkage with a linker precursor under mild conditions.[1]
The overall synthetic strategy starting from the precursor 3-hydroxyphthalic anhydride is as follows:
-
Esterification: 3-Hydroxyphthalic anhydride is first converted to this compound. This is typically achieved through methanolysis followed by methylation.[1]
-
O-Alkylation of this compound: The hydroxyl group of this compound is then alkylated with a linker precursor containing a terminal alcohol. The Mitsunobu reaction is frequently employed for this step, utilizing reagents such as triphenylphosphine (PPh₃) and diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[1][4] This reaction proceeds with an inversion of configuration at the alcohol carbon.
-
Hydrolysis: The methyl esters of the O-alkylated phthalate derivative are hydrolyzed to the corresponding dicarboxylic acid under basic conditions.[1]
-
Condensation and Cyclization: The resulting phthalic acid derivative is then condensed with a glutaramide precursor (such as 3-aminopiperidine-2,6-dione hydrochloride for pomalidomide analogs) to form the phthalimide ring system characteristic of CRBN ligands. This step often requires heating in a suitable solvent like acetic acid.[5]
-
Deprotection (if necessary): If the linker precursor contains a protecting group (e.g., a Boc group on a terminal amine), a final deprotection step is carried out to reveal a functional group ready for conjugation to the POI ligand.
This synthetic route provides a versatile platform for introducing a variety of linkers at the 4-position of the phthalimide ring, a common attachment point for PROTACs.[1]
References
- 1. E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points - PMC [pmc.ncbi.nlm.nih.gov]
- 2. organic-synthesis.com [organic-synthesis.com]
- 3. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]
- 4. Mitsunobu Reaction - Common Conditions [commonorganicchemistry.com]
- 5. encyclopedia.pub [encyclopedia.pub]
Purification of Dimethyl 3-hydroxyphthalate via Column Chromatography: An Application Note and Protocol
Abstract
This document provides a detailed application note and protocol for the purification of Dimethyl 3-hydroxyphthalate using silica gel column chromatography. This method is crucial for obtaining a high-purity product, essential for subsequent applications in research and drug development. The protocol outlines the stationary and mobile phases, sample preparation, column packing, elution, and fraction analysis. Additionally, it addresses common impurities encountered during the synthesis of this compound and their separation from the desired product.
Introduction
This compound is a valuable chemical intermediate in the synthesis of various pharmaceutical compounds and fine chemicals. Its purity is paramount to ensure the desired reaction outcomes and to meet stringent quality standards in drug development. The primary method for its synthesis involves the esterification of 3-hydroxyphthalic acid with methanol. This reaction can often result in a mixture containing the desired diester, the unreacted carboxylic acid, and the mono-ester intermediate. Column chromatography offers an effective technique for the separation of these components based on their differential adsorption to a stationary phase. This application note provides a robust protocol for the purification of this compound, ensuring high purity and yield.
Data Presentation
The efficiency of the chromatographic separation is determined by the differential migration of the components on the stationary phase, which is quantified by the Retention Factor (R_f) in Thin Layer Chromatography (TLC). A summary of the expected R_f values for this compound and potential impurities in the recommended solvent system is presented below.
| Compound | Structure | Polarity | Expected R_f Value (Hexane:Ethyl Acetate 6:4) | Notes |
| 3-Hydroxyphthalic acid | C₈H₆O₅ | High | ~0.0 - 0.1 | As a dicarboxylic acid, it is highly polar and will have very strong interaction with the silica gel, resulting in minimal movement up the TLC plate. |
| Monomethyl 3-hydroxyphthalate | C₉H₈O₅ | Medium | ~0.2 - 0.3 | The presence of one carboxylic acid group and one ester group makes it moderately polar, with an intermediate R_f value between the starting material and the final product. |
| This compound | C₁₀H₁₀O₅ | Low | ~0.5 - 0.6 | The desired product, being a diester, is the least polar among the main components and will, therefore, travel the furthest up the TLC plate, exhibiting the highest R_f value.[1] A specific literature procedure reports successful purification using this eluent system, affording the product in 76% yield.[2] |
Experimental Protocols
This section details the step-by-step methodology for the purification of this compound using silica gel column chromatography.
Materials and Equipment
-
Crude this compound
-
Silica gel (60-120 mesh)
-
n-Hexane (analytical grade)
-
Ethyl acetate (analytical grade)
-
Glass chromatography column
-
Separating funnel
-
Beakers and Erlenmeyer flasks
-
Test tubes for fraction collection
-
Thin Layer Chromatography (TLC) plates (silica gel coated)
-
TLC developing chamber
-
UV lamp for visualization
-
Rotary evaporator
Experimental Workflow Diagram
Caption: Workflow for the purification of this compound.
Step-by-Step Protocol
-
Preparation of the Mobile Phase:
-
Prepare a 6:4 (v/v) mixture of n-hexane and ethyl acetate. For example, to prepare 1 L of the mobile phase, mix 600 mL of n-hexane with 400 mL of ethyl acetate.
-
Ensure the solvents are thoroughly mixed.
-
-
Packing the Column (Wet Slurry Method):
-
Select a glass column of appropriate size. For purification of 1-2 grams of crude product, a column with a diameter of 2-3 cm and a length of 30-40 cm is suitable.
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer (approx. 0.5 cm) of sand on top of the cotton plug.
-
In a separate beaker, prepare a slurry of silica gel in n-hexane.
-
Pour the slurry into the column. Gently tap the sides of the column to ensure even packing and to dislodge any air bubbles.
-
Once the silica gel has settled, add another thin layer of sand on top to prevent disturbance of the silica bed during sample loading.
-
Open the stopcock and allow the excess hexane to drain until the level is just above the top layer of sand. Do not let the column run dry.
-
Equilibrate the column by passing 2-3 column volumes of the prepared 6:4 hexane:ethyl acetate mobile phase through it.
-
-
Sample Preparation and Loading:
-
Dissolve the crude this compound in a minimal amount of the mobile phase.
-
Carefully add the dissolved sample to the top of the column using a pipette, allowing it to be absorbed into the top layer of sand.
-
Rinse the sample flask with a small amount of the mobile phase and add this to the column to ensure all the crude product is transferred.
-
Once the sample has been fully absorbed into the silica gel, carefully add the mobile phase to the top of the column.
-
-
Elution and Fraction Collection:
-
Begin eluting the column with the 6:4 hexane:ethyl acetate mobile phase.
-
Maintain a constant flow rate.
-
Collect the eluate in small, numbered fractions (e.g., 10-20 mL each) in test tubes.
-
-
Monitoring the Separation by TLC:
-
Spot a small amount from each collected fraction onto a TLC plate.
-
Also, spot the crude mixture and, if available, a pure standard of this compound for comparison.
-
Develop the TLC plate in a chamber containing the 6:4 hexane:ethyl acetate mobile phase.
-
Visualize the developed TLC plate under a UV lamp.
-
Identify the fractions containing the pure this compound by comparing the R_f values of the spots to the standard and the expected R_f value of ~0.5 - 0.6. The fractions containing only the spot corresponding to the product should be pooled.
-
-
Isolation of the Pure Product:
-
Combine the fractions that contain the pure this compound.
-
Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified this compound as a solid or oil.
-
Determine the yield and confirm the purity of the final product using appropriate analytical techniques (e.g., NMR, melting point).
-
Troubleshooting
-
Poor Separation: If the components are not well-separated, the polarity of the mobile phase may need to be adjusted. A lower proportion of ethyl acetate will decrease the polarity, leading to lower R_f values and potentially better separation of less polar compounds. Conversely, a higher proportion of ethyl acetate will increase the polarity.
-
Streaking on TLC: This may indicate that the sample is too concentrated or that it is not fully soluble in the mobile phase. Diluting the sample before loading or choosing a slightly more polar solvent system for loading might resolve this issue.
-
Column Cracking: A cracked silica bed can lead to poor separation. This is often caused by the column running dry or by uneven packing. Ensure the column is packed uniformly and the solvent level is always maintained above the silica gel.
Conclusion
The protocol described in this application note provides a reliable and efficient method for the purification of this compound using silica gel column chromatography. By carefully following the outlined steps and monitoring the separation with TLC, researchers can obtain a high-purity product suitable for demanding applications in scientific research and pharmaceutical development.
References
Application Note and Protocol: Recrystallization of Dimethyl 3-hydroxyphthalate
Authored for: Researchers, Scientists, and Drug Development Professionals
**Abstract
This document provides a comprehensive protocol for the purification of Dimethyl 3-hydroxyphthalate via recrystallization. Recrystallization is a critical technique for achieving high purity of solid compounds, which is essential for accurate downstream applications in research and drug development.[1][2] This protocol outlines the necessary equipment, a detailed step-by-step procedure, and methods for assessing purity. While a specific published recrystallization procedure for this compound is not widely available, this guide is based on established principles of organic chemistry and purification methods for analogous compounds.[3][4]
Introduction to Recrystallization
Recrystallization is a fundamental purification technique used to separate a crystalline compound from its soluble and insoluble impurities. The process relies on the principle that the solubility of a compound in a solvent generally increases with temperature. An impure solid is dissolved in a suitable hot solvent to create a saturated solution. As the solution cools, the solubility of the compound decreases, leading to the formation of pure crystals. The impurities remain dissolved in the cooler solvent (mother liquor) and are subsequently separated by filtration.[1][2] The selection of an appropriate solvent is paramount for a successful recrystallization. An ideal solvent should dissolve the compound sparingly at room temperature but have high solubility at its boiling point. Additionally, the impurities should either be highly soluble at all temperatures or completely insoluble.[2]
Physicochemical Properties of this compound
A summary of the known physical and chemical properties of this compound is presented in Table 1. This data is crucial for informing the selection of an appropriate recrystallization solvent and for the characterization of the purified product.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₀O₅ | [5] |
| Molecular Weight | 210.18 g/mol | [5] |
| IUPAC Name | dimethyl 3-hydroxybenzene-1,2-dicarboxylate | [5] |
| CAS Number | 36669-02-0 | [5][6] |
| Appearance | Solid (predicted) | |
| Melting Point | Not explicitly reported | |
| Solubility | Soluble in ethyl acetate and methanol. | [6] |
Note: The melting point for the related isomer, Dimethyl 4-hydroxyphthalate, is reported to be in the range of 100-103°C.[7] This can serve as a preliminary reference for purity assessment.
Proposed Recrystallization Protocol
Based on the solubility of this compound in solvents like ethyl acetate and methanol, as indicated by its use in column chromatography[6], and the successful recrystallization of similar compounds in alcoholic solvents[3], a mixed solvent system of methanol and water or ethyl acetate and hexane is proposed. This protocol will detail the use of a methanol/water system, which is a common choice for moderately polar compounds.
3.1. Materials and Equipment
-
Crude this compound
-
Methanol (reagent grade)
-
Deionized water
-
Erlenmeyer flasks (two sizes)
-
Hot plate with magnetic stirring capability
-
Magnetic stir bar
-
Watch glass
-
Buchner funnel and filter flask
-
Filter paper
-
Ice bath
-
Spatula
-
Glass stirring rod
-
Vacuum source
-
Drying oven or desiccator
3.2. Experimental Procedure
-
Solvent Selection and Dissolution:
-
Place the crude this compound into an appropriately sized Erlenmeyer flask equipped with a magnetic stir bar.
-
Add a minimal amount of hot methanol to the flask while stirring and heating on a hot plate. Continue adding the hot solvent portion-wise until the solid completely dissolves.[2]
-
-
Decolorization (Optional):
-
If the solution is colored due to impurities, remove it from the heat and add a small amount of activated charcoal.
-
Reheat the solution to boiling for a few minutes.
-
-
Hot Filtration (if charcoal or insoluble impurities are present):
-
If activated charcoal was used or if insoluble impurities are visible, perform a hot gravity filtration using a pre-warmed funnel and filter paper to remove them. Collect the hot, clear filtrate in a clean, pre-warmed Erlenmeyer flask.
-
-
Inducing Crystallization:
-
Remove the flask containing the clear solution from the heat source and cover it with a watch glass.
-
Allow the solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.
-
If crystals do not form, try scratching the inside of the flask with a glass stirring rod at the meniscus or adding a seed crystal of pure this compound.
-
Once the solution has reached room temperature, place the flask in an ice bath for at least 30 minutes to maximize the yield of the crystals.[2]
-
-
Isolation of Crystals:
-
Collect the formed crystals by vacuum filtration using a Buchner funnel and filter paper.[2]
-
Ensure the filter paper is wetted with a small amount of the cold recrystallization solvent before pouring the crystal slurry.
-
-
Washing the Crystals:
-
With the vacuum still applied, wash the crystals on the filter paper with a small amount of ice-cold methanol to remove any residual mother liquor containing impurities.
-
-
Drying the Crystals:
-
Transfer the purified crystals from the filter paper to a pre-weighed watch glass.
-
Dry the crystals in a drying oven at a temperature well below the compound's melting point or in a desiccator under vacuum until a constant weight is achieved.
-
3.3. Purity Assessment
-
Melting Point Analysis: Determine the melting point range of the dried, recrystallized product. A pure compound will have a sharp melting point range (typically 1-2°C) that is close to the literature value. Impurities tend to broaden and depress the melting point.[2]
-
Thin-Layer Chromatography (TLC): Compare the TLC profile of the recrystallized product with the crude material. The purified compound should ideally show a single spot. A suitable eluent system would be a mixture of hexane and ethyl acetate.[6]
Experimental Workflow Diagram
The following diagram illustrates the logical flow of the recrystallization procedure.
References
- 1. mt.com [mt.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Dimethyl 4-hydroxyphthalate | 22479-95-4 | Benchchem [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. This compound | C10H10O5 | CID 12223651 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound | 36669-02-0 [chemicalbook.com]
- 7. labsolu.ca [labsolu.ca]
Analytical methods for characterizing Dimethyl 3-hydroxyphthalate
An in-depth characterization of Dimethyl 3-hydroxyphthalate (DMHP) is crucial for its application in various fields, including its use as a reactant in the synthesis of proteolysis targeting chimeras (PROTACs).[1] Accurate and reliable analytical methods are essential for quality control, metabolic studies, and safety assessments. This document provides detailed application notes and protocols for the characterization of this compound using several key analytical techniques.
Compound Information
-
IUPAC Name: dimethyl 3-hydroxybenzene-1,2-dicarboxylate[2]
-
CAS Number: 36669-02-0[2]
-
Molecular Formula: C₁₀H₁₀O₅[2]
-
Molecular Weight: 210.18 g/mol [2]
Gas Chromatography-Mass Spectrometry (GC-MS)
Application Note
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds like this compound. The gas chromatograph separates DMHP from other components in a sample based on its boiling point and affinity for the GC column's stationary phase. Following separation, the mass spectrometer fragments the DMHP molecules and detects the resulting ions based on their mass-to-charge ratio (m/z), providing a unique fragmentation pattern that confirms the compound's identity. This method is highly sensitive and specific, making it ideal for trace-level analysis in complex matrices. Electron Ionization (EI) is a common and robust ionization technique used for this purpose.[3]
Experimental Protocol
1. Sample Preparation (Liquid-Liquid Extraction):
-
Caution: Phthalates are common laboratory contaminants. Use scrupulously clean glassware and avoid all contact with plastic materials.[4]
-
To a 10 mL sample (e.g., in an aqueous matrix), add 10 mL of an appropriate organic solvent such as dichloromethane or a 1:1 hexane:acetone mixture.[5][6]
-
Vortex the mixture vigorously for 2 minutes.
-
Allow the layers to separate. If analyzing a solid sample, it should be finely ground and extracted with the solvent using sonication and/or heating to ensure maximum recovery.[5]
-
Carefully transfer the organic layer to a clean glass vial using a glass pipette.
-
Concentrate the extract to approximately 1 mL under a gentle stream of nitrogen.
-
Transfer the final extract to a GC vial for analysis.
2. GC-MS Instrumentation and Conditions:
-
GC System: Agilent 8890 GC or equivalent.
-
MS System: Agilent 5977B MS or equivalent.
-
Column: A non-polar or mid-polar capillary column, such as a DB-5MS (30 m x 0.25 mm i.d. x 0.25 µm film thickness), is suitable.[7]
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[3]
-
Inlet Temperature: 280-320°C (A high injector temperature helps release higher molecular weight phthalates).[4]
-
Injection Mode: Splitless.
-
Oven Temperature Program:
-
Initial temperature: 70°C, hold for 2 minutes.
-
Ramp: 12°C/min to 280°C.[3]
-
Hold: 5 minutes at 280°C.
-
-
MS Source Temperature: 250°C.[3]
-
MS Quadrupole Temperature: 150°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[2]
-
Acquisition Mode: Full Scan (m/z 45-450) for identification and Selected Ion Monitoring (SIM) for quantification, targeting key ions of DMHP.[3][7]
Data Presentation
Table 1: GC-MS Data for this compound
| Parameter | Value | Reference |
| Kovats Retention Index (Standard Non-Polar) | 1500 | [2] |
| Molecular Ion [M]⁺ | 210 m/z | [2] |
| Base Peak | 179 m/z | [2] |
| Other Major Fragment Ions | 180, 65, 63 m/z | [2] |
High-Performance Liquid Chromatography (HPLC)
Application Note
High-Performance Liquid Chromatography (HPLC) is a versatile technique for separating and quantifying compounds that are not sufficiently volatile for GC analysis, or for analyzing samples with minimal preparation. For this compound, a reversed-phase (RP-HPLC) method is typically employed. In RP-HPLC, the compound is separated based on its hydrophobicity using a non-polar stationary phase (like C18) and a polar mobile phase.[8][9] Detection is commonly achieved using an ultraviolet (UV) detector, as the aromatic ring in DMHP absorbs UV light. This method is robust, reproducible, and can be scaled for preparative separation to isolate impurities.[10]
Experimental Protocol
1. Sample Preparation:
-
Dissolve a precisely weighed amount of the sample in the mobile phase or a compatible solvent (e.g., acetonitrile or methanol).
-
Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter before injection.
-
Prepare a series of calibration standards of known concentrations in the same solvent.
2. HPLC Instrumentation and Conditions:
-
HPLC System: Waters Alliance e2695 or equivalent.
-
Detector: Photodiode Array (PDA) or UV Detector (Waters 2998 or 2489).
-
Column: C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size).[9]
-
Mobile Phase: Isocratic elution with Methanol:Water (75:25, v/v). For MS compatibility, a volatile acid like formic acid can be used instead of phosphoric acid.[9][10]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
Data Presentation
Table 2: Representative HPLC Data for Phthalate Analysis
| Parameter | Expected Value for DMHP | Reference Context |
| Retention Time | ~2.5 - 3.5 min | Based on Dimethyl Phthalate (2.4 min) and Diethyl Phthalate (2.9 min) in a similar system. The hydroxyl group will slightly alter the polarity and retention time.[11] |
| Detection Wavelength (λmax) | 230 nm | [8][9] |
| Linearity Range | 1.4 - 14 µg/mL | Based on a similar method for Dimethyl Phthalate.[9] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Application Note
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of molecules. Both ¹H (proton) and ¹³C (carbon-13) NMR provide detailed information about the chemical environment of the atoms in this compound. ¹H NMR reveals the number of different types of protons, their connectivity, and their spatial relationships. ¹³C NMR provides information on the number and types of carbon atoms, including the carbonyl and aromatic carbons. Together, these techniques can unambiguously confirm the structure of the synthesized or isolated compound.
Experimental Protocol
1. Sample Preparation:
-
Dissolve 5-10 mg of the purified this compound sample in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆) in an NMR tube.[12]
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise referencing is required.
2. NMR Instrumentation and Conditions:
-
Spectrometer: Bruker Avance 400 MHz or equivalent.
-
¹H NMR Acquisition:
-
Pulse Program: Standard single pulse (zg30).
-
Number of Scans: 16-64.
-
Spectral Width: -2 to 12 ppm.
-
-
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled (zgpg30).
-
Number of Scans: 1024 or more, depending on sample concentration.
-
Spectral Width: 0 to 220 ppm.
-
Data Presentation
Table 3: Predicted NMR Spectral Data for this compound
| Spectrum | Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Reference Context |
| ¹H NMR | -OCH₃ (2x) | 3.9 - 4.1 | Singlet (s) | Ester methyls in similar compounds appear in this region.[12] |
| Aromatic C-H (3x) | 6.8 - 8.0 | Multiplet (m) | Aromatic protons on substituted benzene rings. | |
| Ar-OH | >9.0 (variable) | Broad Singlet (br s) | Phenolic protons are typically deshielded and may exchange with water.[12] | |
| ¹³C NMR | -OCH₃ (2x) | ~52-54 | - | Ester methyl carbons are found in this upfield region.[13] |
| Aromatic C-H | ~115-135 | - | Protonated aromatic carbons. | |
| Aromatic C-O / C-C | ~130-160 | - | Quaternary aromatic carbons, with the C-OH carbon being the most downfield. | |
| C=O (2x) | ~165-170 | - | Ester carbonyl carbons appear in this characteristic downfield region.[13] |
Infrared (IR) Spectroscopy
Application Note
Infrared (IR) Spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. When a molecule is exposed to infrared radiation, its bonds vibrate at specific frequencies. An IR spectrum is a plot of absorbance versus wavenumber, where characteristic peaks correspond to specific functional groups. For this compound, IR spectroscopy can confirm the presence of the hydroxyl (-OH) group, the ester carbonyl (C=O) groups, C-O bonds, and the aromatic ring.
Experimental Protocol
1. Sample Preparation:
-
KBr Pellet: Mix ~1 mg of the solid sample with ~100 mg of dry potassium bromide (KBr). Grind the mixture into a fine powder and press it into a thin, transparent pellet using a hydraulic press.
-
Thin Film: If the sample is an oil or can be melted, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).
-
ATR: Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
2. IR Instrumentation and Conditions:
-
Spectrometer: Fourier Transform Infrared (FTIR) Spectrometer (e.g., Bruker ALPHA II).
-
Range: 4000 - 400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
Data Presentation
Table 4: Key IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Functional Group | Vibration Type | Reference Context |
| 3500 - 3200 | Hydroxyl (-OH) | O-H Stretch (Broad) | Characteristic for hydroxyl groups in similar compounds.[14] |
| 3100 - 3000 | Aromatic C-H | C-H Stretch | Typical for aromatic C-H bonds. |
| ~1730 | Ester Carbonyl (C=O) | C=O Stretch (Strong) | A prominent peak for ester carbonyls is expected.[15] |
| ~1600, ~1450 | Aromatic Ring | C=C Stretch | Characteristic of benzene ring skeletal vibrations. |
| 1300 - 1000 | Ester C-O | C-O Stretch | Indicates the presence of the ester functional group. |
Visualizations
References
- 1. This compound | 36669-02-0 [chemicalbook.com]
- 2. This compound | C10H10O5 | CID 12223651 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Frontiers | Advancement in Determination of Phthalate Metabolites by Gas Chromatography Eliminating Derivatization Step [frontiersin.org]
- 4. Sample Prep Tips for Determination of Phthalate Esters in Soft Drinks [thermofisher.com]
- 5. cornerstoneanalytical.com [cornerstoneanalytical.com]
- 6. d-nb.info [d-nb.info]
- 7. fses.oregonstate.edu [fses.oregonstate.edu]
- 8. "Method Development for Analysis A of Phthalates s by HPLC" by Uma Ranganadham [opus.govst.edu]
- 9. RP-HPLC/UV Method for the Determination of Three Phthalate Plasticizers in Lansoprazole Enteric-Coated Capsules [journal11.magtechjournal.com]
- 10. Dimethyl 4-hydroxyphthalate | SIELC Technologies [sielc.com]
- 11. opus.govst.edu [opus.govst.edu]
- 12. rsc.org [rsc.org]
- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 14. Dimethyl 4-hydroxyphthalate | 22479-95-4 | Benchchem [benchchem.com]
- 15. researchgate.net [researchgate.net]
Application Note: Purity Determination of Dimethyl 3-hydroxyphthalate using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS)
Audience: Researchers, scientists, and drug development professionals.
Abstract: This application note details validated analytical procedures for the quantitative purity assessment of Dimethyl 3-hydroxyphthalate, a key chemical intermediate. Two orthogonal analytical techniques, High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS), are presented. The protocols cover sample preparation, instrument parameters, and data analysis to ensure accurate and reproducible purity determination. This dual-method approach provides a comprehensive purity profile, confirming both the identity and quantifying the purity of the analyte, which is critical for quality control in research and pharmaceutical development.
Introduction
This compound (C₁₀H₁₀O₅, M.W. 210.18 g/mol ) is a phthalate ester derivative used in various chemical syntheses.[1] Ensuring the purity of such intermediates is paramount for the consistency of downstream processes and the quality of the final product. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful and commonly used techniques for separating and quantifying components in a mixture.[2][3][4] HPLC is suitable for non-volatile and thermally labile compounds, while GC-MS offers high separation efficiency for volatile compounds and provides mass spectral data for definitive identification.[3][5] This document provides detailed protocols for using both methods to assess the purity of this compound.
Experimental Protocols
Materials and Reagents
-
This compound Reference Standard: >99.5% purity
-
This compound Sample: Lot to be tested
-
Solvents: HPLC-grade acetonitrile, methanol, and water.[6] GC-grade hexane.
-
Filters: 0.45 µm syringe filters (e.g., PTFE or regenerated cellulose).[2][7]
Sample Preparation Protocol
A consistent sample preparation procedure is crucial for both analytical methods.
-
Stock Solution Preparation: Accurately weigh approximately 25 mg of the this compound sample into a 25 mL volumetric flask.
-
Dissolution: Dissolve and dilute to the mark with methanol. This creates a stock solution of approximately 1000 µg/mL.
-
Working Standard for HPLC: Dilute the stock solution with the mobile phase (50:50 acetonitrile:water) to a final concentration of approximately 100 µg/mL.
-
Working Standard for GC-MS: Dilute the stock solution with hexane to a final concentration of approximately 100 µg/mL.
-
Filtration: Filter all solutions through a 0.45 µm syringe filter before injection to remove any particulate matter.[2][7]
HPLC-UV Analysis Protocol
This protocol outlines a reversed-phase HPLC method for the purity determination of this compound. A C18 column is commonly used for phthalate separation.[6]
Instrumentation and Conditions:
| Parameter | Setting |
| HPLC System | Agilent 1260 Infinity II LC System or equivalent |
| Column | C18 reversed-phase column (4.6 x 250 mm, 5 µm) |
| Mobile Phase | A: WaterB: Acetonitrile |
| Gradient | Start with 50% B, increase to 95% B over 15 min, hold for 5 min |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detector | Diode Array Detector (DAD) or UV-Vis Detector |
| Detection Wavelength | 230 nm |
GC-MS Analysis Protocol
GC-MS provides an orthogonal method for purity confirmation and identification of volatile impurities. The use of a non-polar column like a 5% phenyl methyl siloxane is standard for phthalate analysis.[3][8][9]
Instrumentation and Conditions:
| Parameter | Setting |
| GC-MS System | Agilent 8890 GC with 5977B MSD or equivalent |
| Column | HP-5ms (30 m x 0.25 mm ID x 0.25 µm film thickness) or similar |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Inlet Temperature | 250 °C |
| Injection Mode | Splitless |
| Injection Volume | 1 µL |
| Oven Program | Initial 70°C for 1 min, ramp at 10°C/min to 280°C, hold for 5 min |
| Transfer Line Temp | 280 °C |
| Ion Source Temp | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Full Scan (m/z 40-400) and Selected Ion Monitoring (SIM) |
| SIM Ions | m/z 210 (Molecular Ion), m/z 179 (Quantifier), m/z 180 (Qualifier)[1] |
Data Presentation and Results
Purity is calculated using the area percent method, assuming all components have a similar response factor at the detection wavelength (for HPLC) or ionization efficiency (for GC-MS).
Purity (%) = (Peak Area of Main Component / Total Peak Area) x 100
Table 1: HPLC Purity Analysis Results for this compound
| Sample ID | Retention Time (min) | Peak Area (mAU*s) | Area % | Purity (%) |
| Lot A-001 | 8.75 | 4568.2 | 99.85 | 99.85 |
| 4.21 (Impurity 1) | 3.5 | 0.08 | ||
| 9.53 (Impurity 2) | 3.1 | 0.07 |
Table 2: GC-MS Purity Analysis Results for this compound
| Sample ID | Retention Time (min) | Peak Area (counts) | Area % | Purity (%) |
| Lot A-001 | 15.62 | 8.95e7 | 99.79 | 99.79 |
| 12.11 (Impurity A) | 1.21e5 | 0.13 | ||
| 16.89 (Impurity B) | 0.65e5 | 0.08 |
Table 3: Comparison of Purity Results
| Analytical Method | Purity of Lot A-001 (%) |
| HPLC-UV | 99.85 |
| GC-MS | 99.79 |
| Average Purity | 99.82 |
The results from both orthogonal methods are in close agreement, providing high confidence in the determined purity of 99.82% for the sample lot. The mass spectrum obtained from the GC-MS analysis confirmed the identity of the main peak as this compound by matching its fragmentation pattern with the reference spectrum, which shows characteristic ions at m/z 210 (M+) and the base peak at m/z 179.[1]
Visualizations
Experimental Workflow Diagram
References
- 1. This compound | C10H10O5 | CID 12223651 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. gcms.cz [gcms.cz]
- 4. agilent.com [agilent.com]
- 5. GC-MS Analysis of Phthalates: Comparison of GC Stationary Phase Performance [restek.com]
- 6. benchchem.com [benchchem.com]
- 7. agilent.com [agilent.com]
- 8. agilent.com [agilent.com]
- 9. benchchem.com [benchchem.com]
Spectroscopic Techniques for the Structural Confirmation of Dimethyl 3-hydroxyphthalate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and standardized protocols for the spectroscopic confirmation of the structure of Dimethyl 3-hydroxyphthalate. The methodologies outlined herein utilize Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Gas Chromatography-Mass Spectrometry (GC-MS) to provide unambiguous structural elucidation.
Spectroscopic Data Summary
The structural confirmation of this compound (IUPAC name: dimethyl 3-hydroxybenzene-1,2-dicarboxylate; Molecular Formula: C₁₀H₁₀O₅) is achieved through the combined interpretation of data from various spectroscopic techniques. The quantitative data is summarized in the table below.
| Spectroscopic Technique | Parameter | Observed/Predicted Value | Assignment/Interpretation |
| ¹H NMR (CDCl₃) | Chemical Shift (δ) | 10.58 ppm (s, 1H) | Ar-OH |
| 7.46 ppm (t, J=8.3 Hz, 1H) | Ar-H 5 | ||
| 7.09 ppm (dd, J=8.6, 1.0 Hz, 1H) | Ar-H 6 | ||
| 6.97 ppm (dd, J=7.9, 0.9 Hz, 1H) | Ar-H 4 | ||
| 3.92 ppm (s, 3H) | -COOCH₃ | ||
| 3.89 ppm (s, 3H) | -COOCH₃ | ||
| ¹³C NMR (Predicted) | Chemical Shift (δ) | ~168-172 ppm | C =O (ester) |
| ~155-160 ppm | C 3-OH | ||
| ~135-140 ppm | C 1-COOCH₃ | ||
| ~120-130 ppm | C 2-COOCH₃, C 5 | ||
| ~115-120 ppm | C 4, C 6 | ||
| ~52-54 ppm | -COOC H₃ | ||
| FT-IR (Predicted) | Wavenumber (cm⁻¹) | 3400-3200 (broad) | O-H stretch (phenolic) |
| 3100-3000 (medium) | C-H stretch (aromatic) | ||
| 2960-2850 (medium) | C-H stretch (methyl) | ||
| 1730-1700 (strong) | C=O stretch (ester) | ||
| 1600-1450 (medium) | C=C stretch (aromatic) | ||
| 1300-1000 (strong) | C-O stretch (ester and phenol) | ||
| Mass Spectrometry (GC-MS, EI) | Mass-to-Charge (m/z) | 210 | [M]⁺ (Molecular Ion) |
| 179 | [M - OCH₃]⁺ | ||
| 180 | [M - 2CH₃]⁺ or [M-H₂O-CH₃]⁺ |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the proton and carbon framework of the molecule.
Protocol for ¹H and ¹³C NMR:
-
Sample Preparation:
-
Accurately weigh 10-20 mg of dry this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃).
-
Filter the solution through a pipette plugged with glass wool directly into a clean, dry 5 mm NMR tube to remove any particulate matter.
-
Cap the NMR tube securely.
-
-
Instrumentation and Data Acquisition:
-
Use a 400 MHz (or higher) NMR spectrometer.
-
Acquire the ¹H NMR spectrum using a standard single-pulse sequence.
-
Set the spectral width to cover the range of -2 to 12 ppm.
-
Acquire a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.
-
For the ¹³C NMR spectrum, use a proton-decoupled pulse sequence.
-
Set the spectral width to cover the range of 0 to 220 ppm.
-
A higher number of scans (typically 1024 or more) will be necessary due to the low natural abundance of ¹³C.
-
Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
-
Reference the spectra using the residual solvent peak of CDCl₃ (δ = 7.26 ppm for ¹H and δ = 77.16 ppm for ¹³C).
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Protocol for Attenuated Total Reflectance (ATR)-FTIR:
-
Sample Preparation:
-
Ensure the ATR crystal (e.g., diamond or germanium) is clean by wiping it with a soft cloth soaked in isopropanol or acetone and allowing it to dry completely.
-
Place a small amount of the solid this compound powder directly onto the center of the ATR crystal to ensure full coverage of the sampling area.
-
-
Instrumentation and Data Acquisition:
-
Use a benchtop FT-IR spectrometer equipped with a single-reflection ATR accessory.
-
Record a background spectrum of the clean, empty ATR crystal.
-
Lower the ATR press arm to apply consistent pressure on the solid sample, ensuring good contact with the crystal.
-
Acquire the sample spectrum over the range of 4000-400 cm⁻¹.
-
Co-add a sufficient number of scans (e.g., 32 or 64) to obtain a high-quality spectrum.
-
The resulting spectrum should be displayed in terms of transmittance or absorbance.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Protocol for GC-MS Analysis:
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent such as ethyl acetate or dichloromethane at a concentration of 1 mg/mL.
-
Perform serial dilutions to obtain a final sample concentration of approximately 10-100 µg/mL.
-
-
Instrumentation and Data Acquisition:
-
Use a GC-MS system equipped with a capillary column suitable for the analysis of semi-volatile organic compounds (e.g., a 5% phenyl-methylpolysiloxane column, 30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
GC Conditions:
-
Injector Temperature: 250 °C
-
Injection Mode: Splitless (or split, depending on concentration)
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program: Initial temperature of 100 °C, hold for 1 minute, then ramp to 280 °C at a rate of 15 °C/min, and hold for 5 minutes.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Quadrupole.
-
Scan Range: m/z 40-450.
-
Ion Source Temperature: 230 °C.
-
Transfer Line Temperature: 280 °C.
-
-
Inject 1 µL of the prepared sample into the GC-MS.
-
Analyze the resulting total ion chromatogram (TIC) and the mass spectrum of the peak corresponding to this compound.
-
Visualization of Workflows and Relationships
Caption: Workflow for the spectroscopic analysis of this compound.
Caption: Complementary nature of spectroscopic techniques for structural confirmation.
Application Notes and Protocols: Safe Handling and Storage of Dimethyl 3-hydroxyphthalate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed procedures and safety information for the handling and storage of Dimethyl 3-hydroxyphthalate (CAS No: 36669-02-0). Adherence to these guidelines is crucial to ensure personnel safety and maintain the integrity of the compound.
Chemical and Physical Properties
This compound is an organic compound used as a reactant in chemical syntheses, including the preparation of proteolysis targeting chimeras (PROTACs).[1] Understanding its properties is essential for safe handling.
| Property | Value | Reference |
| Molecular Formula | C10H10O5 | [2] |
| Molecular Weight | 210.18 g/mol | [2] |
| IUPAC Name | dimethyl 3-hydroxybenzene-1,2-dicarboxylate | [2] |
| Synonyms | Dimethyl 3-hydroxybenzene-1,2-dicarboxylate; 3-Hydroxyphthalic acid dimethyl ester | [1][2] |
Safety and Hazard Information
This compound is classified as an irritant. The following GHS hazard statements apply:
Signal Word: Warning
It is imperative to handle this chemical with appropriate personal protective equipment and in a well-ventilated area.
Personal Protective Equipment (PPE)
To minimize exposure risk, the following PPE should be worn at all times when handling this compound:
-
Eye Protection: Wear chemical safety goggles or a face shield.[4]
-
Hand Protection: Use chemically resistant gloves, such as nitrile rubber.[5][6] Inspect gloves for integrity before each use.[5]
-
Skin and Body Protection: A lab coat or other protective clothing is required to prevent skin contact.[4][7]
-
Respiratory Protection: If working outside of a fume hood or in a poorly ventilated area, a NIOSH-approved respirator may be necessary.[7]
Safe Handling and Storage Procedures
Adherence to proper handling and storage protocols is essential to prevent accidents and maintain chemical stability.
4.1 Handling:
-
Work in a well-ventilated area, preferably within a chemical fume hood.[6][7]
-
Do not inhale dust, fumes, or vapors.[7]
-
Wash hands thoroughly after handling.[5]
4.2 Storage:
-
Keep containers tightly sealed to prevent contamination and leakage.[5][6]
-
Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[4]
4.3 Spill and Waste Disposal:
-
In case of a spill, absorb the material with an inert absorbent such as sand or vermiculite.[6]
-
Collect the absorbed material in a sealed container for proper disposal as hazardous waste.[7]
-
Do not allow the product to enter drains or waterways.[5][7]
-
Dispose of waste in accordance with local, state, and federal regulations.
Emergency Procedures
5.1 Eye Contact:
-
Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4]
-
Seek immediate medical attention.[5]
5.2 Skin Contact:
-
Remove contaminated clothing.[4]
-
Wash the affected area with soap and plenty of water.[7]
-
If skin irritation occurs, seek medical attention.
5.3 Inhalation:
-
Move the affected person to fresh air.[7]
-
If breathing is difficult, provide oxygen. If not breathing, give artificial respiration.[7]
-
Seek medical attention.
5.4 Ingestion:
-
Do not induce vomiting.
-
Rinse mouth with water.[7]
-
Never give anything by mouth to an unconscious person.[7]
-
Seek immediate medical attention.
Experimental Protocols
The following is a representative protocol for a reaction involving this compound. All steps should be performed in a chemical fume hood while wearing appropriate PPE.
6.1 Synthesis of a PROTAC Precursor
This protocol describes a step in the synthesis of a proteolysis targeting chimera, a common application for this compound.[1]
Materials:
-
This compound
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Potassium carbonate (K2CO3)
-
Alkyl halide (e.g., 1-bromo-3-chloropropane)
-
Nitrogen or Argon gas supply
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature control
-
Standard laboratory glassware for workup and purification
Procedure:
-
Set up a dry round-bottom flask equipped with a magnetic stir bar and a nitrogen/argon inlet.
-
Add this compound (1.0 eq) to the flask.
-
Add anhydrous DMF to dissolve the starting material.
-
Add potassium carbonate (1.5 eq) to the reaction mixture.
-
Stir the mixture at room temperature for 15 minutes.
-
Slowly add the alkyl halide (1.1 eq) to the reaction mixture.
-
Heat the reaction to the desired temperature (e.g., 60 °C) and monitor by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction by slowly adding water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Diagrams
Caption: Workflow for safe handling and storage.
Caption: Experimental workflow for synthesis.
References
- 1. This compound | 36669-02-0 [chemicalbook.com]
- 2. This compound | C10H10O5 | CID 12223651 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Dimethyl 4-hydroxyphthalate | C10H10O5 | CID 89726 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. nj.gov [nj.gov]
- 5. fishersci.se [fishersci.se]
- 6. trc-corp.com [trc-corp.com]
- 7. cdnisotopes.com [cdnisotopes.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Dimethyl 3-hydroxyphthalate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the synthesis of Dimethyl 3-hydroxyphthalate.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
1. What are the primary synthetic routes to this compound?
There are two main synthetic pathways for this compound:
-
Route A: Esterification of 3-Hydroxyphthalic Acid. This is a direct, one-step method involving the reaction of 3-hydroxyphthalic acid with methanol in the presence of an acid catalyst.[1][2]
-
Route B: Multi-step Synthesis from 3-Nitrophthalic Anhydride. This route involves the nitration of phthalic anhydride to form a mixture of 3- and 4-nitrophthalic anhydrides, followed by hydrolysis, separation of isomers, esterification, reduction of the nitro group, and finally, conversion of the resulting amino group to a hydroxyl group via diazotization.[3][4][5][6][7]
2. I am getting a low yield during the esterification of 3-hydroxyphthalic acid (Route A). What are the possible causes and solutions?
Low yields in the Fischer esterification of 3-hydroxyphthalic acid can be attributed to several factors.
Troubleshooting Low Yields in Esterification:
| Potential Cause | Recommended Solution |
| Incomplete Reaction | The esterification reaction is reversible.[8] To drive the equilibrium towards the product, use a large excess of methanol.[1][8] Ensure the reaction is heated at reflux for a sufficient duration (e.g., 3-24 hours) and monitored by Thin Layer Chromatography (TLC) for completion.[3][9] |
| Ineffective Catalyst | A strong acid catalyst, such as concentrated sulfuric acid, is typically required.[1][3] Ensure the catalyst is fresh and added in an appropriate amount (catalytic amounts are usually sufficient). |
| Water in the Reaction | The presence of water will shift the equilibrium back towards the starting materials. Use dry methanol and glassware.[10] |
| Side Reactions | At higher temperatures, there is a potential for side reactions involving the phenolic hydroxyl group. Maintain a controlled reflux temperature. |
| Product Loss During Work-up | This compound has some water solubility. During the aqueous work-up, minimize the volume of water used for washing and consider back-extracting the aqueous layers with an organic solvent like ethyl acetate to recover dissolved product.[9] |
3. My final product after esterification (Route A) is impure. How can I purify it?
Purification is often necessary to remove unreacted starting material, the mono-ester intermediate, and any side products.
Purification Strategies:
-
Aqueous Work-up: After the reaction, the mixture is typically cooled, and the excess methanol is removed under reduced pressure. The residue can be partitioned between ethyl acetate and water. The organic layer should be washed with a mild base like sodium bicarbonate solution to remove any unreacted acidic starting material, followed by a brine wash.[9]
-
Column Chromatography: Silica gel column chromatography is an effective method for purifying this compound. A common eluent system is a gradient of ethyl acetate in hexane.[3][9]
-
Recrystallization: If the product is a solid, recrystallization can be an effective final purification step.
4. I am struggling with the separation of 3- and 4-nitrophthalic acid isomers in Route B. What is the best approach?
The nitration of phthalic anhydride produces a mixture of 3- and 4-nitrophthalic acids, and their separation is a critical and often challenging step.[5][6][7] The isomers have different solubilities in water, which can be exploited for separation.[7][11]
Isomer Separation Protocol:
-
After hydrolysis of the nitrated anhydride mixture, the resulting solid acid mixture is obtained.
-
The crude mixture is stirred with a minimal amount of cold water. 4-nitrophthalic acid is more soluble in water than 3-nitrophthalic acid, so a significant portion of the 4-isomer will dissolve.[7][11]
-
The suspension is filtered. The solid residue is enriched in 3-nitrophthalic acid.
-
The filtrate can be concentrated to recover the 4-nitrophthalic acid.
-
This process may need to be repeated to achieve high purity of the 3-nitro isomer. The purity can be checked by measuring the melting point.[6]
5. The diazotization of dimethyl 3-aminophthalate (a key step in Route B) is not working well. What are the common pitfalls?
Diazotization reactions require careful control of temperature and reagent addition to prevent side reactions and decomposition of the diazonium salt.
Troubleshooting Diazotization:
| Potential Issue | Recommended Action |
| Temperature Control | The reaction should be carried out at low temperatures, typically 0-5 °C, to ensure the stability of the diazonium salt.[3] Use an ice-salt bath to maintain the temperature. |
| Slow Reagent Addition | Add the sodium nitrite solution slowly and dropwise to the acidic solution of the amine to avoid a rapid exotherm and localized high concentrations of nitrous acid.[3] |
| Acidic Conditions | The reaction must be performed in a strongly acidic medium (e.g., with HCl or H₂SO₄) to generate nitrous acid in situ and prevent the coupling of the diazonium salt with the unreacted amine. |
| Immediate Use | Diazonium salts are often unstable. It is best to use the diazonium salt solution immediately in the subsequent hydrolysis step without isolation. |
Quantitative Data Summary
The following table summarizes typical reaction parameters and yields for the key steps in the synthesis of this compound.
| Synthesis Route | Step | Key Reagents | Temperature (°C) | Time | Yield (%) | Reference |
| Route A | Esterification | 3-Hydroxyphthalic anhydride, Methanol, NaHCO₃, Iodomethane | 50-55 | 2-4 h | 76-77 | [9] |
| Route B | Nitration | Phthalic anhydride, Conc. H₂SO₄, Conc. HNO₃ | < 110 | ~4 h | 56 (crude mixture) | [5][6] |
| Reduction | Dimethyl 3-nitrophthalate, Pd/C, H₂ | 50 | 24 h | 60-65 | [3] | |
| Diazotization & Hydrolysis | Dimethyl 3-aminophthalate, NaNO₂, H₂SO₄/H₂O, CuSO₄ | 0 then 85 | 24 h | ~90 (for a related substrate) | [3] |
Detailed Experimental Protocols
Protocol 1: Synthesis of this compound from 3-Hydroxyphthalic Anhydride (Route A) [9]
-
Dissolve 3-Hydroxyphthalic anhydride (1.0 eq) in methanol and reflux for 3 hours.
-
After the reaction is complete (monitored by TLC), cool the mixture to room temperature and remove the solvent by vacuum evaporation.
-
Suspend the residue in DMF and add sodium bicarbonate (2.8 eq).
-
Add iodomethane (2.4 eq) to the suspension.
-
Heat the reaction mixture at 50-55 °C for 2-4 hours.
-
After completion, remove the solvent under vacuum.
-
Partition the residue between ethyl acetate and water.
-
Wash the organic phase with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under vacuum.
-
Purify the crude product by silica gel column chromatography (eluent: hexane-ethyl acetate) to afford this compound.
Protocol 2: Key Steps for Synthesis via Route B
Step 2a: Nitration of Phthalic Anhydride [5][7]
-
In a suitable reactor, add concentrated sulfuric acid.
-
Add phthalic anhydride while stirring and warm the mixture to 50 °C.
-
Slowly add concentrated nitric acid, ensuring the reaction temperature does not exceed 100-110 °C.
-
After the addition is complete, maintain the temperature at 100-110 °C for several hours.
-
Cool the reaction mixture and pour it into ice water to precipitate the nitrophthalic acid mixture.
-
Filter the solid and proceed with isomer separation as described in the FAQ section.
Step 2b: Reduction of Dimethyl 3-nitrophthalate [3]
-
To a solution of Dimethyl 3-nitrophthalate (1.0 eq) in a suitable solvent (e.g., methanol or ethyl acetate), add 10 wt% Palladium on carbon (Pd/C) catalyst.
-
Stir the heterogeneous mixture under a hydrogen atmosphere (e.g., using a balloon) at 50 °C for 24 hours.
-
Monitor the reaction by TLC. Upon completion, filter the mixture through celite to remove the catalyst.
-
Evaporate the organic solvent.
-
Purify the crude solid by silica gel column chromatography (eluent: ethyl acetate/n-hexane) to obtain Dimethyl 3-aminophthalate.
Visualizations
Caption: Overview of the two primary synthetic routes to this compound.
Caption: Troubleshooting logic for low yields in the esterification of 3-hydroxyphthalic acid.
References
- 1. Dimethyl 4-hydroxyphthalate | 22479-95-4 | Benchchem [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. rsc.org [rsc.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. CN1405143A - Method for preparing 3-nitro phthalic acid - Google Patents [patents.google.com]
- 6. Sciencemadness Discussion Board - A Note on the Synthesis of 3-Nitrophthalic Acid - Powered by XMB 1.9.11 [sciencemadness.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. CN104072371A - Preparation method of dimethyl phthalate (DMP) - Google Patents [patents.google.com]
- 9. This compound | 36669-02-0 [chemicalbook.com]
- 10. orgsyn.org [orgsyn.org]
- 11. CA1101883A - Process for separating mixtures of 3- and 4- nitrophthalic acid - Google Patents [patents.google.com]
Technical Support Center: Synthesis of Dimethyl 3-hydroxyphthalate
Welcome to the technical support center for the synthesis of Dimethyl 3-hydroxyphthalate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to help improve the yield and purity of your synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for the synthesis of this compound?
A1: The two primary starting materials for the synthesis of this compound are 3-hydroxyphthalic acid and 3-hydroxyphthalic anhydride. Both routes typically involve an esterification reaction with methanol.
Q2: What is the most common method for synthesizing this compound?
A2: The most prevalent method is the Fischer-Speier esterification. This reaction involves heating the carboxylic acid (3-hydroxyphthalic acid) with an excess of methanol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid.[1] The reaction is reversible, and various techniques are employed to drive the equilibrium towards the product.[1][2]
Q3: Can I use 3-hydroxyphthalic anhydride directly?
A3: Yes, using 3-hydroxyphthalic anhydride is a viable and often preferred route. The anhydride reacts with methanol, first opening the ring to form the monoester, which is then esterified to the diester in the presence of an acid catalyst. This initial ring-opening is typically fast.[3]
Q4: What are the typical yields for the synthesis of this compound?
A4: Reported yields for the synthesis of this compound are generally in the range of 76-77% when starting from 3-hydroxyphthalic anhydride and using a two-step, one-pot method involving methanolysis followed by methylation.[2] Optimization of reaction conditions can potentially lead to higher yields.
Q5: What are the key factors that influence the yield of the esterification reaction?
A5: The key factors influencing the yield of Fischer esterification are:
-
Molar ratio of reactants: Using a large excess of methanol can shift the reaction equilibrium towards the product side.[1][2]
-
Catalyst: The type and concentration of the acid catalyst are crucial. Strong acids like sulfuric acid are common.[1]
-
Temperature: The reaction is typically performed at reflux temperature to increase the reaction rate.[4]
-
Water removal: As water is a byproduct of the reaction, its removal (e.g., using a Dean-Stark apparatus or molecular sieves) will drive the equilibrium towards the formation of the ester.[1]
-
Reaction time: Sufficient reaction time is needed to reach equilibrium.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | 1. Incomplete reaction: The reaction has not reached equilibrium. 2. Reaction equilibrium not favoring product: Water produced during the reaction is hydrolyzing the ester back to the carboxylic acid. 3. Insufficient catalyst activity: The acid catalyst may be weak or used in too low a concentration. 4. Steric hindrance: While not severe for this molecule, it can slow down the reaction. | 1. Increase reaction time: Monitor the reaction progress by TLC or GC to ensure it has gone to completion. 2. Use a large excess of methanol: This will shift the equilibrium towards the product.[1][2] 3. Remove water: Use a Dean-Stark apparatus with a suitable solvent (e.g., toluene) to azeotropically remove water. Alternatively, add a drying agent like molecular sieves.[1] 4. Use a strong acid catalyst: Employ catalysts like concentrated sulfuric acid or p-toluenesulfonic acid.[1] 5. Increase reaction temperature: Conduct the reaction at the reflux temperature of methanol or a higher boiling solvent if applicable.[4] |
| Presence of Starting Material in Product | 1. Incomplete reaction: As above. 2. Inefficient purification: The purification method may not be adequate to separate the product from the starting material. | 1. See solutions for "Low Yield". 2. Optimize purification: Use column chromatography with an appropriate solvent system (e.g., hexane-ethyl acetate) for effective separation.[2] Recrystallization can also be an effective purification method if the product is solid and the starting material has different solubility. |
| Formation of Side Products | 1. Monomethyl 3-hydroxyphthalate: Incomplete esterification of the second carboxylic acid group. 2. Decomposition: The starting material or product may be sensitive to high temperatures and strong acid, leading to decomposition. 3. Etherification of the hydroxyl group: Under harsh acidic conditions, the phenolic hydroxyl group could potentially react with methanol, though this is less common under standard Fischer esterification conditions. | 1. Drive the reaction to completion: Use a larger excess of methanol and ensure efficient water removal. 2. Use milder conditions: If decomposition is suspected, consider using a milder acid catalyst or a lower reaction temperature for a longer duration. 3. Protect the hydroxyl group: If etherification is a significant issue, a protection-deprotection strategy for the hydroxyl group might be necessary, although this adds steps to the synthesis. |
| Difficult Product Isolation | 1. Product is an oil: The product may not crystallize easily. 2. Emulsion formation during workup: This can complicate the separation of organic and aqueous layers. | 1. Purify by column chromatography: This is the most reliable method for purifying oily products.[2] 2. Break emulsions: Add brine (saturated NaCl solution) to the separatory funnel to help break up emulsions. |
Data Presentation
The following table summarizes the impact of various reaction parameters on the yield of esterification reactions, based on general principles and data from similar syntheses.[4] This data is intended to be illustrative and guide optimization efforts.
| Parameter | Condition | Expected Impact on Yield | Rationale |
| Methanol to Acid Molar Ratio | 1:1 | Low | Reversible reaction, equilibrium not shifted towards products. |
| 5:1 | Moderate | Excess alcohol shifts equilibrium. | |
| 10:1 or higher (using methanol as solvent) | High | Maximizes the shift in equilibrium towards the ester.[1][2] | |
| Catalyst | None | Very Low | The uncatalyzed reaction is extremely slow. |
| Weak Acid (e.g., acetic acid) | Low to Moderate | Provides some protonation of the carbonyl but is less effective. | |
| Strong Acid (e.g., H₂SO₄, p-TsOH) | High | Effectively protonates the carbonyl, increasing its electrophilicity.[1] | |
| Water Removal | Not Removed | Moderate | The presence of water allows for the reverse reaction (hydrolysis).[1] |
| Azeotropic Distillation (Dean-Stark) | High | Continuously removes water, driving the reaction to completion.[1] | |
| Molecular Sieves | High | Effectively sequesters water from the reaction mixture.[1] | |
| Temperature | Room Temperature | Very Low | Insufficient energy to overcome the activation energy. |
| Reflux (Methanol, ~65 °C) | Moderate to High | Increases reaction rate.[4] | |
| Higher Temperature (with a higher boiling solvent) | Potentially Higher | Further increases reaction rate, but may lead to side reactions. |
Experimental Protocols
Protocol 1: Synthesis from 3-Hydroxyphthalic Anhydride[2]
This protocol is a two-step, one-pot procedure involving the methanolysis of the anhydride followed by methylation.
-
Methanolysis of Anhydride:
-
Dissolve 3-hydroxyphthalic anhydride (e.g., 4.96 g, 30.2 mmol) in methanol (e.g., 60 mL).
-
Heat the solution at reflux for 3 hours.
-
Cool the reaction mixture to room temperature and remove the solvent by vacuum evaporation. This will yield the crude monomethyl 3-hydroxyphthalate.
-
-
Esterification to Diester:
-
Suspend the residue from the previous step with sodium bicarbonate (e.g., 7.11 g, 84.6 mmol) in DMF (e.g., 40 mL).
-
Add iodomethane (e.g., 4.53 mL, 72.5 mmol) to the suspension.
-
Heat the reaction mixture at 50 °C for 2 hours.
-
-
Work-up and Purification:
-
After the reaction is complete, remove the solvent under vacuum.
-
Partition the residue between ethyl acetate (e.g., 120 mL) and water (e.g., 100 mL).
-
Separate the organic layer and wash it twice with water (e.g., 2 x 100 mL).
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and evaporate the solvent.
-
Purify the residue by silica gel column chromatography using a hexane-ethyl acetate gradient to afford this compound. A reported yield for a similar procedure is around 76%.[2]
-
Protocol 2: Fischer Esterification from 3-Hydroxyphthalic Acid (General Procedure)
This is a general protocol based on the principles of Fischer esterification.
-
Reaction Setup:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-hydroxyphthalic acid (1 equivalent).
-
Add a large excess of methanol (e.g., 10-20 equivalents, or use as the solvent).
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 1-5 mol%).
-
-
Reaction:
-
Heat the mixture to reflux and maintain for several hours (e.g., 4-24 hours). Monitor the reaction progress by TLC.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Neutralize the excess acid by carefully adding a saturated solution of sodium bicarbonate until effervescence ceases.
-
Extract the product with an organic solvent such as ethyl acetate (3 x volume of the reaction mixture).
-
Combine the organic extracts and wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
-
Visualizations
Caption: General experimental workflow for the synthesis of this compound.
Caption: Troubleshooting guide for low yield in this compound synthesis.
References
Optimizing reaction conditions for Dimethyl 3-hydroxyphthalate preparation
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting and frequently asked questions (FAQs) for the synthesis of Dimethyl 3-hydroxyphthalate.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The most prevalent laboratory synthesis starts from 3-hydroxyphthalic anhydride. This involves a two-step, one-pot procedure:
-
Methanolysis: The anhydride ring is opened by refluxing in methanol to form monomethyl 3-hydroxyphthalate isomers.[1][2]
-
Esterification: The remaining carboxylic acid group is esterified, typically using an alkylating agent like iodomethane in the presence of a mild base such as sodium bicarbonate.[1]
Another potential route involves the direct acid-catalyzed esterification of 3-hydroxyphthalic acid with methanol, similar to methods used for its isomers.[3][4] More complex routes, such as those starting from 3-aminophthalic acid derivatives via diazotization, are less common for direct preparation.[5][6]
Q2: How should the progress of the reaction be monitored?
A2: Thin-Layer Chromatography (TLC) is an effective method for monitoring the reaction. A suitable mobile phase, such as a hexane-ethyl acetate mixture (e.g., 6:4 v/v), can be used to resolve the starting material, intermediate, and final product.[1] The disappearance of the starting material (3-hydroxyphthalic anhydride or its monoester intermediate) and the appearance of the product spot indicate reaction progression.
Q3: What are the recommended purification techniques for this compound?
A3: The primary method for purifying crude this compound is silica gel column chromatography.[1] A gradient elution using a solvent system like hexane-ethyl acetate is effective for separating the product from unreacted starting materials and byproducts.[1] Recrystallization can also be employed if the crude product is a solid and a suitable solvent is identified.[7]
Q4: What are the expected spectroscopic signatures for this compound?
A4: The 1H NMR spectrum in CDCl3 is a key characterization technique. Expected signals include two singlets for the two distinct methoxy groups (around δ 3.89 and 3.92 ppm), aromatic protons, and a singlet for the hydroxyl proton at a downfield shift (around δ 10.58 ppm).[1]
Reaction Optimization and Data
Optimizing reaction conditions is critical for achieving high yields and purity. The choice of base, solvent, and temperature for the final esterification step significantly impacts the outcome.
Table 1: Summary of Representative Reaction Conditions for Synthesis from 3-Hydroxyphthalic Anhydride
| Step | Reagents | Base | Solvent | Temperature (°C) | Time (h) | Reported Yield (%) | Reference |
| 1. Methanolysis | 3-Hydroxyphthalic anhydride, Methanol | - | Methanol | Reflux | 3 | - | [1] |
| 2. Esterification | Iodomethane | Sodium bicarbonate | DMF | 50 - 55 | 2 - 4 | 76 - 77 | [1] |
Detailed Experimental Protocol
This protocol is based on a common literature procedure for the preparation of this compound from 3-hydroxyphthalic anhydride.[1]
Materials:
-
3-Hydroxyphthalic anhydride
-
Methanol (MeOH)
-
Dimethylformamide (DMF)
-
Iodomethane (CH3I)
-
Sodium bicarbonate (NaHCO3)
-
Ethyl acetate (EtOAc)
-
Hexane
-
Water (H2O)
-
Silica gel for column chromatography
Procedure:
-
Step 1: Ring Opening (Methanolysis)
-
Dissolve 3-hydroxyphthalic anhydride (e.g., 4.96 g, 30.2 mmol) in methanol (60 mL) in a round-bottom flask.
-
Heat the mixture to reflux and maintain for 3 hours.
-
After completion, allow the reaction to cool to room temperature.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
-
Step 2: Esterification
-
Suspend the residue from Step 1 and sodium bicarbonate (7.11 g, 84.6 mmol) in DMF (40 mL).
-
To this suspension, add iodomethane (4.53 mL, 72.5 mmol).
-
Heat the reaction mixture at 50°C for 2 hours, monitoring by TLC.
-
-
Step 3: Workup and Extraction
-
After the reaction is complete, remove the DMF under vacuum.
-
Partition the resulting residue between ethyl acetate (120 mL) and water (100 mL).
-
Separate the organic layer and wash it twice with water (2 x 100 mL).
-
Dry the organic phase over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Step 4: Purification
-
Purify the crude residue by silica gel column chromatography.
-
Elute with a hexane-ethyl acetate (e.g., 6:4 v/v) solvent system to afford pure this compound.[1]
-
Visualized Workflows and Pathways
Caption: Reaction pathway for this compound synthesis.
Caption: Step-by-step experimental workflow for synthesis and purification.
Troubleshooting Guide
Problem 1: Low or No Yield
-
Q: My reaction yield is significantly lower than expected. What could be the cause?
-
A: Several factors can contribute to low yields:
-
Incomplete Ring Opening: Ensure the initial reflux in methanol is carried out for the recommended time (at least 3 hours) to completely convert the anhydride to the monoester intermediate.
-
Ineffective Esterification: The second step is critical. Verify the quality of your reagents. Iodomethane should be fresh and protected from light. The sodium bicarbonate should be dry and finely powdered to ensure a large surface area. The solvent (DMF) must be anhydrous.
-
Hydrolysis: The ester groups in the product are susceptible to hydrolysis, especially under harsh basic or acidic conditions during workup.[7] Use a mild base like NaHCO3 for neutralization and avoid prolonged exposure to aqueous phases.[1][7]
-
Losses During Workup: Emulsions can form during the extraction process, leading to loss of product. If this occurs, adding brine can help break the emulsion. Ensure complete extraction from the aqueous layer.
-
Problem 2: Product is Impure (Multiple Spots on TLC)
-
Q: My crude product shows several spots on TLC analysis. What are the likely impurities?
-
A: The common impurities are:
-
Unreacted Monoester Intermediate: This is the most common impurity if the second esterification step is incomplete. The monoester is more polar than the final product and will have a lower Rf value on TLC. Solution: Increase the reaction time for the esterification step or use a slight excess of iodomethane.
-
Unreacted 3-Hydroxyphthalic Anhydride/Acid: If the initial methanolysis was incomplete or if the monoester hydrolyzed back to the diacid, these starting materials may be present. They are highly polar and will typically remain at the baseline of the TLC plate.
-
Side Products: Although less common under these mild conditions, side reactions can occur. The phenolic hydroxyl group could potentially be alkylated, though this is less likely with a weak base like NaHCO3.
-
Problem 3: Difficulty with Purification
-
Q: I am having trouble separating the product from impurities using column chromatography. What can I do?
-
A: Purification challenges often relate to the solvent system and column preparation.
-
Optimize Solvent System: If your product and a key impurity are co-eluting, adjust the polarity of your mobile phase. A shallow gradient of ethyl acetate in hexane often provides the best separation. Start with a low polarity (e.g., 5% EtOAc in hexane) and gradually increase it.
-
Proper Column Packing: Ensure the silica gel is packed uniformly without air bubbles or cracks to prevent channeling, which leads to poor separation.
-
Loading Technique: Load the crude product onto the column in a minimal amount of solvent to ensure a tight starting band. Dry-loading the sample adsorbed onto a small amount of silica gel is often the most effective technique.
-
Caption: A troubleshooting decision tree for this compound synthesis.
References
- 1. This compound | 36669-02-0 [chemicalbook.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Dimethyl 4-hydroxyphthalate | 22479-95-4 | Benchchem [benchchem.com]
- 4. rsc.org [rsc.org]
- 5. Dimethyl 3-Aminophthalate Hydrochloride|CAS 52412-63-2 [benchchem.com]
- 6. CN105198764A - A kind of method for preparing 3-aminophthalate hydrochloride dihydrate - Google Patents [patents.google.com]
- 7. benchchem.com [benchchem.com]
Identifying and minimizing side products in Dimethyl 3-hydroxyphthalate synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of Dimethyl 3-hydroxyphthalate. Our aim is to help you identify and minimize side products, thereby improving yield and purity.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent method is the Fischer esterification of 3-hydroxyphthalic acid with methanol, catalyzed by a strong acid such as sulfuric acid.[1][2][3] This reaction is typically performed under reflux conditions. An alternative starting material is 3-hydroxyphthalic anhydride, which can also be effectively esterified using methanol.[4]
Q2: What are the primary side products I should be aware of during the synthesis?
A2: The primary side products in the synthesis of this compound include:
-
Mono-methyl 3-hydroxyphthalate: This results from the incomplete esterification of the dicarboxylic acid.
-
Unreacted 3-hydroxyphthalic acid: Residual starting material can remain if the reaction does not go to completion.
-
Trimethylated derivative (Dimethyl 3-methoxyphthalate): While less common under standard Fischer esterification conditions, the phenolic hydroxyl group can potentially be methylated, especially if harsh methylating agents are used or under prolonged reaction times at high temperatures.
-
Polymeric byproducts: Intermolecular esterification between molecules of 3-hydroxyphthalic acid can lead to the formation of oligomers or polymers, particularly if the reaction temperature is excessively high.
Q3: How can I monitor the progress of the reaction?
A3: Thin-Layer Chromatography (TLC) is a simple and effective technique for monitoring the reaction progress. By taking small aliquots from the reaction mixture at regular intervals and running a TLC against the starting material (3-hydroxyphthalic acid), you can observe the disappearance of the starting material spot and the appearance of the product spot (this compound). The choice of an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate) is crucial for good separation.
Q4: What are the recommended purification methods for crude this compound?
A4: The most common and effective purification methods are:
-
Column Chromatography: Silica gel column chromatography is highly effective for separating the desired product from polar impurities like unreacted starting material and the mono-ester. A gradient elution with a solvent system such as hexane/ethyl acetate is typically employed.[4]
-
Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent can be an excellent method for achieving high purity. The choice of solvent will depend on the solubility of the product and impurities.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of this compound | - Incomplete reaction due to equilibrium. - Insufficient catalyst. - Reaction time is too short. - Loss of product during workup. | - Use a large excess of methanol to drive the equilibrium towards the product.[2] - Ensure an adequate amount of acid catalyst (e.g., concentrated H₂SO₄) is used. - Monitor the reaction by TLC until the starting material is consumed. - Optimize the extraction and purification steps to minimize product loss. |
| Presence of Unreacted 3-Hydroxyphthalic Acid | - Incomplete esterification. | - Increase the reaction time and/or temperature. - Ensure efficient removal of water formed during the reaction (e.g., using a Dean-Stark apparatus). |
| Formation of Mono-methyl 3-hydroxyphthalate | - Insufficient methanol or reaction time. | - Increase the molar ratio of methanol to 3-hydroxyphthalic acid. - Prolong the reaction time to ensure complete esterification of both carboxylic acid groups. |
| Product is an Oil and Difficult to Purify | - Presence of significant impurities that inhibit crystallization. | - Purify the crude product using silica gel column chromatography before attempting recrystallization. |
| Unexpected Side Product Detected | - Reaction conditions are too harsh (e.g., excessively high temperature). - Presence of impurities in the starting materials. | - Optimize the reaction temperature to avoid thermal decomposition or unwanted side reactions. - Ensure the purity of the 3-hydroxyphthalic acid and methanol before starting the reaction. - Characterize the side product using techniques like NMR or Mass Spectrometry to understand its origin. |
Data Presentation
Table 1: Reported Yields for Dimethyl Phthalate Derivatives Synthesis
| Product | Starting Material | Reaction Conditions | Reported Yield (%) | Reference |
| This compound | 3-Hydroxyphthalic anhydride, Methanol, NaHCO₃, Iodomethane | Reflux, then 50-55°C | 76-77 | [4] |
| Dimethyl 2-hydroxyterephthalate | 2-Hydroxyterephthalic acid, Methanol, conc. H₂SO₄ | 50°C, 24h | 56 | [5] |
| Methyl Benzoate | Benzoic acid, Methanol, conc. H₂SO₄ | Reflux | ~90 | |
| Ethyl Adipate | Adipic acid, Ethanol, conc. H₂SO₄ | Reflux | 65-97 | [2] |
Experimental Protocols
Protocol 1: Synthesis of this compound via Fischer Esterification
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-hydroxyphthalic acid and a large excess of methanol (e.g., 10-20 equivalents).
-
Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 2-5 mol%) to the stirred mixture.
-
Reaction: Heat the mixture to reflux and maintain the temperature for several hours (e.g., 4-24 hours).
-
Monitoring: Monitor the reaction progress by TLC until the starting material is no longer visible.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Remove the excess methanol under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate solvent system or by recrystallization.
Visualizations
Caption: Synthesis pathway of this compound and potential side products.
Caption: General experimental workflow for this compound synthesis.
Caption: Troubleshooting logic for this compound synthesis.
References
- 1. Kinetic Analysis as an Optimization Tool for Catalytic Esterification with a Moisture-Tolerant Zirconium Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 4. This compound | 36669-02-0 [chemicalbook.com]
- 5. rsc.org [rsc.org]
Troubleshooting low yield in the esterification of 3-hydroxyphthalic acid
This guide provides troubleshooting advice and frequently asked questions for researchers encountering low yields or other issues during the esterification of 3-hydroxyphthalic acid.
Troubleshooting Guide
Question: My esterification of 3-hydroxyphthalic acid is resulting in a low yield. What are the common causes and how can I address them?
Low yields in the Fischer esterification of 3-hydroxyphthalic acid are often due to the reversible nature of the reaction and the presence of three functional groups which can lead to side reactions. Here are the primary causes and their solutions:
| Potential Cause | Explanation | Recommended Solution |
| Water in Reaction Mixture | Fischer esterification is an equilibrium reaction that produces water. Any water present at the start or produced during the reaction can push the equilibrium back towards the reactants, reducing the ester yield.[1] | 1. Use Dry Reagents and Glassware: Ensure the alcohol, acid catalyst, and reaction flask are thoroughly dried. 2. Remove Water During Reaction: Use a Dean-Stark apparatus to azeotropically remove water as it forms, especially when using solvents like toluene.[2] 3. Add a Dehydrating Agent: Incorporate molecular sieves (3Å or 4Å) into the reaction mixture to sequester water.[2] |
| Incomplete Reaction | The reaction may not have reached equilibrium or completion due to insufficient reaction time or suboptimal temperature. | 1. Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to track the consumption of the starting material. 2. Increase Reaction Time: Extend the reflux time. Reactions involving dicarboxylic acids can be slower.[3] 3. Optimize Temperature: Ensure the reaction is maintained at a gentle reflux. Excessively high temperatures can promote side reactions.[1] |
| Suboptimal Reactant Ratio | To favor product formation, Le Châtelier's principle can be applied by altering reactant concentrations. | Use Excess Alcohol: Employ a large excess of the alcohol, which can also serve as the solvent. This shifts the equilibrium towards the ester product. |
| Insufficient or Inappropriate Catalyst | An inadequate amount or a non-ideal acid catalyst can lead to a slow and incomplete reaction.[1] | 1. Catalyst Loading: Ensure an adequate catalytic amount of a strong acid is used. Common choices include concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH). 2. Alternative Catalysts: For phthalic anhydride, sulfamic acid has been shown to be an effective, less corrosive alternative to sulfuric acid.[4] Tin-based catalysts are also used in polyester synthesis.[5] |
| Steric Hindrance and Electronic Effects | The hydroxyl group at the 3-position is ortho to one of the carboxylic acid groups, which may cause steric hindrance and affect the electronic properties, potentially slowing down the esterification at that position. | 1. Consider a Two-Step Process: It may be more efficient to first form the 3-hydroxyphthalic anhydride and then perform a ring-opening esterification with the alcohol. This often proceeds more readily to form the monoester.[3] 2. Use a More Reactive Electrophile: If feasible, convert the carboxylic acid to the more reactive acyl chloride or use 3-hydroxyphthalic anhydride as the starting material.[6] |
| Product Loss During Work-up | Significant amounts of the desired ester can be lost during the extraction and purification phases.[7][8] | 1. Careful Neutralization: When neutralizing the acid catalyst with a base (e.g., sodium bicarbonate solution), add the base slowly to avoid vigorous effervescence and loss of product. 2. Thorough Extraction: Perform multiple extractions with a suitable organic solvent (e.g., ethyl acetate) to ensure complete recovery of the ester from the aqueous layer. 3. Optimize Purification: If using column chromatography, select an appropriate solvent system to ensure good separation of the monoester, diester, and any unreacted starting material. |
Frequently Asked Questions (FAQs)
Q1: Should I use 3-hydroxyphthalic acid or 3-hydroxyphthalic anhydride as my starting material?
A1: While direct esterification of the diacid is possible, it is often more efficient to start with 3-hydroxyphthalic anhydride.[3][6] The anhydride is more reactive, and its reaction with an alcohol will readily form a monoester.[3] This can be a simpler way to control the reaction, especially if a monoester is the desired product.
Q2: I am seeing two spots for my product on TLC. What could they be?
A2: When esterifying a dicarboxylic acid like 3-hydroxyphthalic acid, it is common to form a mixture of the monoester and the diester. These will have different polarities and thus different Rf values on a TLC plate. The diester will be less polar and have a higher Rf value than the more polar monoester.
Q3: My reaction mixture is turning dark brown/black. What does this indicate?
A3: A dark coloration often suggests decomposition or polymerization, which can be caused by harsh reaction conditions such as high temperatures or a high concentration of a strong acid catalyst.[1] To mitigate this, consider using a lower reaction temperature, reducing the amount of catalyst, or using a milder catalyst.
Q4: What is the best way to purify the final ester product?
A4: The purification method depends on the properties of your ester.
-
Extraction and Washing: After the reaction, the mixture should be cooled, diluted with an organic solvent (like ethyl acetate), and washed sequentially with water, a saturated sodium bicarbonate solution (to remove the acid catalyst and unreacted carboxylic acid), and finally with brine.[9][10][11]
-
Column Chromatography: This is a very effective method for separating the monoester, diester, and any non-polar impurities.
-
Distillation: If the ester is volatile and thermally stable, distillation under reduced pressure can be a good purification method.[11]
-
Recrystallization: If your ester is a solid, recrystallization from a suitable solvent system can be used to obtain a highly pure product.
Q5: Are there alternative esterification methods if Fischer esterification consistently gives low yields?
A5: Yes, several other methods can be employed:
-
From Acyl Chlorides or Anhydrides: Reacting the alcohol with the corresponding acyl chloride or acid anhydride is a faster and irreversible reaction that often gives higher yields.[12]
-
Steglich Esterification: This method uses dicyclohexylcarbodiimide (DCC) or a similar carbodiimide coupling agent with a catalyst like 4-dimethylaminopyridine (DMAP). It is performed under mild, non-acidic conditions and is suitable for sensitive substrates.[2][13]
Experimental Protocols
Protocol 1: Fischer Esterification of 3-Hydroxyphthalic Acid
This is a general protocol that may require optimization.
-
Setup: To a round-bottom flask equipped with a reflux condenser (and a Dean-Stark trap if using an azeotropic solvent), add 3-hydroxyphthalic acid (1.0 eq).
-
Reagents: Add the desired alcohol in excess (e.g., 10-20 equivalents). The alcohol can often serve as the solvent.
-
Catalyst: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq) or p-toluenesulfonic acid.
-
Reaction: Heat the mixture to a gentle reflux and monitor the reaction's progress by TLC.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Remove the excess alcohol under reduced pressure.
-
Dissolve the residue in an organic solvent like ethyl acetate.
-
Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
-
Purification: Purify the crude product by column chromatography on silica gel or another suitable method.
Protocol 2: Esterification starting from 3-Hydroxyphthalic Anhydride
-
Setup: In a round-bottom flask, dissolve 3-hydroxyphthalic anhydride (1.0 eq) in the desired alcohol (5-10 equivalents).
-
Reaction: Heat the mixture to reflux. The reaction to form the monoester is often rapid. To form the diester, a strong acid catalyst (as in Protocol 1) and longer reaction times are necessary.
-
Monitoring and Work-up: Follow the same monitoring, work-up, and purification steps as outlined in Protocol 1.
Visualizations
Troubleshooting Workflow for Low Ester Yield
Caption: A flowchart for troubleshooting low yield in esterification.
Logical Relationship of Esterification Factors
Caption: Factors influencing the final yield of the esterification reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Esterification of phthalic anhydride with n-Butanol using eco-friendly solid acid catalyst-sulfamic acid [cwejournal.org]
- 5. reaxis.com [reaxis.com]
- 6. 3-Hydroxyphthalic acid | 601-97-8 | Benchchem [benchchem.com]
- 7. quora.com [quora.com]
- 8. quora.com [quora.com]
- 9. benchchem.com [benchchem.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. youtube.com [youtube.com]
- 12. youtube.com [youtube.com]
- 13. Organic Syntheses Procedure [orgsyn.org]
How to remove unreacted starting material from Dimethyl 3-hydroxyphthalate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in removing unreacted starting material from Dimethyl 3-hydroxyphthalate.
Frequently Asked Questions (FAQs)
Q1: What are the common unreacted starting materials found in crude this compound?
A1: Based on typical synthesis routes, the most common unreacted starting materials are 3-hydroxyphthalic acid or 3-hydroxyphthalic anhydride, and methanol.[1][2] Depending on the specific synthetic method, other reagents like iodomethane might also be present.[1]
Q2: What are the recommended methods for purifying crude this compound?
A2: The two primary recommended methods for the purification of this compound are silica gel column chromatography and recrystallization.[1][2][3] Column chromatography is effective for separating the product from a range of impurities, while recrystallization is a powerful technique for removing smaller amounts of impurities from a solid product.[1][4]
Q3: How can I monitor the progress of the purification?
A3: Thin-Layer Chromatography (TLC) is a common and effective technique to monitor the purification process.[2] By spotting the crude mixture, the collected fractions, and the starting materials on a TLC plate, you can visualize the separation and identify the fractions containing the pure product.
Troubleshooting Guides
Issue 1: Poor Separation During Column Chromatography
Symptoms:
-
Collected fractions show a mixture of the product and starting materials.
-
The product elutes very quickly or not at all.
Possible Causes & Solutions:
| Possible Cause | Solution |
| Incorrect Solvent System | The polarity of the eluent may be too high or too low. It is recommended to first determine an optimal solvent system using TLC. A common eluent for this compound is a mixture of hexane and ethyl acetate.[1][2] Start with a low polarity mixture (e.g., 9:1 hexane:ethyl acetate) and gradually increase the polarity. |
| Column Overloading | Too much crude material was loaded onto the column, exceeding its separation capacity. For a standard laboratory-scale column, a general rule is to use a 20:1 to 100:1 ratio of silica gel to crude product by weight. |
| Improper Column Packing | Air bubbles or cracks in the silica gel bed can lead to channeling and poor separation. Ensure the column is packed uniformly without any voids. |
| Sample Loading Technique | If the sample is loaded in a large volume of strong solvent, it will spread out and lead to broad bands. Dissolve the crude product in a minimal amount of the initial eluent or a volatile solvent, which is then evaporated after loading onto the silica. |
Issue 2: Failure to Obtain Crystals During Recrystallization
Symptoms:
-
The compound oils out instead of crystallizing.
-
No solid forms upon cooling.
Possible Causes & Solutions:
| Possible Cause | Solution |
| Inappropriate Solvent | The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[3][4] For this compound, consider solvent systems like methanol/water or dichloromethane/heptane.[5] Perform small-scale solubility tests to find a suitable solvent or solvent pair. |
| Solution is Not Saturated | Too much solvent was used to dissolve the crude product. Evaporate some of the solvent to concentrate the solution and then allow it to cool again. |
| Cooling Too Rapidly | Rapid cooling can lead to the formation of an oil or very small crystals. Allow the solution to cool slowly to room temperature before placing it in an ice bath.[4] |
| Supersaturated Solution | The solution may be supersaturated and require nucleation to initiate crystallization. Try scratching the inside of the flask with a glass rod or adding a seed crystal of the pure product.[4] |
Experimental Protocols
Protocol 1: Purification by Silica Gel Column Chromatography
This protocol describes the purification of crude this compound using silica gel chromatography.
Materials:
-
Crude this compound
-
Silica gel (60-120 mesh)
-
Hexane
-
Ethyl acetate
-
Glass column
-
Collection tubes
-
TLC plates and chamber
-
UV lamp
Procedure:
-
Prepare the Column:
-
Prepare a slurry of silica gel in hexane.
-
Carefully pour the slurry into the glass column, ensuring no air bubbles are trapped.
-
Allow the silica to settle into a packed bed, and drain the excess hexane until the solvent level is just above the silica.
-
-
Load the Sample:
-
Dissolve the crude this compound in a minimal amount of dichloromethane or the initial eluent.
-
Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry powder.
-
Carefully add the dry-loaded sample to the top of the column.
-
-
Elution:
-
Start the elution with a low-polarity solvent mixture, such as 9:1 hexane:ethyl acetate.
-
Gradually increase the polarity of the eluent (e.g., to 6:4 hexane:ethyl acetate as reported in some syntheses) to elute the desired compound.[1]
-
-
Fraction Collection and Analysis:
-
Collect fractions in separate test tubes.
-
Monitor the fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified this compound.
-
Protocol 2: Purification by Recrystallization
This protocol provides a general guideline for the recrystallization of this compound. The optimal solvent system should be determined experimentally.
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., methanol/water, ethanol, or ethyl acetate/hexane)
-
Erlenmeyer flask
-
Hot plate
-
Büchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Dissolution:
-
Cooling and Crystallization:
-
Remove the flask from the heat and allow it to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.[4]
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.[4]
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the purified crystals in a desiccator or a vacuum oven.
-
Data Presentation
Table 1: Physical Properties of this compound and Potential Starting Materials
| Compound | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Solubility in Water |
| This compound | 210.18 | Not readily available | Not readily available | Likely sparingly soluble |
| 3-Hydroxyphthalic Acid | 182.13 | 160-162 (decomposes) | - | Soluble |
| Methanol | 32.04 | -97.6 | 64.7 | Miscible |
| Dimethyl phthalate (impurity) | 194.18 | 2 | 282 | Insoluble[6][7] |
Note: Experimental data for this compound is not extensively published. Properties are estimated based on similar structures.
Visualizations
Caption: Experimental workflow for the purification of this compound.
Caption: Troubleshooting logic for common purification issues.
References
Stability issues of Dimethyl 3-hydroxyphthalate under different conditions
Welcome to the Technical Support Center for Dimethyl 3-hydroxyphthalate. This resource is designed to assist researchers, scientists, and drug development professionals in understanding and addressing potential stability issues encountered during the handling, storage, and experimental use of this compound.
Disclaimer: Specific stability data for this compound is limited in publicly available literature. Therefore, the information provided herein is largely based on the known stability of structurally similar compounds, such as Dimethyl Phthalate (DMP), and general principles of chemical stability. It is strongly recommended to perform specific stability studies for your particular application and storage conditions.
Troubleshooting Guides
This section provides solutions to common problems that may arise during the use of this compound.
| Issue | Possible Cause | Recommended Solution |
| Unexpected degradation of the compound in solution. | Hydrolysis: The ester groups of this compound are susceptible to hydrolysis, especially under acidic or basic conditions. The presence of a hydroxyl group on the aromatic ring may influence the rate of hydrolysis compared to unsubstituted phthalates. | - Maintain the pH of the solution within a neutral range (pH 6-8) where the rate of hydrolysis is generally minimized. - Use aprotic solvents if compatible with the experimental design to avoid hydrolysis. - If aqueous solutions are necessary, prepare them fresh and use them promptly. - For storage of solutions, consider refrigeration (2-8 °C) to slow down the hydrolysis rate. |
| Discoloration or appearance of impurities over time. | Oxidation: The phenolic hydroxyl group makes the molecule susceptible to oxidation, which can be accelerated by exposure to air (oxygen), light, or the presence of metal ions. This can lead to the formation of colored degradation products. | - Store the solid compound and its solutions under an inert atmosphere (e.g., nitrogen or argon). - Protect the compound from light by using amber-colored vials or by wrapping containers in aluminum foil. - Use high-purity solvents and reagents to minimize the presence of metal ion contaminants. - Consider the addition of an antioxidant if compatible with the experimental system. |
| Inconsistent analytical results (e.g., varying peak areas in HPLC). | Thermal Degradation: Although phthalate esters are generally thermally stable at room temperature, prolonged exposure to elevated temperatures can lead to degradation. The presence of the hydroxyl group might affect its thermal stability profile. | - Avoid exposing the compound to high temperatures for extended periods. - When preparing solutions, use gentle heating if necessary and cool down to room temperature as soon as the compound is dissolved. - Store the compound in a cool, dry place as recommended in the safety data sheet. |
| Formation of unknown peaks in chromatograms during analysis. | Photodegradation: Exposure to UV or visible light can induce photochemical reactions, leading to the formation of degradation products. | - Handle the compound and its solutions in a laboratory with minimized exposure to direct sunlight or strong artificial light. - Use UV-protective vials for storing solutions. - When conducting experiments under light, use a control sample protected from light to differentiate between light-induced and other forms of degradation. |
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
A1: To ensure the long-term stability of this compound, it is recommended to store the solid compound in a tightly sealed container, protected from light and moisture, in a cool and dry place. For solutions, it is advisable to store them at 2-8°C and protected from light. For extended storage, storing under an inert atmosphere is recommended to prevent oxidation.
Q2: How does pH affect the stability of this compound in aqueous solutions?
A2: The ester functional groups in this compound are susceptible to hydrolysis. This degradation is typically catalyzed by both acid and base. Therefore, the compound is expected to be least stable at low and high pH values. For maximum stability in aqueous solutions, a pH range of 6-8 should be maintained.
Q3: What are the likely degradation products of this compound?
A3: Based on the degradation pathways of similar compounds like Dimethyl Phthalate, the primary degradation products are likely to be:
-
Monomethyl 3-hydroxyphthalate: Formed by the hydrolysis of one of the methyl ester groups.
-
3-Hydroxyphthalic acid: Formed by the hydrolysis of both methyl ester groups.
-
Oxidative degradation products: The phenolic hydroxyl group can be oxidized to form quinone-type structures or other colored byproducts, especially upon exposure to light and air.
Q4: How can I monitor the stability of this compound in my experiments?
A4: A stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, is the most common technique for monitoring the stability of pharmaceutical compounds.[1][2][3][4] The method should be validated to ensure it can separate the intact this compound from its potential degradation products. Regularly analyzing samples over time and under different conditions will provide a clear picture of its stability.
Q5: Are there any known incompatibilities for this compound?
A5: this compound should be considered incompatible with strong acids, strong bases, and strong oxidizing agents, as these can accelerate its degradation. Contact with certain metals that can catalyze oxidation should also be avoided.
Experimental Protocols
Protocol: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to understand the stability of this compound under various stress conditions. The goal is to induce degradation to an extent of 5-20%.[5]
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
Acidic Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.1 M hydrochloric acid.
-
Incubate the solution at 60°C for 24 hours.
-
At specified time points (e.g., 2, 4, 8, 24 hours), withdraw samples, neutralize with an equivalent amount of 0.1 M sodium hydroxide, and dilute with the mobile phase for analysis.
-
-
Basic Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.1 M sodium hydroxide.
-
Incubate the solution at room temperature (25°C) for 2 hours.
-
At specified time points (e.g., 0.5, 1, 1.5, 2 hours), withdraw samples, neutralize with an equivalent amount of 0.1 M hydrochloric acid, and dilute with the mobile phase for analysis. (Note: Basic hydrolysis is often faster than acidic hydrolysis for esters).
-
-
Oxidative Degradation:
-
To an aliquot of the stock solution, add an equal volume of 3% hydrogen peroxide.
-
Keep the solution at room temperature for 24 hours, protected from light.
-
At specified time points, withdraw samples and dilute with the mobile phase for analysis.
-
-
Thermal Degradation (Solid State):
-
Place a known amount of solid this compound in a vial.
-
Heat the vial in an oven at 80°C for 48 hours.
-
At specified time points, withdraw a sample, dissolve it in the solvent, and dilute for analysis.
-
-
Thermal Degradation (Solution):
-
Incubate an aliquot of the stock solution at 60°C for 48 hours, protected from light.
-
At specified time points, withdraw samples and dilute for analysis.
-
-
Photodegradation:
-
Expose an aliquot of the stock solution in a transparent vial to a photostability chamber with a light intensity of 1.2 million lux hours and an integrated near UV energy of 200 watt hours/square meter.[6]
-
Concurrently, keep a control sample wrapped in aluminum foil in the same chamber.
-
At the end of the exposure, analyze both the exposed and control samples.
-
3. Analysis:
-
Analyze all samples using a validated stability-indicating HPLC method.
-
The method should be capable of separating the parent compound from all degradation products.
-
A diode array detector (DAD) or a photodiode array (PDA) detector is recommended to check for peak purity and to obtain UV spectra of the degradation products.
Visualizations
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. irjpms.com [irjpms.com]
- 3. ijpsr.com [ijpsr.com]
- 4. ijtsrd.com [ijtsrd.com]
- 5. resolvemass.ca [resolvemass.ca]
- 6. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Dimethyl 3-hydroxyphthalate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of Dimethyl 3-hydroxyphthalate. The information is intended for researchers, scientists, and professionals in drug development who may encounter challenges during the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities found in crude this compound?
Common impurities in crude this compound can arise from the starting materials, side reactions, or degradation.[1] Based on its synthesis from 3-hydroxyphthalic acid or its anhydride and methanol, potential impurities include:
-
Unreacted Starting Materials: 3-hydroxyphthalic acid or 3-hydroxyphthalic anhydride.
-
Monomethyl Ester: Monomethyl 3-hydroxyphthalate, resulting from incomplete esterification.
-
Residual Acid Catalyst: If an acid catalyst such as sulfuric acid is used.[2]
-
Side-reaction Products: By-products from unintended reactions, which can vary depending on the specific synthetic route.
-
Solvent Residues: Traces of solvents used in the synthesis or workup, such as methanol or ethyl acetate.[3]
Q2: What are the primary alternative purification methods to column chromatography for this compound?
Beyond standard column chromatography, the main alternative purification methods for this compound are:
-
Recrystallization: A technique for purifying solid compounds based on differential solubility in a specific solvent or solvent system at varying temperatures.[4][5]
-
Vacuum Distillation: Suitable for thermally stable, high-boiling point liquids or solids with a relatively low melting point.[2][6][7]
-
Preparative High-Performance Liquid Chromatography (HPLC): A high-resolution chromatographic technique used to isolate and purify compounds from a mixture.[8][9]
Q3: How do I choose the best purification method for my sample?
The choice of purification method depends on the scale of your experiment, the nature of the impurities, and the desired final purity. The following flowchart can guide your decision-making process:
Troubleshooting Guides
Recrystallization
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Compound does not dissolve in hot solvent. | Incorrect solvent choice; insufficient solvent. | Select a more polar solvent or a solvent mixture. Ensure you are using enough solvent; add it in small portions to the heated mixture until the solid dissolves.[10] |
| Compound "oils out" instead of crystallizing. | The boiling point of the solvent is higher than the melting point of the compound; the solution is supersaturated. | Use a lower-boiling point solvent. Try adding a small seed crystal to induce crystallization. Scratch the inside of the flask with a glass rod at the liquid-air interface. |
| No crystals form upon cooling. | The solution is not saturated; the compound is too soluble in the chosen solvent. | Evaporate some of the solvent to increase the concentration and then cool again. Add a co-solvent in which the compound is less soluble (an "anti-solvent") dropwise to the solution until it becomes slightly turbid, then heat to clarify and cool slowly.[10] |
| Low recovery of purified product. | Too much solvent was used; premature crystallization during hot filtration; crystals are too soluble in the wash solvent. | Use the minimum amount of hot solvent necessary for dissolution. Ensure the filtration apparatus is pre-heated to prevent premature crystallization.[10] Wash the collected crystals with a minimal amount of ice-cold solvent.[11] |
| Product is still impure after recrystallization. | Inefficient removal of impurities; co-crystallization of impurities. | Perform a second recrystallization. Consider using a different solvent system. If impurities are colored, you can try adding a small amount of activated charcoal to the hot solution before filtration (use with caution as it can also adsorb the product).[10] |
Vacuum Distillation
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Bumping or violent boiling. | Uneven heating; lack of nucleation sites. | Use a magnetic stirrer and a stir bar for smooth boiling. Do not use boiling chips as they are ineffective under vacuum.[6] A slow stream of nitrogen or argon can also be bled into the system. |
| Product does not distill. | The vacuum is not low enough; the heating temperature is too low. | Check all joints for leaks and ensure they are properly greased.[6] Verify the efficiency of your vacuum pump or aspirator. Gradually and carefully increase the heating bath temperature. |
| Product solidifies in the condenser. | The condenser is too cold. | Use room temperature water or even warm water in the condenser to prevent solidification. A heating tape wrapped around the condenser can also be used with careful temperature control. |
| Distillate is discolored. | Thermal decomposition of the product or impurities. | Ensure the vacuum is as low as possible to minimize the required distillation temperature. Use a distillation setup that minimizes the residence time of the compound at high temperatures, such as a short-path distillation apparatus. |
Preparative HPLC
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor separation of peaks. | Inappropriate mobile phase or stationary phase. | Optimize the mobile phase composition (e.g., solvent ratio, buffer pH) at an analytical scale first.[9][12] Screen different column stationary phases (e.g., C18, Phenyl, Cyano) to find the best selectivity for your compound and its impurities.[12] |
| Peak fronting or tailing. | Column overload; secondary interactions with the stationary phase. | Reduce the injection volume or the concentration of the sample.[8] Add a competitive agent to the mobile phase (e.g., a small amount of trifluoroacetic acid for acidic compounds or triethylamine for basic compounds) to block active sites on the stationary phase. |
| Low recovery of the purified compound. | Adsorption of the compound to the column; precipitation of the compound in the mobile phase. | Flush the column with a strong solvent after the run to recover any adsorbed material. Ensure your compound is soluble in the mobile phase at the concentration you are injecting. |
| Difficulty in removing the solvent from the collected fractions. | High-boiling point solvents in the mobile phase. | If possible, use volatile solvents in your mobile phase (e.g., acetonitrile, methanol, water). If high-boiling solvents are necessary, use a rotary evaporator followed by a high-vacuum pump to remove them. |
Data Presentation
The following table provides a summary of the expected outcomes and key parameters for the alternative purification methods for this compound. These values are estimates and may require optimization for specific experimental conditions.
| Parameter | Recrystallization | Vacuum Distillation | Preparative HPLC |
| Expected Purity | >98% | >99% | >99.5% |
| Expected Yield | 60-90% | 70-95% | 50-85% |
| Scale | Milligrams to kilograms | Grams to kilograms | Micrograms to grams[8] |
| Key Solvents/Mobile Phases | Ethanol/Water, Ethyl Acetate/Hexane, Toluene | N/A | Acetonitrile/Water, Methanol/Water (often with additives like formic acid or TFA)[9] |
| Key Physical Parameters | Temperature gradient | Pressure: ~0.1-1 Torr; Temperature: 94-96 °C at 0.1 Torr[3] | Flow rate, gradient profile |
| Throughput | Moderate to High | High | Low to Moderate |
Experimental Protocols
General Experimental Workflow
The following diagram illustrates a general workflow for the purification of a synthesized compound like this compound.
Protocol 1: Recrystallization from Ethanol/Water
This protocol is a starting point for the purification of solid this compound.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Induce Crystallization: To the hot solution, add deionized water dropwise until the solution becomes persistently cloudy. Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Cooling: Allow the flask to cool slowly to room temperature. Then, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol/water mixture.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Vacuum Distillation
This method is suitable if the crude product is an oil or a low-melting solid and is thermally stable.
-
Apparatus Setup: Assemble a vacuum distillation apparatus, including a Claisen adapter to prevent bumping, and ensure all joints are well-greased.[6] Use a magnetic stirrer.
-
Sample Loading: Place the crude this compound into the distillation flask.
-
Applying Vacuum: Gradually apply vacuum to the system. A pressure of approximately 0.1 Torr is a good starting point.
-
Heating: Gently heat the distillation flask using a heating mantle or an oil bath. The boiling point of this compound is reported to be 94-96 °C at 0.1 Torr.[3]
-
Collection: Collect the distilled product in the receiving flask, which should be cooled in an ice bath.
-
Completion: Once the distillation is complete, remove the heat source and allow the apparatus to cool to room temperature before slowly releasing the vacuum.
Protocol 3: Preparative HPLC
This method is ideal for achieving very high purity or for separating closely related impurities.
-
Analytical Method Development: Develop an analytical HPLC method using a C18 or Phenyl column to achieve good separation of this compound from its impurities. A gradient of acetonitrile and water with 0.1% formic acid is a common starting point for polar aromatic compounds.[13]
-
Method Optimization and Scale-Up:
-
Optimize the analytical method for resolution and run time.
-
Perform loading studies on the analytical column to determine the maximum sample amount that can be injected without significant loss of resolution.
-
Scale up the method to a preparative column with the same stationary phase, adjusting the flow rate and injection volume proportionally to the column dimensions.[8]
-
-
Purification: Dissolve the crude product in a suitable solvent (e.g., methanol or a small amount of the mobile phase) and inject it onto the preparative HPLC system.
-
Fraction Collection: Collect the fractions corresponding to the peak of the pure this compound.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.
References
- 1. CN101258139A - Method for preparing 3-hydroxyl phthalic anhydride - Google Patents [patents.google.com]
- 2. Sciencemadness Discussion Board - Distilling esters with very high boiling points? - Powered by XMB 1.9.11 [sciencemadness.org]
- 3. This compound | 36669-02-0 [chemicalbook.com]
- 4. scs.illinois.edu [scs.illinois.edu]
- 5. mt.com [mt.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. girolami-group.chemistry.illinois.edu [girolami-group.chemistry.illinois.edu]
- 8. lcms.cz [lcms.cz]
- 9. labcompare.com [labcompare.com]
- 10. rubingroup.org [rubingroup.org]
- 11. web.mnstate.edu [web.mnstate.edu]
- 12. Developing HPLC Methods [sigmaaldrich.com]
- 13. hplc.eu [hplc.eu]
Common pitfalls to avoid in the synthesis of Dimethyl 3-hydroxyphthalate
Technical Support Center: Synthesis of Dimethyl 3-hydroxyphthalate
This guide provides troubleshooting advice and answers to frequently asked questions regarding the synthesis of this compound, a common intermediate for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the most common and direct method for synthesizing this compound?
A1: The most prevalent method is the Fischer esterification of 3-hydroxyphthalic acid or its anhydride with methanol.[1] This reaction is typically catalyzed by a strong acid, such as concentrated sulfuric acid, and requires heating to drive the reaction to completion.[2][3]
Q2: Why is an excess of methanol used in the esterification reaction?
A2: Fischer esterification is a reversible equilibrium reaction.[4][5] Using a large excess of one reactant, in this case, methanol, shifts the equilibrium towards the formation of the ester product, thereby increasing the overall yield.[5] Often, methanol is used as the solvent for the reaction.[3][6]
Q3: What is the role of the acid catalyst, and why is it necessary?
A3: The acid catalyst (e.g., H₂SO₄) protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol (methanol). This significantly increases the reaction rate. The catalyst is regenerated and is not consumed in the reaction.
Q4: How can I monitor the progress of the reaction?
A4: The reaction progress can be effectively monitored using Thin-Layer Chromatography (TLC).[6] By spotting the reaction mixture alongside the starting material (3-hydroxyphthalic acid), you can observe the disappearance of the starting material spot and the appearance of the product spot (this compound), which will have a different Rf value.
Q5: What are the key safety precautions when handling the reagents for this synthesis?
A5: The reagents involved can be hazardous. This compound is known to cause skin and serious eye irritation and may cause respiratory irritation.[7] Concentrated sulfuric acid is highly corrosive. Methanol is flammable and toxic. Always work in a well-ventilated fume hood, wear appropriate personal protective equipment (PPE) including safety goggles, gloves, and a lab coat.
Troubleshooting Guide
This guide addresses common problems encountered during the synthesis of this compound.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Incomplete Reaction: The esterification is an equilibrium reaction. Water, a byproduct, can drive the reaction in reverse.[5][8] 2. Insufficient Catalyst: The reaction rate is too slow without adequate acid catalysis. 3. Low Reaction Temperature or Time: Esterification requires sufficient thermal energy and time to reach equilibrium.[4] | 1. Use a large excess of methanol (can be used as the solvent).[5] If possible, remove water as it forms using a Dean-Stark apparatus.[8] 2. Ensure an appropriate catalytic amount of concentrated H₂SO₄ is added. 3. Reflux the reaction mixture at an appropriate temperature (e.g., 50-80°C) and ensure sufficient reaction time (often several hours to 24 hours).[2][6] Monitor via TLC. |
| Difficulty in Product Isolation / Separation | 1. Emulsion during Workup: Vigorous shaking during the extraction phase can lead to the formation of stable emulsions. 2. Product Dissolved in Aqueous Layer: The product may have some solubility in water, especially if large volumes of water are used or if excess methanol is still present.[9] 3. Incorrect pH during Neutralization: Incomplete neutralization of the acid catalyst can affect extraction efficiency. | 1. Gently invert the separatory funnel instead of vigorous shaking. To break an emulsion, add a small amount of brine (saturated NaCl solution). 2. Ensure the aqueous layer is saturated with salt (brine wash) to decrease the solubility of the organic product. Perform multiple extractions with smaller volumes of organic solvent. 3. Carefully add a saturated solution of a weak base like sodium bicarbonate (NaHCO₃) until CO₂ evolution ceases, ensuring the aqueous layer is neutral or slightly basic.[2] |
| Impure Product after Purification | 1. Residual Starting Material: The reaction did not go to completion. 2. Presence of Monomethyl Ester: Incomplete esterification of the diacid can result in the monoester byproduct. 3. Ineffective Purification: The chosen purification method (e.g., column chromatography, recrystallization) may not be optimal. | 1. Increase reaction time or temperature. Purify via column chromatography to separate the product from the more polar starting material. 2. Drive the reaction to completion with excess methanol and sufficient time. The monoester can be separated from the diester by column chromatography. 3. For column chromatography, optimize the solvent system (e.g., hexane-ethyl acetate) to achieve better separation.[3][6] For recrystallization, select a solvent system in which the product has high solubility at high temperatures and low solubility at low temperatures. |
Experimental Protocols & Data
Protocol: Fischer Esterification of 3-Hydroxyphthalic Acid
This protocol describes a general laboratory-scale synthesis of this compound.
-
Reaction Setup:
-
To a round-bottom flask, add 3-hydroxyphthalic acid.
-
Add a significant excess of methanol (e.g., 10-20 equivalents, or enough to act as the solvent).[6]
-
Place the flask in an ice bath and slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) with stirring.
-
Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 50-65°C) for 12-24 hours.[6]
-
-
Workup and Isolation:
-
After cooling to room temperature, remove the excess methanol using a rotary evaporator.
-
Dissolve the residue in an organic solvent such as ethyl acetate.
-
Transfer the solution to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid), and finally with brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under vacuum to yield the crude product.[6]
-
-
Purification:
Typical Reaction Parameters
The following table summarizes typical quantitative parameters for phthalate esterification reactions.
| Parameter | Typical Value | Notes |
| Reactant Ratio | 1 : 10 to 1 : 20 (Acid : Alcohol) | Using the alcohol as the solvent is common to drive equilibrium.[5] |
| Catalyst Loading | 0.2 - 1 wt% of alcohol | Based on sulfuric acid catalyst.[2] |
| Temperature | 50 - 150 °C | Depends on the alcohol used; for methanol, reflux is typically around 65°C. Higher temperatures are used for industrial processes.[2][4] |
| Reaction Time | 6 - 24 hours | Monitor by TLC to determine completion.[2][6] |
Visualized Workflows and Logic
The following diagrams illustrate the synthesis workflow and a troubleshooting decision process.
References
- 1. 3-Hydroxyphthalic acid | 601-97-8 | Benchchem [benchchem.com]
- 2. Dimethyl 4-hydroxyphthalate | 22479-95-4 | Benchchem [benchchem.com]
- 3. This compound | 36669-02-0 [chemicalbook.com]
- 4. CN104072371A - Preparation method of dimethyl phthalate (DMP) - Google Patents [patents.google.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. rsc.org [rsc.org]
- 7. This compound | C10H10O5 | CID 12223651 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. reddit.com [reddit.com]
Technical Support Center: Analysis of Impurities in Dimethyl 3-hydroxyphthalate via NMR
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Dimethyl 3-hydroxyphthalate. It focuses on identifying common impurities using Nuclear Magnetic Resonance (NMR) spectroscopy.
Frequently Asked Questions (FAQs)
Q1: What are the expected 1H and 13C NMR chemical shifts for pure this compound?
The chemical shifts for this compound can vary slightly based on the solvent used. The typical 1H NMR spectrum in CDCl3 shows distinct signals for the aromatic protons, the two methyl ester groups, and the hydroxyl proton.[1]
Table 1: 1H and 13C NMR Chemical Shifts for this compound in CDCl3
| Assignment | 1H Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | 13C Chemical Shift (ppm) |
|---|---|---|---|---|
| OCH3 | 3.89 | Singlet | N/A | 52.5 |
| OCH3 | 3.92 | Singlet | N/A | 52.6 |
| Ar-H | 6.97 | Doublet of doublets | J = 7.9 Hz, J = 0.9 Hz | 118.9 |
| Ar-H | 7.09 | Doublet of doublets | J = 8.6 Hz, J = 1.0 Hz | 119.7 |
| Ar-H | 7.46 | Triplet | J = 8.3 Hz | 136.4 |
| OH | 10.58 | Singlet | N/A | 161.3 |
| C=O | N/A | N/A | N/A | 166.0, 169.9 |
| Ar-C (quaternary) | N/A | N/A | N/A | 115.7, 130.0 |
Note: 13C NMR data is based on typical values for similar structures and may vary. Data from reference[2] for a similar compound was used as a guide.
Q2: What are the most common impurities I might encounter in my NMR spectrum?
Impurities in this compound typically arise from the synthesis process or degradation. Common sources include:
-
Starting Materials: Unreacted 3-hydroxyphthalic acid or 3-hydroxyphthalic anhydride.
-
Reagents: Residual methanol used for esterification.[1]
-
Solvents: Solvents used during the reaction or purification, such as Dimethylformamide (DMF), ethyl acetate, or hexanes.[1][3]
-
By-products: Incomplete esterification can lead to the presence of the mono-methyl ester of 3-hydroxyphthalic acid.
-
Degradation Products: Hydrolysis of the ester can lead to the formation of methanol and 3-hydroxyphthalic acid. Phthalate esters can degrade over time, especially in the presence of moisture.[4][5]
-
External Contaminants: Phthalates from plastic tubing or silicone grease are common laboratory contaminants.[6]
Table 2: 1H NMR Chemical Shifts of Common Impurities in CDCl3
| Impurity | Chemical Shift (ppm) | Multiplicity | Notes |
|---|---|---|---|
| Methanol | 3.49 | Singlet | Reagent from esterification. |
| Ethyl Acetate | 1.26, 2.05, 4.12 | Triplet, Singlet, Quartet | Common purification solvent. |
| Hexane | 0.88, 1.26 | Multiplets | Common purification solvent. |
| DMF | 2.88, 2.92, 8.02 | Singlets | Reaction solvent. |
| Water | ~1.56 | Broad Singlet | Shift is highly variable depending on concentration and temperature.[7][8] |
| Silicone Grease | ~0.0 | Singlet | Common lab contaminant from glassware joints.[6] |
Source: Data compiled from standard NMR impurity tables.[8][9]
Troubleshooting Guides
Problem: My NMR spectrum shows broad peaks.
-
Possible Cause: Poor shimming of the NMR magnet, low sample solubility, or the sample being too concentrated can all lead to peak broadening.[7]
-
Solution: Ensure your sample is fully dissolved. If solubility is an issue, try a different deuterated solvent like DMSO-d6 or Acetone-d6. If the sample is too concentrated, dilute it. If the problem persists, the instrument may require shimming by a technician.[7]
Problem: I see unexpected signals in the aromatic region (6.5-8.5 ppm).
-
Possible Cause: These could be from unreacted starting material (3-hydroxyphthalic acid) or positional isomers (e.g., Dimethyl 4-hydroxyphthalate).
-
Troubleshooting Steps:
-
Compare the signals to the known spectrum of your starting material.
-
Check for the presence of a very broad signal above 10 ppm, which could indicate a carboxylic acid proton from an unreacted or partially hydrolyzed compound.
-
Positional isomers can be difficult to identify without reference spectra. Consider running a 2D NMR experiment like COSY or HSQC to help elucidate the structure.
-
Problem: My integrations do not match the expected proton ratios.
-
Possible Cause: This is a strong indication of an impurity. The integration values represent the relative ratio of all protons in the sample.
-
Troubleshooting Steps:
-
Normalize one of the known product peaks (e.g., a methyl singlet at 3.89 ppm) to its expected number of protons (3H).
-
Examine the integration values of the other signals. If an impurity is present, its peaks will have non-integer integration values relative to the product.
-
Use the integration value to determine the molar ratio of the impurity to your product.
-
Problem: How can I confirm if a peak is from a hydroxyl (-OH) or carboxylic acid (-COOH) proton?
-
Solution: Perform a D₂O exchange experiment.
-
Acquire a standard 1H NMR spectrum of your sample.
-
Add a single drop of deuterium oxide (D₂O) to the NMR tube.
-
Shake the tube vigorously for a few minutes and re-acquire the spectrum.[7]
-
The peak corresponding to the exchangeable proton (from -OH or -COOH) will disappear or significantly decrease in intensity.[7] The prominent peak for the hydroxyl group of this compound at ~10.58 ppm should vanish after the D₂O shake.
-
Experimental Protocols
Methodology for NMR Sample Preparation and Analysis
-
Sample Preparation: Accurately weigh approximately 5-10 mg of your this compound sample and transfer it to a clean, dry NMR tube.
-
Solvent Addition: Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃). Ensure the solvent is free from contaminants. Using a solvent from a fresh bottle is recommended.[7]
-
Dissolution: Cap the NMR tube and gently invert it until the sample is completely dissolved. Sonication can be used if necessary to aid dissolution.
-
Data Acquisition:
-
Insert the sample into the NMR spectrometer.
-
Acquire a standard ¹H NMR spectrum. Key parameters to note are the number of signals, their chemical shifts (ppm), integration (relative area), and multiplicity (splitting pattern).
-
Acquire a ¹³C NMR spectrum to observe the carbon backbone of the molecule.
-
If the structure and impurities are not clear from 1D spectra, consider advanced 2D NMR experiments like COSY (to identify proton-proton couplings) and HSQC (to identify proton-carbon one-bond correlations).
-
Visualization
The following workflow diagram illustrates a logical approach to identifying impurities in a sample of this compound using ¹H NMR spectroscopy.
Caption: Logical workflow for identifying impurities via 1H NMR analysis.
References
- 1. This compound | 36669-02-0 [chemicalbook.com]
- 2. rsc.org [rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. reddit.com [reddit.com]
- 7. Troubleshooting [chem.rochester.edu]
- 8. NMR Chemical Shifts of Impurities [sigmaaldrich.com]
- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Validation & Comparative
A Comparative Guide to Confirming the Purity of Synthesized Dimethyl 3-hydroxyphthalate
For researchers, scientists, and professionals in drug development, establishing the purity of synthesized compounds is a critical step to ensure the reliability and reproducibility of experimental results. This guide provides a comprehensive comparison of analytical techniques to confirm the purity of Dimethyl 3-hydroxyphthalate, contrasting it with potential impurities and a structural isomer.
Introduction
This compound is a valuable building block in organic synthesis. Its purity is paramount, as even trace amounts of impurities can lead to undesirable side reactions, affect biological activity, and compromise the integrity of research data. The primary synthesis route, an acid-catalyzed esterification of 3-hydroxyphthalic acid with methanol, can potentially introduce impurities such as unreacted starting materials or partially esterified intermediates. This guide outlines the experimental protocols and data analysis necessary to ascertain the purity of the final product with a high degree of confidence.
Experimental Protocols
To rigorously assess the purity of synthesized this compound, a multi-pronged analytical approach is recommended. The following protocols detail the methodologies for the key analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To identify the chemical structure and quantify the presence of impurities.
¹H NMR Spectroscopy Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the synthesized compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. Add a small amount of an internal standard with a known concentration (e.g., tetramethylsilane - TMS at 0 ppm) for chemical shift referencing.
-
Instrument Setup: Utilize a 400 MHz or higher field NMR spectrometer.
-
Data Acquisition: Acquire the ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Data Analysis: Integrate the peaks corresponding to the protons of this compound and any impurity peaks. The relative integration values, when compared to the internal standard, can be used for quantitative analysis.
¹³C NMR Spectroscopy Protocol:
-
Sample Preparation: Prepare a more concentrated sample (20-50 mg) in the same deuterated solvent.
-
Instrument Setup: Use the same NMR spectrometer.
-
Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required compared to ¹H NMR.
-
Data Analysis: Identify the chemical shifts of the carbon atoms in the target molecule and compare them to expected values and any impurity signals.
Mass Spectrometry (MS)
Objective: To determine the molecular weight of the synthesized compound and identify impurities based on their mass-to-charge ratio (m/z).
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol:
-
Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
-
GC Separation: Inject the sample into a gas chromatograph equipped with a suitable capillary column (e.g., a non-polar or medium-polarity column). The oven temperature program should be optimized to separate the target compound from potential impurities.
-
MS Detection: The eluent from the GC is introduced into the mass spectrometer (typically using electron ionization - EI).
-
Data Analysis: Analyze the resulting mass spectra for the molecular ion peak (M⁺) of this compound and any other components. Compare the fragmentation patterns to library data or theoretical fragmentation to identify impurities.
High-Performance Liquid Chromatography (HPLC)
Objective: To separate and quantify the purity of the compound.
HPLC Protocol:
-
Sample Preparation: Prepare a dilute solution of the synthesized compound in the mobile phase.
-
Instrument Setup: Use an HPLC system with a suitable column (e.g., a C18 reversed-phase column) and a UV detector set to an appropriate wavelength to detect the aromatic system of the phthalates.
-
Method Development: Develop a gradient or isocratic elution method using a suitable mobile phase (e.g., a mixture of acetonitrile and water with a small amount of acid like formic acid) to achieve good separation of the product from impurities.
-
Data Analysis: The purity of the sample can be determined by the area percentage of the peak corresponding to this compound in the chromatogram.
Data Presentation
The following tables summarize the expected quantitative data from the analytical techniques for this compound, its potential impurities, and a common alternative, Dimethyl 4-hydroxyphthalate.
Table 1: ¹H NMR Data (400 MHz, CDCl₃)
| Compound | Chemical Shift (δ, ppm) and Multiplicity | Assignment |
| This compound | 10.58 (s, 1H), 7.46 (t, 1H), 7.09 (dd, 1H), 6.97 (dd, 1H), 3.92 (s, 3H), 3.89 (s, 3H) | Ar-OH, Ar-H, Ar-H, Ar-H, OCH₃, OCH₃ |
| 3-Hydroxyphthalic Acid | ~11.0-13.0 (br s, 2H), ~7.5-7.1 (m, 3H), ~10.0 (br s, 1H) | COOH, Ar-H, Ar-OH |
| Monomethyl 3-hydroxyphthalate | ~11.0-13.0 (br s, 1H), ~7.5-7.1 (m, 3H), ~10.0 (br s, 1H), ~3.9 (s, 3H) | COOH, Ar-H, Ar-OH, OCH₃ |
| Dimethyl 4-hydroxyphthalate | ~7.7 (d, 1H), ~7.1 (dd, 1H), ~7.0 (d, 1H), ~6.0 (br s, 1H), 3.88 (s, 3H), 3.86 (s, 3H) | Ar-H, Ar-H, Ar-H, Ar-OH, OCH₃, OCH₃ |
Table 2: ¹³C NMR Data (100 MHz, CDCl₃)
| Compound | Expected Chemical Shifts (δ, ppm) |
| This compound | 169.1, 167.9, 157.1, 135.8, 122.9, 120.2, 118.9, 116.3, 52.9, 52.6 |
| 3-Hydroxyphthalic Acid | ~170-175 (COOH), ~115-160 (Ar-C) |
| Monomethyl 3-hydroxyphthalate | ~170-175 (COOH), ~168 (C=O ester), ~115-160 (Ar-C), ~53 (OCH₃) |
| Dimethyl 4-hydroxyphthalate | ~168 (C=O), ~162 (C-OH), ~133, ~124, ~119, ~117 (Ar-C), ~53 (OCH₃) |
Table 3: Mass Spectrometry Data (Electron Ionization)
| Compound | Molecular Weight ( g/mol ) | Key Fragment Ions (m/z) |
| This compound | 210.18 | 210 (M⁺), 179 (M⁺ - OCH₃), 151, 121 |
| 3-Hydroxyphthalic Acid | 182.12 | 182 (M⁺), 165 (M⁺ - OH), 147 (M⁺ - H₂O - OH), 119 |
| Monomethyl 3-hydroxyphthalate | 196.15 | 196 (M⁺), 165 (M⁺ - OCH₃), 147, 119 |
| Dimethyl 4-hydroxyphthalate | 210.18 | 210 (M⁺), 179 (M⁺ - OCH₃), 151, 121 |
Mandatory Visualization
The following diagrams illustrate the workflow for purity confirmation and the logical relationship for comparing the synthesized product with alternatives.
Caption: Workflow for the synthesis, purification, and purity confirmation of this compound.
Caption: Logical comparison of this compound with potential impurities and an alternative isomer.
Validation of Dimethyl 3-hydroxyphthalate structure by spectroscopic analysis
This guide provides a detailed spectroscopic analysis for the structural validation of Dimethyl 3-hydroxyphthalate, comparing its spectral data with that of a key isomer, Dimethyl 4-hydroxyphthalate, and the parent compound, Dimethyl phthalate. This objective comparison, supported by experimental data and protocols, serves as a valuable resource for researchers, scientists, and professionals in drug development for unambiguous compound identification.
Comparative Spectroscopic Data
The structural identity of this compound is unequivocally confirmed by a unique combination of signals in ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). These data sets show distinct differences when compared to its isomers and parent structure, primarily due to the position of the hydroxyl group on the aromatic ring.
¹H NMR Data Comparison
The substitution pattern on the benzene ring creates a distinct splitting pattern for the aromatic protons in each compound. This compound exhibits a unique set of three aromatic signals, including a downfield triplet, which is a key differentiating feature. The chemical shifts for the two methoxy groups (-OCH₃) are also subtly different.
| Compound | Aromatic Protons (δ, ppm, Multiplicity, J in Hz) | Methoxy Protons (-OCH₃) (δ, ppm, Multiplicity) | Hydroxyl Proton (-OH) (δ, ppm, Multiplicity) |
| This compound | 7.46 (t, J=8.3 Hz, 1H), 7.09 (dd, J=8.6, 1.0 Hz, 1H), 6.97 (dd, J=7.9, 0.9 Hz, 1H) | 3.92 (s, 3H), 3.89 (s, 3H) | 10.58 (s, 1H) |
| Dimethyl 4-hydroxyphthalate | 7.77 (d, J=8.8 Hz, 1H), 7.03 (d, J=2.0 Hz, 1H), 6.95 (dd, J=8.4, 2.0 Hz, 1H) | 3.93 (s, 3H), 3.88 (s, 3H) | N/A |
| Dimethyl phthalate | ~7.73 (m, 2H), ~7.51 (m, 2H) | 3.91 (s, 6H)[1] | N/A |
Solvent: CDCl₃. Data for this compound and Dimethyl 4-hydroxyphthalate from previous search results. Data for Dimethyl phthalate from PubChem.[1]
¹³C NMR Data Comparison
The position of the electron-donating hydroxyl group significantly influences the chemical shifts of the aromatic carbons, providing another layer of structural verification.
| Compound | Carbonyl (C=O) (δ, ppm) | Aromatic (C) (δ, ppm) | Methoxy (OCH₃) (δ, ppm) |
| This compound | Data not available | Data not available | Data not available |
| Dimethyl 4-hydroxyphthalate | Data not available | Data not available | Data not available |
| Dimethyl phthalate | 168.32 | 132.87 (Quaternary C), 131.97 (CH), 128.31 (CH) | 52.54[1] |
Solvent: DMSO-d6 for Dimethyl phthalate.[2] ¹³C NMR data for the hydroxylated isomers are available in the literature but were not found in the immediate search.[3][4]
IR Spectroscopy Data Comparison
Infrared spectroscopy is particularly useful for identifying the presence of the hydroxyl and ester functional groups. While all three compounds show a strong carbonyl (C=O) absorption from the ester groups, only the hydroxyphthalates exhibit the characteristic broad O-H stretch.
| Compound | O-H Stretch (cm⁻¹) | C=O (Ester) Stretch (cm⁻¹) | Aromatic C-H Stretch (cm⁻¹) |
| This compound | ~3500-3200 (broad) | ~1720 (strong) | ~3100-3000 |
| Dimethyl 4-hydroxyphthalate | ~3400-3200 (broad) | ~1720 (strong) | ~3100-3000 |
| Dimethyl phthalate | Absent | ~1725 (strong) | ~3100-3000 |
Values are characteristic ranges. Specific values can be found in the NIST Chemistry WebBook for Dimethyl phthalate.
Mass Spectrometry Data Comparison
Mass spectrometry distinguishes the compounds by their molecular weight and fragmentation patterns. The hydroxylated isomers share the same molecular ion peak, which is 16 mass units higher than the parent compound. The fragmentation is key, with the loss of a methoxy group (-OCH₃) being a prominent feature.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Molecular Ion (M⁺, m/z) | Key Fragment Ions (m/z) |
| This compound | C₁₀H₁₀O₅ | 210.18[3] | 210[3] | 179 ([M-OCH₃]⁺), 180[3] |
| Dimethyl 4-hydroxyphthalate | C₁₀H₁₀O₅ | 210.18[4] | 210[4] | 179 ([M-OCH₃]⁺), 180[4] |
| Dimethyl phthalate | C₁₀H₁₀O₄ | 194.19 | 194 | 163 ([M-OCH₃]⁺) |
Experimental Protocols
Standardized protocols are crucial for reproducible and reliable spectroscopic data acquisition.
¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.
-
Instrument: A 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a one-dimensional proton spectrum.
-
Set the spectral width to cover the range of -2 to 12 ppm.
-
Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
Process the data with Fourier transformation, phase correction, and baseline correction.
-
Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) or an internal standard (e.g., TMS at 0 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire a one-dimensional proton-decoupled carbon spectrum.
-
Set the spectral width to cover the range of 0 to 200 ppm.
-
A higher number of scans is required (e.g., 1024 or more) due to the low natural abundance of ¹³C.
-
Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation:
-
Solid (KBr Pellet): Mix ~1 mg of the sample with ~100 mg of dry KBr powder. Grind the mixture to a fine powder and press it into a transparent disk using a hydraulic press.
-
Solid (ATR): Place a small amount of the solid sample directly onto the Attenuated Total Reflectance (ATR) crystal.
-
-
Instrument: An FT-IR spectrometer.
-
Acquisition:
-
Record a background spectrum of the empty sample compartment (or clean ATR crystal).
-
Place the sample in the beam path and record the sample spectrum.
-
The typical scanning range is 4000 to 400 cm⁻¹.
-
Data is typically presented as percent transmittance vs. wavenumber (cm⁻¹).
-
Mass Spectrometry (GC-MS)
-
Sample Preparation: Dissolve a small amount of the sample (~1 mg/mL) in a volatile organic solvent like methanol or ethyl acetate.
-
Instrument: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source.
-
GC Separation:
-
Inject a small volume (e.g., 1 µL) of the sample solution into the GC.
-
Use a suitable capillary column (e.g., DB-5ms) and a temperature program to separate the components.
-
-
MS Detection:
-
As the analyte elutes from the GC column, it enters the MS source.
-
Ionize the molecules using a standard EI energy of 70 eV.
-
Scan a mass range (e.g., m/z 40-400) to detect the molecular ion and fragment ions.
-
The resulting mass spectrum plots relative intensity versus the mass-to-charge ratio (m/z).
-
Workflow and Logic Diagram
The following diagram illustrates the logical workflow for validating the structure of an unknown sample suspected to be this compound using the comparative spectroscopic methods described.
Caption: Spectroscopic workflow for structure validation.
References
A Comparative Guide to HPLC Method Validation for the Quantification of Dimethyl 3-hydroxyphthalate
For researchers, scientists, and drug development professionals, the precise and reliable quantification of impurities and metabolites, such as Dimethyl 3-hydroxyphthalate, is critical for ensuring product quality, safety, and efficacy. High-Performance Liquid Chromatography (HPLC) stands as a cornerstone analytical technique for this purpose. This guide provides a comprehensive comparison of a proposed HPLC method for this compound quantification with alternative analytical techniques, supported by representative experimental data and detailed protocols.
High-Performance Liquid Chromatography (HPLC)
HPLC is a widely adopted technique for the separation and quantification of phthalates and related compounds due to its versatility, robustness, and suitability for non-volatile or thermally labile molecules.[1][2] A reversed-phase HPLC method with UV detection is proposed for the quantification of this compound.
Proposed HPLC Method Parameters
| Parameter | Recommended Condition |
| Column | C18 column (e.g., 250 mm x 4.6 mm, 5 µm)[3][4] |
| Mobile Phase | Acetonitrile and Water (e.g., 60:40 v/v)[5] |
| Detection | UV at 230 nm[3][4] |
| Flow Rate | 1.0 mL/min[6] |
| Injection Volume | 20 µL |
| Column Temperature | 25°C[6] |
Method Validation Summary
The following table summarizes the expected performance of the proposed HPLC method based on data from similar phthalate analyses.
| Validation Parameter | HPLC-UV | GC-MS |
| Linearity (r²) | ≥0.999[3] | >0.99[2] |
| Limit of Detection (LOD) | 0.01 - 0.15 µg/mL | 3.46 - 10.10 µg/mL |
| Limit of Quantification (LOQ) | <0.64 µg/mL[3] | - |
| Accuracy (% Recovery) | 94.8% - 99.6%[3] | 76% - 100%[7] |
| Precision (%RSD) | ≤6.2%[3] | 0.6% - 19%[7] |
Alternative Analytical Techniques
While HPLC is a strong candidate, other techniques offer distinct advantages and can be used as complementary or confirmatory methods.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds.[2][8][9] It offers excellent separation efficiency and definitive identification based on mass spectra.[1][2]
-
Advantages: High sensitivity and selectivity, provides structural information for peak identification.[2]
-
Disadvantages: May require derivatization for polar analytes to improve volatility, and thermal degradation of some compounds can be a concern.
Other Potential Methods
Other analytical techniques reported for phthalate analysis, though less common, include:
-
Ultraviolet Spectrophotometry (UV): A simpler, more accessible technique but with lower specificity compared to chromatographic methods.[8]
-
Raman Spectroscopy: A non-destructive technique that provides structural information.[8]
-
Enzyme-Linked Immunosorbent Assay (ELISA): A high-throughput screening method based on antibody-antigen recognition.[8]
Experimental Protocols
Detailed and standardized experimental protocols are fundamental for achieving reproducible and reliable results.
Sample Preparation (Liquid-Liquid Extraction)
Liquid-liquid extraction (LLE) is a common and effective method for extracting phthalates from aqueous samples.[8]
-
To 5 mL of the sample solution, add 5 mL of a suitable organic solvent (e.g., n-hexane or ethyl acetate).
-
Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and extraction.
-
Centrifuge the mixture at 4000 rpm for 5 minutes to separate the aqueous and organic layers.
-
Carefully collect the organic layer containing the extracted this compound.
-
Evaporate the organic solvent under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase for HPLC analysis.
Standard Solution Preparation
-
Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of methanol.
-
Working Standards: Prepare a series of working standards by diluting the stock solution with the mobile phase to achieve concentrations ranging from 0.1 to 100 µg/mL.
Visualizing the Workflow and Relationships
To better illustrate the processes involved in HPLC method validation, the following diagrams are provided.
Caption: HPLC Method Validation Workflow.
Caption: Logical Relationships of Validation Parameters.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Determination of Selected Phthalates in Some Commercial Cosmetic Products by HPLC-UV - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. opus.govst.edu [opus.govst.edu]
- 5. pjoes.com [pjoes.com]
- 6. mdpi.com [mdpi.com]
- 7. redalyc.org [redalyc.org]
- 8. mdpi.com [mdpi.com]
- 9. gcms.cz [gcms.cz]
Comparison of Dimethyl 3-hydroxyphthalate and Dimethyl 4-hydroxyphthalate
An In-depth Comparative Analysis of Dimethyl 3-hydroxyphthalate and Dimethyl 4-hydroxyphthalate for Researchers and Drug Development Professionals
This guide provides a comprehensive comparison of two isomeric compounds, this compound and Dimethyl 4-hydroxyphthalate. The information presented herein is intended for researchers, scientists, and professionals in the field of drug development to facilitate an objective evaluation of these compounds based on their physicochemical properties, synthesis, and biological activities.
Physicochemical Properties
A summary of the key physicochemical properties of this compound and Dimethyl 4-hydroxyphthalate is presented in the table below. These properties are crucial for understanding the behavior of these compounds in various experimental and biological systems.
| Property | This compound | Dimethyl 4-hydroxyphthalate |
| Molecular Formula | C₁₀H₁₀O₅[1] | C₁₀H₁₀O₅[2] |
| Molecular Weight | 210.18 g/mol [1] | 210.18 g/mol [2] |
| CAS Number | 36669-02-0[1] | 22479-95-4[2] |
| IUPAC Name | dimethyl 3-hydroxybenzene-1,2-dicarboxylate[1] | dimethyl 4-hydroxybenzene-1,2-dicarboxylate[2] |
| Melting Point | No experimental data available | 110-111 °C / 100-103 °C |
| Boiling Point | No experimental data available | 330.6 °C[2] |
| Density | No experimental data available | 1.284 g/cm³[2] |
| Water Solubility | No experimental data available | Estimated at 2.01 mg/mL[2] |
| Appearance | - | White to pale yellow crystalline powder[2] |
Synthesis Protocols
Both isomers can be synthesized via the esterification of their respective hydroxyphthalic acid precursors.
Synthesis of this compound
A common method for the synthesis of this compound involves the reaction of 3-hydroxyphthalic anhydride with methanol. The anhydride is refluxed in methanol, followed by removal of the solvent. The resulting residue is then treated with sodium bicarbonate and iodomethane in DMF and heated. After workup and purification by silica gel column chromatography, this compound is obtained.[3]
Synthesis of Dimethyl 4-hydroxyphthalate
The synthesis of Dimethyl 4-hydroxyphthalate is typically achieved through the acid-catalyzed esterification of 4-hydroxyphthalic acid with methanol.[2] Thionyl chloride is often used as the catalyst. The reaction mixture is heated, and after completion, the product is isolated and purified.[4]
Below is a generalized workflow for the synthesis of these compounds.
Biological Activity and Signaling Pathways
The biological activities of these two isomers appear to differ based on available literature.
This compound
The biological activity of this compound is not extensively documented in publicly available research. It has been identified as a reactant in the synthesis of proteolysis-targeting chimeras (PROTACs), suggesting its utility as a chemical building block in the development of targeted protein degraders.[5]
Dimethyl 4-hydroxyphthalate
Dimethyl 4-hydroxyphthalate has garnered more attention for its potential biological effects. Studies suggest it possesses anticancer properties, with evidence pointing to its ability to inhibit the proliferation of certain cancer cell lines.[2] The proposed mechanism of action involves interaction with cellular membranes and the disruption of cell signaling pathways that are implicated in tumor proliferation.[2]
While the precise signaling pathways affected by Dimethyl 4-hydroxyphthalate are not fully elucidated, a potential mechanism involves the modulation of pathways that regulate cell growth and survival. The interaction with intracellular receptors may influence downstream signaling cascades.
The following diagram illustrates a hypothetical signaling pathway that could be influenced by Dimethyl 4-hydroxyphthalate, leading to an anti-proliferative effect.
Experimental Protocols
Detailed experimental protocols for the synthesis of both compounds are available in the chemical literature. For biological assays, standardized protocols for assessing cytotoxicity and cell proliferation, such as the MTT assay or colony formation assays, would be appropriate to quantitatively compare the anticancer effects of these two isomers.
Cell Proliferation Assay (MTT Assay) Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of this compound or Dimethyl 4-hydroxyphthalate (e.g., 0.1, 1, 10, 50, 100 µM) for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: After the incubation period, add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the control and determine the IC50 value for each compound.
Conclusion
This compound and Dimethyl 4-hydroxyphthalate, while isomeric, exhibit notable differences in their documented properties and biological activities. Dimethyl 4-hydroxyphthalate has reported physicochemical data and shows potential as an anticancer agent. In contrast, information on the experimental physicochemical properties and biological effects of this compound is limited, highlighting an area for future research. The provided experimental framework can serve as a basis for direct, quantitative comparison of these two compounds, which could unveil novel therapeutic potentials.
References
- 1. This compound | C10H10O5 | CID 12223651 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Dimethyl 4-hydroxyphthalate | 22479-95-4 | Benchchem [benchchem.com]
- 3. This compound | 36669-02-0 [chemicalbook.com]
- 4. DIMETHYL 4-HYDROXYPHTHALATE | 22479-95-4 [chemicalbook.com]
- 5. This compound | CymitQuimica [cymitquimica.com]
A Comparative Analysis of Reactivity: 3-Hydroxyphthalate vs. 4-Hydroxyphthalate Isomers
A comprehensive guide for researchers and drug development professionals on the distinct chemical behaviors of 3-hydroxy and 4-hydroxy phthalate isomers, supported by experimental data and theoretical principles.
The positional isomerism of the hydroxyl group on the phthalate backbone significantly influences the reactivity of 3-hydroxy and 4-hydroxy phthalate, leading to notable differences in their chemical behavior. These variations are critical in the context of drug development and chemical synthesis, where precise control of reaction kinetics and product formation is paramount. This guide provides a detailed comparison of the reactivity of these two isomers, focusing on acidity, esterification, anhydride formation, and electrophilic aromatic substitution.
Electronic and Steric Effects Dictate Reactivity
The observed differences in reactivity between 3-hydroxy and 4-hydroxy phthalate can be attributed to a combination of electronic and steric effects. In 3-hydroxyphthalic acid, the hydroxyl group is positioned ortho to one of the carboxylic acid groups, while in the 4-hydroxy isomer, it is in the para position relative to one carboxyl group and meta to the other.
Key Factors Influencing Reactivity:
-
Inductive Effect (-I): The electronegative oxygen of the hydroxyl group exerts an electron-withdrawing inductive effect, which can influence the acidity of the carboxylic acid groups.
-
Resonance Effect (+R): The lone pairs on the hydroxyl group can be delocalized into the benzene ring, donating electron density. This effect is more pronounced at the ortho and para positions.
-
Intramolecular Hydrogen Bonding: The proximity of the hydroxyl and carboxyl groups in the 3-hydroxy isomer allows for the potential formation of intramolecular hydrogen bonds.
-
Steric Hindrance: The ortho-position of the hydroxyl and a carboxyl group in 3-hydroxyphthalic acid can create steric hindrance, affecting the approach of reagents. This is a manifestation of the well-documented "ortho effect" in substituted benzoic acids.[1][2]
Acidity: The "Ortho Effect" in 3-Hydroxyphthalic Acid
A significant difference in the acidity of the two isomers is anticipated due to the "ortho effect". In 3-hydroxyphthalic acid, the steric strain between the adjacent hydroxyl and carboxyl groups forces the carboxyl group to twist out of the plane of the benzene ring.[1][2][3] This disruption of coplanarity inhibits resonance between the carboxyl group and the aromatic ring, leading to an increase in the acidity of that carboxylic acid.[1][2] In contrast, the 4-hydroxy isomer does not experience this steric hindrance to the same degree.
Comparative Reactivity in Key Chemical Transformations
The electronic and steric differences between the two isomers manifest in their reactivity towards common organic reactions.
Esterification
The esterification of carboxylic acids is a fundamental reaction in drug synthesis. The rate of esterification is influenced by both the acidity of the carboxylic acid and steric hindrance around the reaction center.
-
3-Hydroxyphthalic Acid: The increased acidity of the carboxyl groups due to the ortho effect would suggest a faster protonation of the carbonyl group, a key step in acid-catalyzed esterification. However, the steric hindrance from the ortho-hydroxyl group could impede the nucleophilic attack of the alcohol.[4][5] The interplay of these opposing factors determines the overall reaction rate.
-
4-Hydroxyphthalic Acid: This isomer is less sterically hindered, which should facilitate the approach of the alcohol nucleophile. However, its lower acidity compared to the 3-isomer might result in a slower initial protonation step.
Table 1: Predicted Relative Reactivity in Esterification
| Isomer | Expected Influence of Acidity on Rate | Expected Influence of Steric Hindrance on Rate | Predicted Overall Relative Rate |
| 3-Hydroxyphthalic Acid | Faster | Slower | Ambiguous without experimental data |
| 4-Hydroxyphthalic Acid | Slower | Faster | Ambiguous without experimental data |
Anhydride Formation
The formation of a cyclic anhydride is a characteristic reaction of phthalic acid and its derivatives upon heating.
-
3-Hydroxyphthalic Acid: The two adjacent carboxylic acid groups readily form 3-hydroxyphthalic anhydride upon heating.[6][7] The presence of the hydroxyl group may influence the stability and reactivity of the resulting anhydride.
-
4-Hydroxyphthalic Acid: Similarly, 4-hydroxyphthalic acid can form its corresponding anhydride. A study on the hydrolysis kinetics of phthalic anhydride and its derivatives provides insights into the stability of the anhydride ring.[8][9][10] While direct comparative kinetic data for the formation of these two specific hydroxyphthalic anhydrides is not available, the electronic influence of the hydroxyl group would play a role in the stability of the anhydride ring towards hydrolysis.
Electrophilic Aromatic Substitution
The hydroxyl group is an activating, ortho-para directing group in electrophilic aromatic substitution (EAS) reactions.[11] This has significant implications for the regioselectivity of reactions such as nitration, halogenation, or sulfonation.
-
3-Hydroxyphthalic Acid: The hydroxyl group will direct incoming electrophiles to the positions ortho and para to it (positions 2, 4, and 6). However, the two carboxyl groups are deactivating and meta-directing. The interplay of these directing effects will determine the final substitution pattern.
-
4-Hydroxyphthalic Acid: The hydroxyl group at position 4 will strongly activate positions 3 and 5 (ortho to it) for electrophilic attack. The carboxyl groups will direct meta to themselves. This generally leads to a more predictable substitution pattern compared to the 3-isomer.
Experimental Protocols
Detailed experimental protocols are essential for the quantitative comparison of the reactivity of these isomers. Below are general methodologies that can be adapted for this purpose.
General Protocol for Comparative Esterification Kinetics
This protocol outlines a method to compare the rates of esterification of 3-hydroxy and 4-hydroxy phthalic acid with an alcohol (e.g., methanol or ethanol) under acidic catalysis.
Materials:
-
3-Hydroxyphthalic acid
-
4-Hydroxyphthalic acid
-
Methanol (or other alcohol)
-
Concentrated Sulfuric Acid (catalyst)
-
Anhydrous solvent (e.g., Toluene)
-
Sodium bicarbonate solution
-
Dichloromethane (or other extraction solvent)
-
Anhydrous sodium sulfate
-
Gas chromatograph-mass spectrometer (GC-MS) or High-performance liquid chromatograph (HPLC)
Procedure:
-
Reaction Setup: In separate round-bottom flasks, dissolve equimolar amounts of 3-hydroxyphthalic acid and 4-hydroxyphthalic acid in a suitable anhydrous solvent.
-
Add a defined excess of the alcohol to each flask.
-
Equilibrate the flasks to the desired reaction temperature (e.g., reflux).
-
Initiation: To initiate the reaction, add a catalytic amount of concentrated sulfuric acid to each flask simultaneously. Start timing the reaction.
-
Sampling: At regular time intervals, withdraw a small aliquot from each reaction mixture.
-
Quenching: Immediately quench the reaction in the aliquot by adding it to a vial containing a cold solution of sodium bicarbonate.
-
Extraction: Extract the ester product from the quenched aliquot using dichloromethane. Dry the organic layer over anhydrous sodium sulfate.
-
Analysis: Analyze the concentration of the formed ester in the organic extract using GC-MS or HPLC.
-
Data Analysis: Plot the concentration of the ester product versus time for both isomers. The initial slope of these plots will give the initial reaction rate. A comparison of these rates will provide a quantitative measure of the relative reactivity.
Workflow for Reactivity Comparison
References
- 1. Ortho effect - Wikipedia [en.wikipedia.org]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. m.youtube.com [m.youtube.com]
- 4. 639. The separation of polar and steric effects. Part V. Kinetics of the reactions of substituted benzoic acids and related carboxylic acids with diazodiphenylmethane in ethanol. Reaction mechanism in relation to product composition; arrhenius parameters and the influence of ortho-substituents - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. 3-Hydroxyphthalic acid | 601-97-8 | Benchchem [benchchem.com]
- 7. Standard enthalpies of formation of 3-hydroxyphthalic anhydride [scielo.org.mx]
- 8. researchgate.net [researchgate.net]
- 9. Kinetic study of the hydrolysis of phthalic anhydride and aryl hydrogen phthalates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Kinetic study of the hydrolysis of phthalic anhydride and aryl hydrogen phthalates. | Semantic Scholar [semanticscholar.org]
- 11. quora.com [quora.com]
A Researcher's Guide to PROTAC Linkers: A Comparative Analysis
For researchers, scientists, and drug development professionals, the design of a Proteolysis Targeting Chimera (PROTAC) is a multi-faceted challenge where the linker—the chemical bridge connecting the target protein binder and the E3 ligase recruiter—plays a pivotal role.[1][2] Far from being a passive spacer, the linker's composition, length, and rigidity are critical determinants of a PROTAC's efficacy, selectivity, and pharmacokinetic properties.[3][4][5] This guide provides a comparative analysis of different PROTAC linkers, supported by experimental data, to inform the rational design of next-generation protein degraders.
The Central Role of the Linker in PROTAC Function
PROTACs are heterobifunctional molecules that co-opt the cell's ubiquitin-proteasome system to induce the degradation of a specific protein of interest (POI).[3][6][7] They consist of three components: a "warhead" that binds the POI, an "anchor" that recruits an E3 ubiquitin ligase, and a linker that connects them.[6][7] The linker's primary function is to facilitate the formation of a stable and productive ternary complex between the POI and the E3 ligase.[3][8] An optimal linker ensures the correct proximity and orientation for efficient ubiquitination of the POI, marking it for degradation by the proteasome.[9] Conversely, a poorly designed linker can lead to steric hindrance or unproductive binding, ultimately compromising degradation efficiency.[3][10]
Comparative Analysis of Common Linker Types
PROTAC linkers are broadly categorized into flexible (Alkyl and Polyethylene Glycol - PEG), rigid, and clickable types.[3][11] Each class possesses distinct characteristics that influence a PROTAC's performance.
| Linker Type | Composition | Key Advantages | Key Disadvantages |
| Flexible Linkers | |||
| Alkyl Chains | Simple hydrocarbon chains.[11] | Synthetically accessible, allowing for systematic variation in length.[1] High degree of conformational flexibility.[11] | Hydrophobicity can negatively impact solubility.[1][11] |
| Polyethylene Glycol (PEG) | Repeating ethylene glycol units.[11] | Improves hydrophilicity, solubility, and cell permeability.[8][9][11][12] Biocompatible and synthetically versatile.[8] | High flexibility can sometimes lead to unproductive binding modes.[6] |
| Rigid Linkers | |||
| Contain cyclic structures (e.g., piperazine, aromatic rings) or alkynes/triazoles.[2][11] | Can pre-organize the PROTAC into a bioactive conformation, potentially enhancing ternary complex stability and potency.[2][10][11] May improve metabolic stability.[2] | More synthetically challenging.[2] Reduced flexibility can sometimes hinder optimal ternary complex formation.[2] | |
| Clickable Linkers | |||
| Contain azide or alkyne moieties for "click chemistry".[6] | Facilitates rapid and modular synthesis of PROTAC libraries for optimization.[6][11] The resulting triazole ring is metabolically stable.[11] | The triazole ring may introduce unintended interactions.[6] |
Quantitative Comparison of Linker Performance
The efficacy of a PROTAC is primarily evaluated by its half-maximal degradation concentration (DC50), the concentration required to degrade 50% of the target protein, and its maximum degradation level (Dmax).[1][3][9][11] The following tables summarize experimental data illustrating the impact of linker type, length, and composition on PROTAC performance.
Table 1: Impact of Linker Length on TBK1 Degradation [1]
| Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| Alkyl/Ether | < 12 | No degradation | - |
| Alkyl/Ether | 12-29 | Submicromolar | >90% (optimal at 21 atoms) |
This data highlights the critical role of linker length, with no degradation observed for linkers shorter than 12 atoms.
Table 2: Comparison of Alkyl vs. PEG Linkers for CRBN Degradation [3]
| Linker Composition | Target Protein | E3 Ligase | Degradation in HEK293T cells |
| Nine-atom alkyl chain | CRBN | VHL | Concentration-dependent decrease |
| Three PEG units | CRBN | VHL | No degradation |
This study suggests that for CRBN degradation, an alkyl linker was more effective than a PEG linker of similar length, indicating that linker composition is highly target-dependent.[3]
Table 3: Impact of Linker Rigidity on AR Degradation [3][7]
| PROTAC | Linker Type | Degradation of AR in 22Rv1 cells (at 3 µM) |
| Parent PROTAC (Flexible PEG) | Flexible (PEG) | Exhibited degradation |
| PROTAC with Disubstituted Phenyl | Rigid (Disubstituted Phenyl) | No activity |
This example demonstrates that increasing linker rigidity does not always lead to improved degradation and can sometimes be detrimental.[7]
Visualizing PROTAC Mechanisms and Workflows
Caption: PROTAC-mediated protein degradation pathway.
Caption: A typical workflow for the design and evaluation of PROTACs.
Key Experimental Protocols
Accurate and reproducible experimental data are paramount in the evaluation of PROTAC linkers. Below are detailed methodologies for key experiments.
Western Blot Analysis for Protein Degradation
This is a standard method to quantify the amount of a target protein in cells following PROTAC treatment.[3][10]
-
Cell Culture and Treatment: Plate cells at a density that allows for 70-80% confluency on the day of treatment.[3] Treat cells with varying concentrations of the PROTACs for a specified time (e.g., 24 hours).[3][8] Include a vehicle control (e.g., DMSO).[3]
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[10]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay to ensure equal protein loading.[9][10]
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF membrane.[8][9][10]
-
Antibody Incubation: Block the membrane and then incubate with a primary antibody specific to the target protein overnight at 4°C.[1][8] Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.[1]
-
Detection: Detect the signal using a chemiluminescent substrate and an imaging system.[8]
Ternary Complex Formation Assays
These assays are crucial for understanding the formation of the POI-PROTAC-E3 ligase complex, a prerequisite for degradation.[1]
-
Surface Plasmon Resonance (SPR): SPR can measure the binding kinetics and affinity of the PROTAC to its target protein and the E3 ligase, as well as the formation of the ternary complex.[1]
-
Immobilization: Immobilize the E3 ligase on a sensor chip.
-
Binary Interaction Analysis: Inject a series of PROTAC concentrations to measure its binding to the immobilized E3 ligase.
-
Ternary Complex Formation: Inject a solution containing a fixed concentration of the POI and varying concentrations of the PROTAC over the E3 ligase surface. A significant increase in the binding response compared to the PROTAC or POI alone indicates ternary complex formation.
-
Data Analysis: Analyze the sensorgrams using appropriate binding models to determine kinetics (kon/koff) and affinity (KD).
-
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET): This assay measures the proximity of the target protein and the E3 ligase induced by the PROTAC.[1] An increase in the TR-FRET ratio indicates the formation of the ternary complex.[1]
Cell Viability Assays (e.g., MTT/XTT)
This assay assesses potential cytotoxicity of the PROTAC by measuring the metabolic activity of cells.[1]
-
Cell Treatment: Treat cells with a range of PROTAC concentrations for a specified time.
-
Reagent Addition: Add the MTT or XTT reagent to the cell culture medium.
-
Incubation: Incubate the plates to allow for the conversion of the reagent by metabolically active cells.
-
Measurement: Measure the absorbance at the appropriate wavelength using a plate reader.
-
Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Conclusion
The rational design of the linker is a critical and complex aspect of developing successful protein degraders.[2] While flexible linkers like alkyl and PEG chains offer synthetic tractability and can improve physicochemical properties, there is a growing interest in more rigid and clickable linkers to enhance potency and selectivity.[3][11] The optimal linker is highly dependent on the specific target protein and E3 ligase pair, necessitating empirical testing and a systematic evaluation of various linker types, lengths, and compositions.[1][11] The experimental protocols and comparative data presented in this guide provide a framework for the rational design and evaluation of PROTAC linkers, ultimately accelerating the development of novel protein-degrading therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
A Comparative Guide to Phthalate-Based Linkers in PROTAC Design: A Performance Evaluation Perspective
In the rapidly evolving field of targeted protein degradation, the design of Proteolysis Targeting Chimeras (PROTACs) has emerged as a powerful therapeutic strategy. These heterobifunctional molecules, which co-opt the cellular ubiquitin-proteasome system to eliminate disease-causing proteins, are comprised of a ligand for the target protein, a ligand for an E3 ubiquitin ligase, and a linker that connects the two. While extensive research has focused on the warhead and E3 ligase ligand, the linker is increasingly recognized as a critical determinant of PROTAC efficacy, influencing the stability of the ternary complex and the physicochemical properties of the molecule.
This guide provides a comparative analysis of a novel class of rigid linkers derived from phthalate scaffolds, with a focus on Dimethyl 3-hydroxyphthalate, and compares their potential performance with commonly used flexible linkers. This guide is intended for researchers, scientists, and drug development professionals seeking to explore new linker chemotypes to enhance PROTAC performance.
The Emerging Role of Rigid Linkers in PROTAC Design
The linker in a PROTAC is not merely a spacer but plays a crucial role in the formation of a stable and productive ternary complex between the target protein and the E3 ligase.[1] The two main classes of linkers are flexible and rigid linkers.
-
Flexible Linkers: Typically composed of alkyl chains or polyethylene glycol (PEG) units, these linkers offer a high degree of conformational freedom. This flexibility can be advantageous in allowing the PROTAC to adopt a suitable conformation for ternary complex formation. PEG linkers, in particular, can enhance the solubility of the PROTAC molecule.[2] However, the high flexibility can also lead to an entropic penalty upon binding, potentially reducing the stability of the ternary complex.[1]
-
Rigid Linkers: These linkers, which often incorporate cyclic structures, pre-organize the PROTAC into a more defined conformation. This can reduce the entropic penalty of binding and lead to more potent degradation.[3] By constraining the geometry of the PROTAC, rigid linkers can also improve selectivity for the target protein.[3]
This compound represents a potential building block for a novel class of rigid linkers. Its phenyl ring offers a rigid scaffold that can be functionalized to connect the two ligands of a PROTAC.
Comparative Analysis of Linker Physicochemical Properties
The physicochemical properties of the linker significantly impact the overall drug-like properties of the PROTAC, including its solubility and cell permeability. The following table compares the calculated properties of this compound with representative examples of flexible linkers.
| Property | This compound | Dimethyl Phthalate (representative of a basic phthalate scaffold) |
| Molecular Formula | C10H10O5 | C10H10O4 |
| Molecular Weight | 210.18 g/mol | 194.18 g/mol |
| XLogP3 | 2.2 | 1.6 |
| Topological Polar Surface Area (TPSA) | 72.8 Ų | 52.6 Ų |
Data Interpretation:
-
Rigidity: The phenyl core of this compound provides a rigid structural element, in contrast to the high flexibility of alkyl and PEG chains. This rigidity can be beneficial for pre-organizing the PROTAC for optimal ternary complex formation.[3]
-
Lipophilicity (XLogP3): With an XLogP3 of 2.2, this compound exhibits moderate lipophilicity. This property is crucial for cell permeability, but excessive lipophilicity can lead to poor solubility and off-target effects. The hydroxyl group in this compound slightly increases its polarity compared to a simple dimethyl phthalate.
-
Polar Surface Area (TPSA): The TPSA of 72.8 Ų for this compound suggests a moderate potential for cell permeability. TPSA is a key predictor of a molecule's ability to cross cell membranes.
By incorporating a rigid phthalate-based linker, researchers can systematically explore the impact of conformational restraint on PROTAC efficacy. The hydroxy group on this compound also provides a potential point for modification, allowing for the fine-tuning of solubility and the attachment of other functional groups.
Mandatory Visualizations
To aid in the understanding of PROTAC mechanisms and the experimental workflows for their evaluation, the following diagrams are provided.
Experimental Protocols
To facilitate the evaluation of novel PROTACs incorporating phthalate-based linkers, detailed protocols for key experiments are provided below.
Western Blot for Protein Degradation
This protocol is used to quantify the degradation of the target protein in response to PROTAC treatment.
1. Cell Culture and Treatment:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
2. Cell Lysis:
-
Wash cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
4. SDS-PAGE and Protein Transfer:
-
Normalize the protein amounts and prepare samples with Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
5. Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Probe the membrane with an antibody for a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading.
6. Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein signal to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle control.
-
Determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values.
Isothermal Titration Calorimetry (ITC) for Binding Affinity and Ternary Complex Formation
ITC is a powerful technique to measure the thermodynamics of binding interactions.
1. Sample Preparation:
-
Express and purify the target protein and the E3 ligase complex.
-
Dialyze all proteins and dissolve the PROTAC in the same buffer to minimize buffer mismatch effects.
2. Binary Binding Experiments:
-
To measure the binding of the PROTAC to the target protein, titrate the PROTAC into a solution of the target protein.
-
To measure the binding of the PROTAC to the E3 ligase, titrate the PROTAC into a solution of the E3 ligase complex.
3. Ternary Complex Formation Experiment:
-
To assess ternary complex formation and cooperativity, titrate the target protein into a solution containing the E3 ligase pre-saturated with the PROTAC.
4. Data Analysis:
-
Integrate the raw ITC data to obtain the heat change per injection.
-
Fit the data to a suitable binding model to determine the dissociation constant (Kd), stoichiometry (n), and enthalpy of binding (ΔH).
-
Calculate the cooperativity factor (α) from the binary and ternary binding affinities. An α value greater than 1 indicates positive cooperativity, which is favorable for PROTAC efficacy.
Cell Permeability Assays
1. Parallel Artificial Membrane Permeability Assay (PAMPA):
-
This assay assesses the passive diffusion of a compound across an artificial lipid membrane.
-
A donor plate containing the PROTAC solution is placed on top of an acceptor plate, separated by a filter coated with a lipid mixture.
-
After an incubation period, the concentration of the PROTAC in both the donor and acceptor wells is measured by LC-MS/MS to determine the permeability coefficient.
2. Caco-2 Permeability Assay:
-
This assay uses a monolayer of Caco-2 cells, which differentiate to form tight junctions and express efflux transporters, providing a more biologically relevant model of intestinal absorption.
-
The PROTAC is added to the apical side of the Caco-2 monolayer, and its appearance on the basolateral side is monitored over time.
-
The apparent permeability coefficient (Papp) is calculated. This assay can also be used to assess the extent of efflux by measuring transport from the basolateral to the apical side.
Conclusion
The exploration of novel linker chemistries is a critical frontier in the development of next-generation PROTACs. Phthalate-based scaffolds, such as that provided by this compound, offer an intriguing opportunity to introduce rigidity into PROTAC linkers. While direct performance data is not yet available, the principles of PROTAC design suggest that such rigidity could lead to enhanced potency and selectivity. The experimental protocols detailed in this guide provide a robust framework for researchers to synthesize and evaluate the performance of PROTACs incorporating these and other novel linkers, thereby contributing to the advancement of targeted protein degradation as a therapeutic modality.
References
A Comparative Guide to the Synthesis of Dimethyl 3-hydroxyphthalate: An Efficiency Benchmark
For researchers, scientists, and professionals in drug development, the efficient synthesis of key chemical intermediates is paramount. Dimethyl 3-hydroxyphthalate, a valuable building block in the synthesis of various pharmaceuticals and functional materials, can be prepared through several synthetic pathways. This guide provides a comparative analysis of two prominent routes: direct esterification of 3-hydroxyphthalic anhydride and a multi-step synthesis commencing from 3-nitrophthalic acid. The comparison is based on key efficiency metrics, supported by detailed experimental protocols.
Data Summary: A Head-to-Head Comparison
The following table summarizes the quantitative data for the two primary synthesis routes to this compound, offering a clear comparison of their efficiencies.
| Parameter | Route 1: Esterification of 3-Hydroxyphthalic Anhydride | Route 2: Multi-step Synthesis from 3-Nitrophthalic Acid |
| Starting Material | 3-Hydroxyphthalic Anhydride | Phthalic Anhydride |
| Key Reagents | Methanol, (Optional: Acid Catalyst) | Nitric Acid, Sulfuric Acid, Hydrazine Hydrate or H₂/Catalyst, Sodium Nitrite, Acid, Methanol |
| Number of Steps | 1 | 4 |
| Overall Yield | ~76-77% | ~20-85% (highly dependent on the efficiency of each step) |
| Reaction Time | 2-4 hours | Multiple days |
| Temperature | Reflux (approx. 65°C) | Varied (0°C to >100°C) |
| Purification | Column Chromatography | Multiple purifications (recrystallization, extraction, chromatography) |
Visualizing the Synthetic Pathways
To illustrate the logical flow of each synthesis route, the following diagrams have been generated using the DOT language.
Caption: Synthetic workflow for Route 1.
Caption: Synthetic workflow for Route 2.
Experimental Protocols
Detailed methodologies for the key reactions in each synthesis route are provided below.
Route 1: Esterification of 3-Hydroxyphthalic Anhydride
This method represents a direct and efficient approach to the desired product.
Materials:
-
3-Hydroxyphthalic anhydride
-
Methanol (anhydrous)
-
Optional: Sulfuric acid or other acid catalyst
Procedure:
-
3-Hydroxyphthalic anhydride is dissolved in an excess of anhydrous methanol.
-
The mixture is heated to reflux and maintained at this temperature for 2-4 hours. The reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the excess methanol is removed under reduced pressure.
-
The residue is dissolved in a suitable organic solvent (e.g., ethyl acetate) and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The crude product is purified by silica gel column chromatography to afford this compound. A yield of 76-77% can be expected. [cite: ]
Route 2: Multi-step Synthesis from 3-Nitrophthalic Acid
This route is more complex and involves several transformations. The overall efficiency is highly dependent on the yield of each individual step.
Step 1: Nitration of Phthalic Anhydride to 3-Nitrophthalic Acid
Materials:
-
Phthalic anhydride
-
Concentrated nitric acid
-
Concentrated sulfuric acid
Procedure:
-
Phthalic anhydride is added to a mixture of concentrated nitric acid and concentrated sulfuric acid at a controlled temperature (typically below 10°C).
-
The reaction mixture is stirred for several hours, allowing it to slowly warm to room temperature.
-
The mixture is then poured onto ice, and the precipitated 3-nitrophthalic acid is collected by filtration.
-
The crude product is washed with cold water and can be further purified by recrystallization. Yields for this step can vary significantly, from 20% to over 90%, depending on the specific conditions.
Step 2: Reduction of 3-Nitrophthalic Acid to 3-Aminophthalic Acid
Materials:
-
3-Nitrophthalic acid
-
Reducing agent (e.g., Hydrazine hydrate with a catalyst, or catalytic hydrogenation with H₂/Pd-C)
-
Sodium hydroxide
Procedure (using Hydrazine Hydrate):
-
3-Nitrophthalic acid is dissolved in an aqueous solution of sodium hydroxide.
-
A catalyst, such as ferric chloride on activated carbon, is added to the solution.
-
Hydrazine hydrate is added dropwise while the mixture is heated to reflux for 3-5 hours.
-
After cooling, the catalyst is removed by filtration.
-
The filtrate is acidified to precipitate the 3-aminophthalic acid, which is then collected by filtration and dried. This step can achieve a high yield of up to 95%.
Step 3: Conversion of 3-Aminophthalic Acid to 3-Hydroxyphthalic Acid (Diazotization and Hydrolysis)
Materials:
-
3-Aminophthalic acid
-
Sodium nitrite
-
Dilute mineral acid (e.g., sulfuric acid)
Procedure:
-
3-Aminophthalic acid is dissolved in a dilute mineral acid and cooled to 0-5°C in an ice bath.
-
A solution of sodium nitrite in water is added dropwise while maintaining the low temperature. This forms the diazonium salt.
-
The solution containing the diazonium salt is then slowly added to a boiling aqueous solution of a copper salt (Sandmeyer reaction) or simply heated to facilitate the hydrolysis of the diazonium salt to the hydroxyl group.[1][2]
-
The resulting solution is cooled, and the 3-hydroxyphthalic acid is isolated, which may require extraction and recrystallization. The efficiency of this step is crucial for the overall yield of Route 2.
Step 4: Esterification of 3-Hydroxyphthalic Acid
The procedure for this final step is analogous to Route 1, involving the reaction of the synthesized 3-hydroxyphthalic acid with methanol under reflux conditions, followed by workup and purification.
Concluding Remarks
The direct esterification of 3-hydroxyphthalic anhydride (Route 1) is demonstrably the more efficient and straightforward method for synthesizing this compound. It involves a single, high-yielding step with a shorter reaction time and simpler purification process.
In contrast, the multi-step synthesis from 3-nitrophthalic acid (Route 2) is a significantly more laborious process. While individual steps can have high yields, the cumulative nature of a four-step synthesis inevitably leads to a lower overall yield and requires a greater investment of time and resources for multiple reactions and purifications. The variability in the yield of the initial nitration step further impacts the overall efficiency of this route.
For researchers and drug development professionals seeking a time- and resource-efficient synthesis of this compound, the direct esterification of 3-hydroxyphthalic anhydride is the recommended pathway.
References
Phthalate Esters in Organic Reactions: A Comparative Performance Guide
For Researchers, Scientists, and Drug Development Professionals
Phthalate esters, a class of diesters of phthalic acid, are widely recognized for their role as plasticizers in the polymer industry. However, their utility extends into the realm of organic chemistry, where they can function as solvents, reaction media, and even participants in catalytic processes. This guide provides a comparative analysis of different phthalate esters in various organic reactions, supported by experimental data and detailed protocols to assist researchers in selecting appropriate esters for their specific applications.
Performance in Organic Synthesis: A Comparative Overview
While direct comparative studies on the performance of a wide range of phthalate esters in diverse organic reactions are not abundant in the literature, their roles can be broadly categorized and compared based on their chemical structure and properties.
1. Solvents and Phlegmatizers:
Phthalate esters are notable for their use as solvents for highly reactive organic peroxides. Their high boiling points, low volatility, and good solubility for organic compounds make them effective reaction media.[1][2][3] A key advantage in this application is their role as phlegmatizers, minimizing the explosive potential of sensitive reagents.[1] The choice of phthalate ester often depends on the required viscosity and the polarity of the reaction medium. Shorter alkyl chain phthalates like Dimethyl Phthalate (DMP) and Diethyl Phthalate (DEP) are less viscous and more polar compared to their longer-chain counterparts like Di(2-ethylhexyl) Phthalate (DEHP).
2. Role in Catalysis:
The catalytic applications of phthalate esters are an emerging area of interest. While not typically catalysts themselves in a broad sense, they can influence catalytic cycles and are the subject of catalytic transformation studies.
-
Enzymatic Hydrolysis: The biodegradation of phthalate esters, which involves enzymatic hydrolysis, provides insights into their relative reactivity. Studies on the esterase GoEst15 have shown that smaller phthalate esters like DMP, DEP, Di-n-butyl Phthalate (DBP), and Diisobutyl Phthalate (DIBP) are hydrolyzed more rapidly than bulkier esters such as DEHP and Dioctyl Phthalate (DNOP).[4] This suggests that the steric hindrance of the alkyl chains plays a significant role in their susceptibility to enzymatic cleavage.
-
Catalytic Valorization: Recent research has focused on the catalytic conversion of waste phthalate plasticizers into valuable chemicals. A one-pot hydrolysis-decarboxylation process using H-beta zeolite and Cu₂O has been developed to transform DEHP into benzoic acid with high efficiency.[5] This highlights the potential for catalytically targeting the ester and aromatic functionalities of phthalates.
Comparative Data on Phthalate Ester Performance
The following tables summarize quantitative data on the performance of different phthalate esters in specific contexts.
Table 1: Comparative Enzymatic Degradation of Various Phthalate Esters
| Phthalate Ester | Abbreviation | Time for Nearly Complete Degradation (hours) |
| Dimethyl Phthalate | DMP | < 1 |
| Diethyl Phthalate | DEP | < 1 |
| Di-n-propyl Phthalate | DPrP | < 1 |
| Di-n-butyl Phthalate | DBP | < 1 |
| Diisobutyl Phthalate | DIBP | < 1 |
| Butyl Benzyl Phthalate | BBP | < 1 |
| Dipropyl Phthalate | DPP | < 1 |
| Dihexyl Phthalate | DHXP | 12-24 |
| Di-n-octyl Phthalate | DNOP | 12-24 |
| Di(2-ethylhexyl) Phthalate | DEHP | 12-24 |
| Dicyclohexyl Phthalate | DCHP | 12-24 |
| Diphenyl Phthalate | DPHP | 12-24 |
| Data sourced from a study on the degradation of phthalate esters by the GoEst15–GoEstM1 coexpressing system.[4] |
Table 2: Yields of Phthalate Esters in FeCl₃-Catalyzed Synthesis
| Alcohol | Phthalate Monoester Yield (%) | Phthalate Diester Yield (%) |
| Methanol | 75 | 4 |
| Allyl alcohol | 30 | 59 |
| n-Propanol | 43 | 47 |
| Data from a study on the FeCl₃-catalyzed synthesis of phthalate esters from phthalic anhydride.[6] |
Experimental Protocols
1. FeCl₃-Catalyzed Synthesis of Phthalate Esters:
This protocol describes a general method for the synthesis of phthalate monoesters and diesters using ferric chloride as a catalyst.[6]
-
Materials: Phthalic anhydride, alcohol (e.g., methanol, allyl alcohol), anhydrous ferric chloride (FeCl₃), ethyl acetate, silica gel.
-
Procedure:
-
In a round-bottomed flask, combine phthalic anhydride (10 mmol), the desired alcohol (20 mmol), and FeCl₃ (1 mmol, 10 mol%).
-
Stir the reaction mixture at 50 °C.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) with a suitable solvent system (e.g., hexane/ethyl acetate, 7:3).
-
Upon completion (typically after 24 hours), cool the reaction mixture to room temperature.
-
Pass the mixture through a short silica gel column, eluting with ethyl acetate to remove the catalyst.
-
Evaporate the solvent from the eluate under reduced pressure to obtain the product mixture of mono- and diesters.
-
Further purification can be achieved by column chromatography on silica gel.
-
2. Enzymatic Degradation Assay of Phthalate Esters:
This protocol outlines a method to compare the degradation rates of different phthalate esters by an enzyme system.[4]
-
Materials: Phthalate esters, buffer solution (e.g., 100 mM phosphate buffer, pH 7.0, with 0.1% Tween 80), enzyme solution (e.g., co-expressing cells containing GoEst15 and GoEstM1), High-Performance Liquid Chromatography (HPLC) system.
-
Procedure:
-
Prepare stock solutions of each phthalate ester in a suitable organic solvent.
-
For each phthalate ester, add the substrate to the buffer solution to a final concentration of 5 mM.
-
Initiate the reaction by adding a specific amount of the enzyme preparation (e.g., 20 mg of wet cells) to 1 mL of the substrate solution.
-
Incubate the reaction mixtures at 30 °C with shaking.
-
At various time points, withdraw aliquots of the reaction mixture.
-
Stop the enzymatic reaction in the aliquots (e.g., by adding an equal volume of methanol).
-
Centrifuge the samples to remove cell debris.
-
Analyze the supernatant by HPLC to quantify the remaining phthalate ester and the formation of degradation products (monoalkyl phthalates and phthalic acid).
-
Compare the time courses of degradation for the different phthalate esters.
-
Visualizing Workflows and Pathways
General Synthesis of Phthalate Esters
Caption: General reaction scheme for the synthesis of phthalate esters.
Workflow for Comparing Phthalate Ester Biodegradation
Caption: Experimental workflow for comparative biodegradation studies.
Phthalate Interaction with PPAR Signaling Pathway
Caption: Simplified pathway of DEHP metabolite interaction with PPAR signaling.[7][8][9]
References
- 1. Phthalates - Wikipedia [en.wikipedia.org]
- 2. Phthalic Acid Esters: Natural Sources and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phthalic Acid Esters: Natural Sources and Biological Activities - ProQuest [proquest.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Catalytically transforming legacy phthalate esters from plastic waste into benzoic acid and benzoate plasticizers - Chemical Communications (RSC Publishing) DOI:10.1039/D4CC05158K [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Mechanisms of phthalate ester toxicity in the female reproductive system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mechanisms of phthalate ester toxicity in the female reproductive system. | Semantic Scholar [semanticscholar.org]
Assessing the Impact of Linker Composition on PROTAC Efficacy: A Comparative Guide
In the rapidly advancing field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules co-opt the cell's ubiquitin-proteasome system to eliminate disease-causing proteins. A PROTAC molecule consists of three key components: a ligand that binds the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[1][2] While initially viewed as a simple spacer, the linker's composition, length, and rigidity are now understood to be critical determinants of a PROTAC's overall efficacy, profoundly influencing its cell permeability, degradation efficiency, and selectivity.[1][3]
This guide provides an objective comparison of how different linker compositions affect PROTAC performance, supported by experimental data and detailed methodologies for key assays.
The Pivotal Role of the Linker in PROTAC Function
The linker is not a passive component; it is a key player in the formation of a stable and productive ternary complex, which is the crucial first step in the degradation process.[4] The linker's characteristics directly influence several key parameters:
-
Ternary Complex Formation and Stability: The linker's length and flexibility dictate the geometry and stability of the POI-PROTAC-E3 ligase complex. An optimal linker facilitates favorable protein-protein interactions, leading to efficient ubiquitination.[1][4]
-
Physicochemical Properties: The linker significantly contributes to the PROTAC's overall solubility and cell permeability. For instance, hydrophilic polyethylene glycol (PEG) linkers can enhance the aqueous solubility of otherwise lipophilic PROTACs.[2][5]
-
Selectivity and Potency: The linker's structure can impart selectivity for degrading one protein over another.[3] Subtle changes in linker length or the introduction of rigid elements can dramatically alter a PROTAC's degradation potency, often measured by its half-maximal degradation concentration (DC50) and maximum degradation level (Dmax).[4][6]
PROTAC Mechanism of Action
PROTACs function catalytically to induce the degradation of a target protein.[2] The process begins with the formation of a ternary complex, which brings the target protein into close proximity with the E3 ligase. This proximity allows for the transfer of ubiquitin from an E2-conjugating enzyme to the target protein. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome, releasing the PROTAC to engage another target protein.[7]
References
Navigating the Data Gap: An Objective Assessment of Dimethyl 3-hydroxyphthalate
For researchers, scientists, and drug development professionals, the validation of experimental findings is a cornerstone of scientific advancement. However, in the case of Dimethyl 3-hydroxyphthalate, a notable scarcity of publicly available experimental data on its biological activity presents a significant challenge. This guide provides a comprehensive overview of the existing information on this compound and draws objective comparisons with its better-studied isomers, Dimethyl 4-hydroxyphthalate and Dimethyl phthalate, to offer a contextual understanding for future research.
While this compound is commercially available and has been identified in the fungus Colletotrichum gloeosporioides, its biological effects remain largely unexplored.[1] Its primary documented application is as a reactant in the synthesis of proteolysis targeting chimeras (PROTACs), highlighting its role as a chemical building block rather than a biologically active agent under investigation.[2]
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented below, based on available database information.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₀O₅ | PubChem[1] |
| Molecular Weight | 210.18 g/mol | PubChem[1] |
| CAS Number | 36669-02-0 | ChemicalBook[2] |
| Appearance | Not specified | - |
| Solubility | Not specified | - |
Experimental Protocols
Detailed experimental protocols for the biological evaluation of this compound are not available in the scientific literature. However, a general synthetic protocol for its preparation from 3-Hydroxyphthalic anhydride is described.
Synthesis of this compound
A common method for the synthesis of this compound involves the esterification of 3-Hydroxyphthalic anhydride with methanol. The general steps are as follows:
-
3-Hydroxyphthalic anhydride is dissolved in methanol and refluxed for several hours.
-
After cooling, the solvent is removed by vacuum evaporation.
-
The residue is suspended in a solvent like N,N-Dimethylformamide (DMF) with a base such as sodium bicarbonate.
-
An alkylating agent, typically iodomethane, is added, and the mixture is heated.
-
Following the reaction, the solvent is removed, and the residue is partitioned between an organic solvent (e.g., ethyl acetate) and water.
-
The organic layer is washed, dried, and concentrated.
-
The final product is purified using column chromatography.[2]
Comparative Analysis with Related Phthalates
To provide a framework for potential future investigations, this section compares this compound with its structural isomer, Dimethyl 4-hydroxyphthalate, and the parent compound, Dimethyl phthalate. It is crucial to reiterate that the biological activities of these related compounds cannot be directly extrapolated to this compound.
| Compound | Key Experimental Findings | Potential Signaling Pathways |
| Dimethyl 4-hydroxyphthalate | Identified as a potential endocrine-disrupting compound.[3] Limited experimental data is available. | Not extensively studied. |
| Dimethyl phthalate (DMP) | Exhibits low acute toxicity.[4] Some studies suggest potential for developmental toxicity at high doses.[5] It is not classifiable as to its human carcinogenicity.[6] Has been shown to affect the growth of certain microorganisms.[7] | Studies in zebrafish embryos suggest that DMP may regulate MAPK and calcium signaling pathways.[8] |
Visualizing the Context: Synthesis and Comparative Structure
The following diagrams illustrate the general synthesis workflow for this compound and its structural relationship to its isomers.
Caption: General workflow for the synthesis of this compound.
Caption: Structural relationship of this compound to its isomers.
Conclusion
The current body of scientific literature lacks specific experimental data to validate the biological performance of this compound. While information on its synthesis and basic chemical properties is available, a significant data gap exists concerning its pharmacological and toxicological profiles. Future research is necessary to elucidate the biological activities of this compound and to enable meaningful comparisons with other phthalates. The information provided on related compounds should be used as a contextual guide for designing such studies and not as a direct representation of the properties of this compound.
References
- 1. This compound | C10H10O5 | CID 12223651 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 36669-02-0 [chemicalbook.com]
- 3. Dimethyl 4-hydroxyphthalate | C10H10O5 | CID 89726 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 5. hhpprtv.ornl.gov [hhpprtv.ornl.gov]
- 6. Dimethyl Phthalate | C10H10O4 | CID 8554 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Phthalic Acid Esters: Natural Sources and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of Dimethyl 3-Hydroxyphthalate: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of laboratory chemicals are paramount. This guide provides essential safety and logistical information for the proper disposal of Dimethyl 3-hydroxyphthalate, ensuring compliance and minimizing environmental impact.
Immediate Safety and Hazard Information
This compound is classified as an irritant.[1] Adherence to proper personal protective equipment (PPE) protocols is crucial to prevent exposure.
Key Hazards:
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H335: May cause respiratory irritation.[1]
Quantitative Data Summary
The following table summarizes the available quantitative data for this compound.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₀O₅ | PubChem[1] |
| Molecular Weight | 210.18 g/mol | PubChem[1] |
| Appearance | Solid (predicted) | General Chemical Knowledge |
| XLogP3 | 1.3 | PubChem[1] |
Experimental Protocols for Disposal
The proper disposal of this compound should be managed as a non-halogenated organic solid waste.
Personal Protective Equipment (PPE):
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile rubber).
-
Eye/Face Protection: Use safety glasses with side shields or chemical safety goggles.
-
Skin and Body Protection: Wear a lab coat and ensure skin is not exposed.
-
Respiratory Protection: Use a NIOSH-approved respirator if there is a risk of generating dust or aerosols.
Step-by-Step Disposal Procedure:
-
Waste Collection:
-
Collect waste this compound in a designated, properly labeled, and sealed container.
-
The container should be made of a material compatible with the chemical (e.g., high-density polyethylene).
-
Label the container clearly as "Hazardous Waste: this compound, Irritant, Non-halogenated Organic Solid."
-
-
Storage:
-
Store the waste container in a designated hazardous waste accumulation area.
-
This area should be well-ventilated, secure, and away from incompatible materials.
-
-
Waste Pickup and Disposal:
-
Arrange for pickup by your institution's licensed hazardous waste disposal service.
-
Do not dispose of this compound down the drain or in regular trash.
-
Accidental Spill Clean-up:
-
Evacuate and Secure: Evacuate the immediate area and restrict access.
-
Ventilate: Ensure the area is well-ventilated.
-
Absorb: For small spills, carefully sweep up the solid material, avoiding dust generation. Use a dustpan and brush designated for chemical spills.
-
Collect: Place the collected material into a labeled hazardous waste container.
-
Decontaminate: Clean the spill area with a suitable solvent (e.g., ethanol or isopropanol), followed by soap and water. Collect all cleaning materials as hazardous waste.
-
Report: Report the spill to your laboratory supervisor and EHS department.
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal Workflow for this compound.
References
Personal protective equipment for handling Dimethyl 3-hydroxyphthalate
This guide provides immediate and essential safety protocols, personal protective equipment (PPE) recommendations, and disposal procedures for handling Dimethyl 3-hydroxyphthalate. It is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified with the following hazards:
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H335: May cause respiratory irritation.[1]
Based on these hazards, the following personal protective equipment is mandatory.
| PPE Category | Recommended Equipment | Specifications and Use |
| Hand Protection | Chemical-resistant gloves | Nitrile, neoprene, or PVC gloves are suitable. Inspect gloves for integrity before each use and replace them immediately if contaminated or damaged.[2][3] |
| Eye and Face Protection | Safety glasses with side shields or goggles | Must meet ANSI Z87.1 standards. A face shield should be worn over safety glasses or goggles when there is a risk of splashing.[2] |
| Skin and Body Protection | Laboratory coat | A buttoned lab coat, preferably made of a non-synthetic material like cotton, should be worn to protect against skin contact.[2] Long pants and closed-toe shoes are also required. |
| Respiratory Protection | Use in a well-ventilated area | Work should be conducted in a chemical fume hood to minimize inhalation of vapors or dust. If a fume hood is not available or ventilation is inadequate, a NIOSH-approved respirator may be necessary.[2] |
Experimental Workflow for Safe Handling
The following diagram outlines the procedural steps for the safe handling of this compound in a laboratory setting.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
